(S)-Atenolol-d7
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-[4-[3-(1,1,1,2,3,3,3-heptadeuteriopropan-2-ylamino)-2-hydroxypropoxy]phenyl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N2O3/c1-10(2)16-8-12(17)9-19-13-5-3-11(4-6-13)7-14(15)18/h3-6,10,12,16-17H,7-9H2,1-2H3,(H2,15,18)/i1D3,2D3,10D | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
METKIMKYRPQLGS-SVMCCORHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NCC(COC1=CC=C(C=C1)CC(=O)N)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])(C([2H])([2H])[2H])NCC(COC1=CC=C(C=C1)CC(=O)N)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101027977 | |
| Record name | Atenolol-d7 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101027977 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
273.38 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1202864-50-3 | |
| Record name | 4-[2-Hydroxy-3-[[1-(methyl-d3)ethyl-1,2,2,2-d4]amino]propoxy]benzeneacetamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1202864-50-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Atenolol-d7 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101027977 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Chemical Properties of (S)-Atenolol-d7
For Researchers, Scientists, and Drug Development Professionals
Introduction
(S)-Atenolol-d7 is the deuterated form of (S)-Atenolol, the active S-enantiomer of the beta-1 adrenergic receptor antagonist, Atenolol.[1] Atenolol is a widely prescribed medication for cardiovascular conditions such as hypertension, angina pectoris, and arrhythmias.[2] The introduction of deuterium atoms into the molecule makes this compound a valuable tool in various research applications, particularly as an internal standard in pharmacokinetic and metabolic studies analyzed by mass spectrometry.[3][4] The deuterium labeling provides a distinct mass shift without significantly altering the chemical properties of the molecule, allowing for precise quantification of the non-deuterated drug in biological matrices.[5][6] This technical guide provides a comprehensive overview of the chemical properties, synthesis, characterization, and biological context of this compound.
Chemical and Physical Properties
This compound is a white solid with the IUPAC name 2-[4-[(2S)-3-(1,1,1,2,3,3,3-heptadeuteriopropan-2-ylamino)-2-hydroxypropoxy]phenyl]acetamide. Its fundamental properties are summarized in the table below.
| Property | Value | Reference |
| CAS Number | 1309283-20-2 | [7] |
| Molecular Formula | C₁₄H₁₅D₇N₂O₃ | [7][8] |
| Molecular Weight | 273.38 g/mol | [7][8] |
| Appearance | White Solid | [7] |
| Storage | 2-8°C Refrigerator | [7] |
Solubility and Stability
| Property | Value | Reference |
| Solubility | Information on the specific solubility of this compound is limited. However, the non-deuterated form, Atenolol, is slightly soluble in water and chloroform, and sparingly soluble in methanol. | [9] |
| Stability | This compound is stable under recommended storage conditions (2-8°C). The non-deuterated form in oral liquid formulations has been shown to be stable for up to 40 days at 5°C and 25°C. | [4][10] |
Synthesis
A general synthetic scheme for enantiopure (S)-Atenolol involves the reaction of 2-(4-hydroxyphenyl)acetamide with (R)-epichlorohydrin, followed by reaction with isopropylamine.[11] To synthesize this compound, the final step would be modified to use isopropylamine-d7.
Proposed Synthetic Workflow
Caption: Proposed synthesis of this compound.
Experimental Protocols
Nuclear Magnetic Resonance (NMR) Spectroscopy for Characterization
Objective: To confirm the structure and isotopic purity of this compound.
Methodology:
-
Sample Preparation: Dissolve 5-10 mg of this compound in a suitable non-deuterated solvent (e.g., DMSO, Methanol). The use of a non-deuterated solvent is crucial for observing the deuterium signals.[12]
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe is recommended.
-
¹H NMR Spectroscopy:
-
Acquire a standard proton NMR spectrum. The signals corresponding to the protons on the isopropyl group should be significantly reduced or absent, confirming successful deuteration.
-
-
²H (Deuterium) NMR Spectroscopy:
-
Tune the probe to the deuterium frequency.
-
Acquire a deuterium NMR spectrum. This will show signals corresponding to the positions of the deuterium atoms. The chemical shifts in the ²H NMR spectrum are equivalent to those in the ¹H NMR spectrum.[7]
-
The integration of the deuterium signals can be used to determine the isotopic enrichment.[12]
-
-
¹³C NMR Spectroscopy:
-
Acquire a proton-decoupled ¹³C NMR spectrum. The carbon signals of the deuterated isopropyl group will appear as multiplets due to C-D coupling, providing further structural confirmation.
-
Mass Spectrometry (MS) for Molecular Weight Verification and Purity Analysis
Objective: To confirm the molecular weight and assess the isotopic purity of this compound.
Methodology:
-
Sample Preparation: Prepare a dilute solution of this compound in a suitable solvent compatible with the ionization source (e.g., methanol or acetonitrile).
-
Instrumentation: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) is preferred for accurate mass measurement. A triple quadrupole mass spectrometer can be used for quantitative analysis.[5]
-
Ionization: Electrospray ionization (ESI) in positive ion mode is typically used for atenolol and its analogs.
-
Data Acquisition:
-
Full Scan MS: Acquire a full scan mass spectrum to determine the molecular weight of the parent ion ([M+H]⁺). The expected m/z for this compound ([C₁₄H₁₅D₇N₂O₃+H]⁺) is approximately 274.24.
-
Tandem MS (MS/MS): Select the parent ion and subject it to collision-induced dissociation (CID) to obtain a fragmentation pattern. This pattern can be compared to that of non-deuterated (S)-Atenolol to confirm the location of the deuterium labels.
-
-
Isotopic Purity Assessment: The mass spectrum will show a distribution of isotopologues. The relative intensities of the peaks corresponding to different numbers of deuterium atoms can be used to calculate the isotopic purity.
High-Performance Liquid Chromatography (HPLC) for Purity and Stability Analysis
Objective: To determine the chemical purity of this compound and to monitor its stability over time.
Methodology:
-
Sample Preparation: Dissolve a known concentration of this compound in the mobile phase.
-
Instrumentation: A standard HPLC system with a UV detector is suitable.
-
Chromatographic Conditions (adapted from methods for Atenolol): [13]
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate buffer, pH 3.0) and an organic modifier (e.g., acetonitrile or methanol).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at a wavelength of approximately 226 nm or 275 nm.
-
Injection Volume: 10-20 µL.
-
-
Data Analysis:
-
Purity: The purity is determined by calculating the area of the main peak as a percentage of the total area of all peaks in the chromatogram.
-
Stability: For stability studies, samples are stored under various conditions (e.g., different temperatures and light exposure) and analyzed at specific time points. The degradation of this compound is monitored by the decrease in the main peak area and the appearance of any degradation product peaks.
-
Biological Context: Mechanism of Action
As a deuterated analog, this compound is expected to have the same mechanism of action as (S)-Atenolol. Atenolol is a selective antagonist of the beta-1 adrenergic receptor, which is predominantly found in cardiac tissue.[2][14] By blocking this receptor, atenolol inhibits the effects of catecholamines (e.g., adrenaline and noradrenaline), leading to a reduction in heart rate, myocardial contractility, and blood pressure.[15]
Beta-1 Adrenergic Receptor Signaling Pathway
References
- 1. researchgate.net [researchgate.net]
- 2. Atenolol - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Designing Stable Isotope Labeled Internal Standards - Acanthus Research [acanthusresearch.com]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. Stable Isotope-labeled Standards - Amerigo Scientific [amerigoscientific.com]
- 7. scs.illinois.edu [scs.illinois.edu]
- 8. UniSysCat: New deuteration protocol for preparing NMR solvents [unisyscat.de]
- 9. chemie-brunschwig.ch [chemie-brunschwig.ch]
- 10. ClinPGx [clinpgx.org]
- 11. researchgate.net [researchgate.net]
- 12. sigmaaldrich.com [sigmaaldrich.com]
- 13. researchgate.net [researchgate.net]
- 14. go.drugbank.com [go.drugbank.com]
- 15. Atenolol Mechanism of Action: How Does Atenolol Work? - GoodRx [goodrx.com]
(S)-Atenolol-d7 CAS number and molecular weight
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of (S)-Atenolol-d7, a deuterated isotopologue of the active (S)-enantiomer of Atenolol. This document details its chemical properties, mechanism of action, and relevant experimental protocols, making it a valuable resource for researchers in pharmacology and drug development.
Core Chemical and Physical Data
This compound is the deuterated form of (S)-Atenolol, a selective β1-adrenergic receptor antagonist. The incorporation of seven deuterium atoms provides a stable isotopic label, making it an ideal internal standard for pharmacokinetic and metabolic studies.
| Property | Value | Citations |
| CAS Number | 1309283-20-2 | [1][2][3] |
| Molecular Formula | C₁₄H₁₅D₇N₂O₃ | [1] |
| Molecular Weight | 273.38 g/mol | [1][3][4] |
| Appearance | White Solid | [1] |
| Storage | 2-8°C Refrigerator | [1] |
Mechanism of Action
Atenolol is a cardioselective β-1 adrenergic antagonist that competitively binds to β-1 adrenergic receptors primarily located in the heart and vascular smooth muscle.[1] This selective blockade inhibits the chronotropic and inotropic actions of endogenous catecholamines like epinephrine and norepinephrine.[1] The primary downstream effects of this receptor antagonism are a reduction in heart rate, myocardial contractility, and blood pressure.[1][5]
The signaling pathway initiated by the activation of β1-adrenergic receptors, and its inhibition by Atenolol, is depicted below.
References
- 1. Atenolol - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Studies on the pharmacokinetics and pharmacodynamics of atenolol in man | Semantic Scholar [semanticscholar.org]
- 3. thieme-connect.com [thieme-connect.com]
- 4. pharmacyfreak.com [pharmacyfreak.com]
- 5. Atenolol Mechanism of Action: How Does Atenolol Work? - GoodRx [goodrx.com]
An In-depth Technical Guide to the Synthesis and Purification of (S)-Atenolol-d7
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of a robust and enantioselective method for the synthesis and purification of (S)-Atenolol-d7. The described methodology leverages a chemoenzymatic approach, combining chemical synthesis with a highly selective enzymatic kinetic resolution, followed by the introduction of the deuterium label in the final synthetic step. This guide is intended to provide researchers, scientists, and drug development professionals with the detailed information necessary to reproduce this synthesis and purification process.
Introduction
(S)-Atenolol is the pharmacologically active enantiomer of Atenolol, a selective β1-adrenergic receptor antagonist widely used in the treatment of cardiovascular diseases such as hypertension and angina pectoris. The use of the pure (S)-enantiomer can offer therapeutic advantages by potentially reducing side effects associated with the (R)-enantiomer. Deuterium-labeled isotopologues of active pharmaceutical ingredients, such as this compound, are invaluable tools in drug metabolism and pharmacokinetic (DMPK) studies, serving as internal standards for bioanalytical assays. This guide details a reliable synthetic route to obtain high-purity this compound.
Overall Synthetic Strategy
The synthesis of this compound is accomplished through a four-step sequence, commencing with the commercially available starting material 2-(4-hydroxyphenyl)acetamide. The key strategic element of this synthesis is the enzymatic kinetic resolution of a racemic chlorohydrin intermediate using Candida antarctica lipase B (CALB), which selectively acylates the (S)-enantiomer, leaving the desired (R)-chlorohydrin precursor with high enantiomeric excess. The deuterium atoms are incorporated in the final step through the reaction of the chiral intermediate with isopropylamine-d7.
Experimental Protocols
Step 1: Synthesis of Racemic 4-(3-chloro-2-hydroxypropoxy)benzeneacetamide (2a)
The synthesis begins with the reaction of 2-(4-hydroxyphenyl)acetamide (1) with epichlorohydrin in the presence of a base to yield a mixture of the desired chlorohydrin (2a) and an epoxide byproduct. Subsequent treatment with lithium chloride and acetic acid in tetrahydrofuran converts the epoxide to the chlorohydrin, affording the racemic product (2a) in a purified form.[1][2]
Protocol:
-
To a solution of 2-(4-hydroxyphenyl)acetamide (1) in a suitable solvent, add sodium hydroxide and epichlorohydrin.
-
Stir the reaction mixture at room temperature.
-
After the initial reaction, add lithium chloride and acetic acid in tetrahydrofuran to the mixture.[1][2]
-
Continue stirring until the conversion of the epoxide byproduct to the chlorohydrin is complete (monitored by TLC or HPLC).
-
Work up the reaction mixture by extraction and purify the crude product by recrystallization or column chromatography to obtain racemic 4-(3-chloro-2-hydroxypropoxy)benzeneacetamide (2a).
Step 2: Enzymatic Kinetic Resolution of (±)-4-(3-chloro-2-hydroxypropoxy)benzeneacetamide (2a)
The key enantioselective step involves the kinetic resolution of the racemic chlorohydrin (2a) using Candida antarctica lipase B (CALB). The enzyme selectively catalyzes the acylation of the (S)-enantiomer, allowing for the separation of the unreacted (R)-enantiomer with high enantiomeric purity.[1][2][3]
Protocol:
-
Dissolve racemic 4-(3-chloro-2-hydroxypropoxy)benzeneacetamide (2a) in acetonitrile.
-
Add vinyl butanoate as the acylating agent.
-
Add immobilized Candida antarctica lipase B (CALB).
-
Incubate the mixture with shaking at a controlled temperature.
-
Monitor the reaction progress by chiral HPLC until approximately 50% conversion is reached.
-
Separate the enzyme by filtration.
-
Isolate the unreacted (R)-4-(3-chloro-2-hydroxypropoxy)benzeneacetamide ((R)-2a) from the acylated (S)-enantiomer by column chromatography.
Step 3: Synthesis of this compound
The final synthetic step involves the amination of the enantiopure (R)-chlorohydrin ((R)-2a) with commercially available isopropylamine-d7. This reaction proceeds via an epoxide intermediate formed in situ, followed by nucleophilic attack by the deuterated amine to yield the target compound, this compound.[1][2]
Protocol:
-
Dissolve (R)-4-(3-chloro-2-hydroxypropoxy)benzeneacetamide ((R)-2a) with an enantiomeric excess of >99% in water.
-
Add isopropylamine-d7 to the solution.
-
Stir the reaction mixture at room temperature for 48 hours.[4]
-
Monitor the reaction for completion by TLC or HPLC.
-
Upon completion, isolate the crude this compound by extraction.
-
Purify the product by recrystallization to obtain this compound.
Purification of this compound
The final purification of this compound to achieve high chemical and enantiomeric purity is performed by chiral High-Performance Liquid Chromatography (HPLC).
Protocol:
-
Column: A chiral stationary phase, such as a Chiralcel OD-H or a similar column, is effective for the enantiomeric separation of atenolol.[1][2]
-
Mobile Phase: A typical mobile phase consists of a mixture of n-hexane and isopropanol with a small amount of an amine modifier like diethylamine to improve peak shape. A gradient elution may be employed for optimal separation.[2]
-
Detection: UV detection at a suitable wavelength (e.g., 225 nm or 276 nm) is used to monitor the elution of the enantiomers.[5]
-
Fraction Collection: Collect the fraction corresponding to the (S)-enantiomer.
-
Solvent Evaporation: Remove the solvent under reduced pressure to obtain the purified this compound.
Data Presentation
The following tables summarize the expected quantitative data based on literature values for the synthesis of the non-deuterated analog.[1][2]
Table 1: Synthesis of Racemic Chlorohydrin (2a)
| Parameter | Value |
| Starting Material | 2-(4-hydroxyphenyl)acetamide (1) |
| Yield of (2a) | ~52% |
| Purity | >98% (by HPLC) |
Table 2: Enzymatic Kinetic Resolution
| Parameter | Value |
| Substrate | (±)-4-(3-chloro-2-hydroxypropoxy)benzeneacetamide (2a) |
| Enzyme | Candida antarctica lipase B (CALB) |
| Acylating Agent | Vinyl butanoate |
| Yield of (R)-2a | ~32% |
| Enantiomeric Excess (ee) of (R)-2a | >99% |
Table 3: Synthesis and Purification of (S)-Atenolol (Data for non-deuterated analog)
| Parameter | Value |
| Starting Material | (R)-4-(3-chloro-2-hydroxypropoxy)benzeneacetamide ((R)-2a) |
| Yield of (S)-Atenolol | ~60% |
| Purity (after recrystallization) | >99% (by HPLC) |
| Enantiomeric Excess (ee) | >99% |
| Overall Yield | ~9.9% |
Visualizations
Synthetic Pathway
Caption: Synthetic route to this compound.
Purification Workflow
Caption: Purification workflow for this compound.
Enzymatic Resolution Logic
Caption: Logic of the enzymatic kinetic resolution.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis of Enantiopure (S)-Atenolol by Utilization of Lipase-Catalyzed Kinetic Resolution of a Key Intermediate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis of Enantiopure (S)-Atenolol by Utilization of Lipase-Catalyzed Kinetic Resolution of a Key Intermediate - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
The Critical Role of Deuterated Atenolol in Bioanalytical Assays: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
In the landscape of bioanalysis, particularly in pharmacokinetic and metabolism studies, the precision and accuracy of quantitative assays are paramount. The use of stable isotope-labeled (SIL) internal standards has become the gold standard in liquid chromatography-mass spectrometry (LC-MS) based bioanalysis, offering significant advantages over traditional structural analogs. This technical guide provides an in-depth exploration of the purpose and application of deuterated atenolol as an internal standard in the bioanalysis of atenolol, a widely prescribed beta-blocker.
The Imperative for an Ideal Internal Standard
An internal standard (IS) is a compound with similar physicochemical properties to the analyte of interest, which is added at a constant concentration to all samples, calibrators, and quality controls. Its primary function is to correct for variability during the analytical process, including sample preparation, injection volume, and instrument response.
Historically, structural analogs were commonly employed as internal standards. However, these compounds can exhibit different chromatographic behavior and ionization efficiency compared to the analyte, leading to inaccuracies. The advent of SIL internal standards, such as deuterated atenolol, has revolutionized bioanalytical practices by providing a nearly perfect mimic of the analyte.
Deuterated atenolol, where one or more hydrogen atoms are replaced with deuterium, is chemically identical to atenolol. This results in the same extraction recovery, chromatographic retention time, and ionization response in the mass spectrometer. The key difference is its higher mass, allowing it to be distinguished from the unlabeled analyte by the mass spectrometer.
Advantages of Deuterated Atenolol in Bioanalysis
The use of deuterated atenolol as an internal standard in LC-MS/MS assays significantly enhances the robustness, accuracy, and precision of the method.[1] Key advantages include:
-
Correction for Matrix Effects: Biological matrices like plasma and urine are complex and can cause ion suppression or enhancement, leading to inaccurate quantification. Since deuterated atenolol co-elutes with and has the same ionization properties as atenolol, it experiences the same matrix effects, allowing for effective normalization of the analyte signal.
-
Compensation for Extraction Variability: Losses during sample preparation steps such as protein precipitation, liquid-liquid extraction, or solid-phase extraction can be a significant source of error. Deuterated atenolol, being chemically identical to the analyte, will have a comparable recovery, thus correcting for any inconsistencies in the extraction process.
-
Improved Precision and Accuracy: By mitigating the effects of experimental variability, the use of a deuterated internal standard leads to a significant improvement in the precision and accuracy of the analytical method.[1]
-
Reduced Method Development Time: The reliability of SIL internal standards can simplify method development and validation, as many of the challenges associated with structural analogs are circumvented.
Experimental Protocol: A Representative LC-MS/MS Method
The following is a representative experimental protocol for the quantification of atenolol in human plasma using deuterated atenolol (atenolol-d7) as an internal standard. This protocol is a composite based on established methodologies.
Materials and Reagents
-
Atenolol reference standard
-
Atenolol-d7 (internal standard)
-
Methanol (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ultrapure water
-
Human plasma (with anticoagulant)
Preparation of Stock and Working Solutions
-
Atenolol Stock Solution (1 mg/mL): Accurately weigh and dissolve atenolol in methanol.
-
Atenolol-d7 Stock Solution (1 mg/mL): Accurately weigh and dissolve atenolol-d7 in methanol.
-
Working Solutions: Prepare serial dilutions of the atenolol stock solution in a mixture of methanol and water to create calibration standards and quality control (QC) samples.
-
Internal Standard Working Solution (500 ng/mL): Dilute the atenolol-d7 stock solution in ultrapure water.
Sample Preparation (Protein Precipitation)
-
To 100 µL of plasma sample, calibrator, or QC, add 50 µL of the atenolol-d7 internal standard working solution.
-
Vortex for 30 seconds.
-
Add 300 µL of acetonitrile to precipitate proteins.
-
Vortex for 1 minute.
-
Centrifuge at 10,000 x g for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Inject an aliquot into the LC-MS/MS system.
LC-MS/MS Instrumentation and Conditions
Table 1: Chromatographic Conditions
| Parameter | Value |
| LC System | Agilent 1200 Series or equivalent |
| Column | C18 reverse-phase, 2.1 x 50 mm, 1.7 µm |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | 0.1% Formic acid in acetonitrile |
| Flow Rate | 0.4 mL/min |
| Gradient | 5% B to 95% B over 3 minutes, hold for 1 minute, return to initial conditions |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
| Retention Time (Atenolol) | Approx. 4.26 min |
| Retention Time (Atenolol-d7) | Approx. 4.26 min |
Table 2: Mass Spectrometry Conditions
| Parameter | Value |
| Mass Spectrometer | Triple quadrupole (e.g., Sciex API 4000) |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Ion Source Temperature | 500°C |
| IonSpray Voltage | 5500 V |
| MRM Transition (Atenolol) | Q1: 267.2 m/z, Q3: 145.1 m/z |
| MRM Transition (Atenolol-d7) | Q1: 274.3 m/z, Q3: 152.1 m/z |
| Dwell Time | 150 ms |
Method Validation
A comprehensive validation of the bioanalytical method should be performed according to regulatory guidelines (e.g., FDA, EMA).
Table 3: Typical Method Validation Parameters
| Parameter | Typical Acceptance Criteria | Example Data |
| Linearity (r²) | ≥ 0.99 | 0.998 |
| Lower Limit of Quantification (LLOQ) | Signal-to-noise ratio ≥ 10, accuracy and precision within ±20% | 1 ng/mL |
| Accuracy (% Bias) | Within ±15% (±20% for LLOQ) | -5.2% to 8.5% |
| Precision (%RSD) | ≤ 15% (≤ 20% for LLOQ) | ≤ 10.1% |
| Recovery | Consistent, precise, and reproducible | > 85% |
| Matrix Effect | CV of IS-normalized matrix factor ≤ 15% | Pass |
| Stability | Analyte stable under various storage and handling conditions | Stable for 24h at room temp, 3 freeze-thaw cycles |
Visualizing the Rationale and Workflow
To further elucidate the concepts discussed, the following diagrams illustrate the logical relationships and experimental workflows.
Caption: Logical flow demonstrating the superior accuracy of a deuterated internal standard.
Caption: Step-by-step workflow for the bioanalysis of atenolol with a deuterated internal standard.
Conclusion
The use of deuterated atenolol as an internal standard is a cornerstone of modern, high-quality bioanalytical methods for the quantification of this drug. Its ability to accurately correct for various sources of experimental error, most notably matrix effects, ensures the generation of reliable data essential for regulatory submissions and clinical decision-making. The detailed protocol and validation parameters provided in this guide offer a robust framework for researchers and scientists in the field of drug development to establish and implement sensitive and accurate bioanalytical assays for atenolol.
References
(S)-Atenolol-d7: A Comprehensive Technical Guide to Stability and Recommended Storage
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the stability and recommended storage conditions for (S)-Atenolol-d7. The information presented herein is critical for ensuring the integrity and reliability of this isotopically labeled compound in research and analytical applications. Data has been compiled from manufacturer specifications, scientific literature on the non-deuterated analog, and established guidelines for pharmaceutical stability testing.
Core Stability Profile and Recommended Storage
This compound, a deuterated analog of (S)-Atenolol, is utilized as an internal standard in pharmacokinetic and metabolic studies. While deuteration can sometimes alter the metabolic profile of a compound, the fundamental chemical stability is generally comparable to its non-labeled counterpart. The primary factors influencing the stability of this compound are temperature, light, and pH.
Recommended Storage Conditions
To ensure the long-term integrity of this compound, the following storage conditions are recommended based on information from various suppliers and general guidelines for deuterated compounds.[1][2][3][4]
| Condition | Temperature | Duration | Container | Additional Notes |
| Long-Term Storage (Solid) | -20°C | ≥ 4 years[5] | Tightly sealed, light-resistant container | Recommended for optimal preservation. |
| Short-Term Storage (Solid) | 2-8°C | As indicated by supplier | Tightly sealed, light-resistant container | Suitable for routine use.[1][3][4] |
| Stock Solutions | -20°C | Up to 1 month[6][7] | Tightly sealed, light-resistant vials | Avoid repeated freeze-thaw cycles. |
| -80°C | Up to 6 months[6][7] | Tightly sealed, light-resistant vials | Preferred for longer-term solution storage. |
General Handling and Precautions
-
Hygroscopicity: While not explicitly documented for the d7 variant, atenolol has low hygroscopicity. However, it is good practice to handle the solid material in a low-humidity environment.
-
Photosensitivity: Atenolol is known to be susceptible to photolytic degradation. Therefore, this compound should always be stored in light-resistant containers, such as amber vials, and protected from direct light exposure.[2]
-
Atmosphere: For long-term storage, consider storing under an inert atmosphere (e.g., argon or nitrogen) to minimize oxidative degradation.
Degradation Pathways and Potential Impurities
Forced degradation studies on atenolol have identified its susceptibility to degradation under oxidative, alkaline, and photolytic conditions. The degradation pathways for this compound are expected to be analogous.
The primary sites of degradation on the atenolol molecule are the secondary alcohol, the ether linkage, and the amide group.
Identified Degradation Products of Atenolol
Studies on the forced degradation of atenolol have identified several degradation products.[8] The corresponding deuterated analogs are the most likely impurities to be found in degraded samples of this compound.
| Degradation Condition | Major Degradation Products |
| Oxidative (e.g., H₂O₂) | Products of hydroxyl radical attack on the aromatic ring and isopropyl group. |
| Alkaline (e.g., NaOH) | Hydrolysis of the amide group to form the corresponding carboxylic acid (Atenolol Acid). |
| Photolytic (UV light) | Cleavage of the ether bond and other complex reactions. |
Below is a diagram illustrating the primary degradation pathway of atenolol under alkaline conditions.
References
- 1. cleanchemlab.com [cleanchemlab.com]
- 2. benchchem.com [benchchem.com]
- 3. pharmaffiliates.com [pharmaffiliates.com]
- 4. 阿替洛尔-d7 analytical standard | Sigma-Aldrich [sigmaaldrich.com]
- 5. caymanchem.com [caymanchem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. glpbio.com [glpbio.com]
- 8. Mechanisms for degradation and transformation of β-blocker atenolol via electrocoagulation, electro-Fenton, and electro-Fenton-like processes - Environmental Science: Water Research & Technology (RSC Publishing) [pubs.rsc.org]
Technical Guide: Certificate of Analysis for (S)-Atenolol-d7 Standard
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the analytical data and methodologies for the (S)-Atenolol-d7 reference standard. This compound is the deuterated form of (S)-Atenolol, a cardioselective β1-adrenergic receptor antagonist. This document is intended to assist researchers, scientists, and drug development professionals in the proper use and quality assessment of this analytical standard.
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound, compiled from various certificates of analysis.
Table 1: General Properties
| Property | Value | Reference |
| Chemical Name | 4-[(2S)-2-Hydroxy-3-[(1-methylethyl-d7)amino]propoxy]benzeneacetamide | [1] |
| CAS Number | 1309283-20-2 | [1][2] |
| Molecular Formula | C₁₄H₁₅D₇N₂O₃ | [3][4][5] |
| Molecular Weight | 273.38 g/mol | [3][6][7] |
| Appearance | White Solid | [1] |
| Solubility | Slightly soluble in Chloroform and Methanol | [4] |
| Storage | 2-8°C Refrigerator | [1][3][7] |
Table 2: Quality Control Specifications
| Test | Specification | Reference |
| Purity (HPLC) | >95% | [5] |
| Chromatographic Purity | >90% | [3] |
| Isotopic Purity | ≥97.0% | [7] |
| ¹H-NMR | Conforms to structure | [3] |
| Mass Spectrometry | Conforms to structure | [3] |
Mechanism of Action and Signaling Pathway
(S)-Atenolol is a selective antagonist of the β1-adrenergic receptor, which is predominantly found in cardiac tissue. By blocking this receptor, atenolol inhibits the actions of catecholamines like norepinephrine and epinephrine. This leads to a reduction in heart rate, cardiac contractility, and blood pressure. The β1-adrenergic receptor is a G-protein coupled receptor (GPCR) that signals through the Gs alpha subunit.
Caption: β1-Adrenergic Receptor Signaling Pathway Blockade by this compound.
Experimental Protocols
Detailed methodologies for the analysis of this compound are provided below. These protocols are based on established methods for atenolol and its deuterated analogues.
High-Performance Liquid Chromatography (HPLC)
This method is suitable for determining the purity of this compound.
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: Cogent Diamond Hydride™, 4µm, 100Å, 4.6 x 75mm or equivalent reversed-phase column.
-
Mobile Phase:
-
A: Deionized water with 0.1% Formic Acid (v/v)
-
B: Acetonitrile with 0.1% Formic Acid (v/v)
-
-
Gradient:
-
0-1 min: 90% B
-
1-6 min: Gradient to 40% B
-
6-7 min: Gradient back to 90% B
-
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 2 µL
-
Detection: UV at 225 nm
-
Sample Preparation: Prepare a 1 mg/mL solution in the mobile phase.
Caption: HPLC Analysis Workflow for this compound Purity.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
This method is used for the quantification of this compound, often as an internal standard.
-
Instrumentation: A liquid chromatography system coupled to a triple quadrupole or ion trap mass spectrometer.
-
Ionization Source: Electrospray Ionization (ESI) in positive ion mode.
-
Column: A suitable C18 reversed-phase column.
-
Mobile Phase: A gradient of water and acetonitrile, both containing 0.1% formic acid.
-
Flow Rate: 0.2-0.5 mL/min.
-
MS/MS Transition: The specific precursor and product ions for this compound should be determined by direct infusion. For non-deuterated atenolol, a common transition is m/z 267 -> 145. For the d7 analogue, the precursor ion would be approximately m/z 274.
-
Sample Preparation: Dilute the standard to the desired concentration in the initial mobile phase.
Caption: LC-MS/MS Workflow for this compound Quantification.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is used to confirm the chemical structure and isotopic labeling of this compound.
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Solvent: Deuterated solvent such as Methanol-d4 or DMSO-d6.
-
Experiments:
-
¹H NMR: To confirm the overall structure and the absence of signals from the deuterated positions.
-
²H NMR: To confirm the presence and location of deuterium atoms.
-
¹³C NMR: To confirm the carbon skeleton of the molecule.
-
-
Sample Preparation: Dissolve an appropriate amount of the standard in the chosen deuterated solvent.
This technical guide provides a consolidated source of information for the analytical characterization of the this compound standard. For further details, it is recommended to consult the specific certificate of analysis provided by the supplier.
References
- 1. Atenolol-d7 | TRC-A790077-100MG | LGC Standards [lgcstandards.com]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Atenolol - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. This compound | CAS 1309283-20-2 | LGC Standards [lgcstandards.com]
- 5. This compound | CAS 1309283-20-2 | LGC Standards [lgcstandards.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Beta 1 Receptors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
A Technical Guide to Commercial Sourcing of (S)-Atenolol-d7 for Research Applications
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides comprehensive information on the commercial suppliers of (S)-Atenolol-d7, a critical isotopically labeled internal standard for bioanalytical and drug metabolism studies. This document outlines key technical data, experimental protocols for its application, and visual workflows to aid researchers in its procurement and use.
Commercial Suppliers and Product Specifications
This compound is the deuterated form of the S-enantiomer of Atenolol, a selective β1-adrenergic receptor antagonist.[1] Its primary application in research is as an internal standard for the quantification of (S)-Atenolol in biological matrices using mass spectrometry techniques.[2] Several commercial suppliers provide this compound for research purposes. The following table summarizes the key quantitative data from various suppliers to facilitate easy comparison.
| Supplier | Catalog Number | CAS Number | Molecular Formula | Molecular Weight | Purity | Isotopic Purity | Appearance | Storage |
| Pharmaffiliates | PA STI 009170[1] | 1309283-20-2[1] | C14H15D7N2O3[1] | 273.38[1] | Not specified | Not specified | White Solid[1] | 2-8°C Refrigerator[1] |
| Simson Pharma | A110021[3] | 1309283-20-2[3] | C14H15D7N2O3[3] | 273.38 g/mol [3] | Not specified | Not specified | Not specified | Not specified |
| GlpBio | GF48472[4] | 1309283-20-2[4] | C14H15D7N2O3[4] | 273.38[4] | Not specified | Not specified | Not specified | -20°C[4] |
| BOC Sciences | Not specified[5] | 1309283-20-2[5] | C14H15D7N2O3[5] | 273.38[5] | 95% by HPLC[5] | 98% atom D[5] | Not specified | Not specified |
| KM Pharma Solution | KMA018002[6] | 1309283-20-2[6] | C14H15D7N2O3[6] | 273.4[6] | Not specified | Not specified | Not specified | Not specified |
Experimental Protocol: Use of this compound as an Internal Standard in LC-MS/MS Analysis
The following is a generalized protocol for the use of this compound as an internal standard for the quantification of Atenolol in biological samples, such as plasma or urine, by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
1. Preparation of Stock and Working Solutions:
-
Stock Solution (1 mg/mL): Accurately weigh and dissolve this compound in a suitable solvent, such as methanol, to a final concentration of 1 mg/mL. Store at -20°C or below.
-
Working Standard Solution: Prepare serial dilutions of the this compound stock solution with a mixture of methanol and water to achieve a final concentration appropriate for spiking into calibration standards and quality control samples. A typical working concentration might be in the range of 100-1000 ng/mL.
2. Sample Preparation:
-
Protein Precipitation: To a 100 µL aliquot of the biological sample (e.g., plasma), add 300 µL of the internal standard working solution in a protein precipitation solvent (e.g., acetonitrile or methanol).
-
Vortex and Centrifuge: Vortex the mixture for 1-2 minutes to ensure thorough mixing and precipitation of proteins. Centrifuge at high speed (e.g., >10,000 x g) for 10 minutes.
-
Supernatant Transfer: Carefully transfer the supernatant to a clean tube or a 96-well plate for LC-MS/MS analysis.
3. LC-MS/MS Analysis:
-
Liquid Chromatography (LC):
-
Column: A C18 reverse-phase column is commonly used.
-
Mobile Phase: A gradient elution with a mixture of an aqueous solvent (e.g., water with 0.1% formic acid) and an organic solvent (e.g., acetonitrile or methanol with 0.1% formic acid) is typically employed.
-
Flow Rate: A flow rate of 0.2-0.5 mL/min is common for analytical columns.
-
Injection Volume: 5-10 µL.
-
-
Mass Spectrometry (MS/MS):
-
Ionization: Electrospray ionization (ESI) in positive ion mode is typically used.
-
Detection: Multiple Reaction Monitoring (MRM) is used for quantification. The precursor and product ion transitions for both Atenolol and this compound need to be optimized.
-
Example Transitions (to be optimized on the specific instrument):
-
Atenolol: m/z 267.2 -> 145.1
-
This compound: m/z 274.2 -> 152.1
-
-
-
Data Analysis: The concentration of Atenolol in the samples is determined by calculating the peak area ratio of the analyte to the internal standard and comparing it to a calibration curve constructed from samples with known concentrations of Atenolol and a fixed concentration of the internal standard.
-
Visualizing Key Processes
To further aid researchers, the following diagrams, generated using the DOT language, illustrate critical workflows and biological pathways related to this compound.
Procurement and Use Workflow for this compound.
Simplified Signaling Pathway of Atenolol Action.
References
Technical Guide: Safe Handling and Experimental Application of (S)-Atenolol-d7
This technical guide provides a comprehensive overview of the safety, handling, and experimental application of (S)-Atenolol-d7 for researchers, scientists, and drug development professionals. This compound is the deuterated form of (S)-Atenolol, a selective β1-adrenergic receptor antagonist.
Safety Data Sheet (SDS) Summary
The following sections summarize the critical safety and handling information for this compound, compiled from various supplier safety data sheets.
Physical and Chemical Properties
| Property | Value | Reference |
| CAS Number | 1309283-20-2 | LGC Standards |
| Molecular Formula | C₁₄H₁₅D₇N₂O₃ | GlpBio |
| Molecular Weight | 273.38 g/mol | PubChem |
| Appearance | White Solid | Pharmaffiliates |
| Solubility | Slightly soluble in Chloroform and Methanol. | Cayman Chemical |
| Storage Temperature | 2-8°C or -20°C for long-term storage. | Sigma-Aldrich, GlpBio |
Hazard Identification
This compound is classified with the following hazards according to the Globally Harmonized System (GHS):
| Hazard Statement | GHS Classification | Reference |
| H302: Harmful if swallowed | Acute toxicity, Oral (Category 4) | Cayman Chemical |
| H319: Causes serious eye irritation | Serious eye damage/eye irritation (Category 2A) | Cayman Chemical |
| H351: Suspected of causing cancer | Carcinogenicity (Category 2) | Cayman Chemical |
| H362: May cause harm to breast-fed children | Reproductive toxicity, effects on or via lactation | Cayman Chemical |
Handling and Storage
| Guideline | Recommendation | Reference |
| Ventilation | Use in a well-ventilated area. Local exhaust ventilation is recommended. | European Directorate for the Quality of Medicines & HealthCare |
| Personal Protective Equipment (PPE) | Safety glasses with side-shields, chemical-resistant gloves (e.g., nitrile rubber), and a lab coat should be worn. For operations that may generate dust, a NIOSH-approved respirator is recommended. | Sigma-Aldrich |
| Hygiene Practices | Avoid contact with skin, eyes, and clothing. Do not eat, drink, or smoke in the handling area. Wash hands thoroughly after handling. | LGC Standards |
| Storage Conditions | Store in a tightly sealed container in a cool, dry place. Recommended storage at 2-8°C for short-term and -20°C for long-term stability.[1] Keep away from incompatible materials. | Pharmaffiliates |
| Spill Response | For small spills, absorb with an inert material and place in a suitable container for disposal. For large spills, evacuate the area and follow emergency procedures. Avoid generating dust. |
Mechanism of Action and Signaling Pathway
(S)-Atenolol is a selective antagonist of the β1-adrenergic receptor, which is predominantly found in cardiac tissue. It competitively inhibits the binding of endogenous catecholamines like epinephrine and norepinephrine to these receptors. This blockade leads to a reduction in heart rate, myocardial contractility, and blood pressure. The signaling pathway is initiated by the binding of an agonist to the β1-adrenergic receptor, a G-protein coupled receptor (GPCR). This activates the Gs alpha subunit, which in turn stimulates adenylyl cyclase to produce cyclic AMP (cAMP). cAMP then activates Protein Kinase A (PKA), leading to downstream phosphorylation of various proteins that regulate cardiac function. This compound, by blocking the receptor, prevents this cascade.
References
Methodological & Application
Application Note: High-Throughput Quantification of Atenolol in Human Plasma using LC-MS/MS with (S)-Atenolol-d7 Internal Standard
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of atenolol in human plasma. The assay utilizes (S)-Atenolol-d7 as a stable isotope-labeled internal standard (SIL-IS) to ensure high accuracy and precision. A straightforward protein precipitation protocol is employed for sample preparation, enabling high-throughput analysis. Chromatographic separation is achieved on a C18 reversed-phase column, followed by detection using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. This method is suitable for pharmacokinetic studies, therapeutic drug monitoring, and other clinical research applications requiring reliable atenolol quantification.
Introduction
Atenolol is a beta-1 selective adrenergic antagonist widely prescribed for the treatment of cardiovascular diseases such as hypertension, angina pectoris, and myocardial infarction. Accurate and precise measurement of its concentration in biological matrices is crucial for pharmacokinetic and bioavailability studies. This application note presents a validated LC-MS/MS method that offers high sensitivity, specificity, and a wide dynamic range for the determination of atenolol in human plasma, using this compound as the internal standard.
Experimental
Materials and Reagents
-
Atenolol analytical standard
-
This compound analytical standard
-
LC-MS grade acetonitrile, methanol, and water
-
Formic acid (≥98%)
-
Human plasma (K2-EDTA)
Standard and Internal Standard Preparation
Atenolol Stock Solution (1 mg/mL): Accurately weigh 10 mg of atenolol and dissolve in 10 mL of methanol.
This compound Internal Standard (IS) Stock Solution (1 mg/mL): Accurately weigh 1 mg of this compound and dissolve in 1 mL of methanol.
Working Standard Solutions: Prepare serial dilutions of the atenolol stock solution with 50:50 (v/v) acetonitrile:water to create calibration standards.
Internal Standard Working Solution (100 ng/mL): Dilute the this compound stock solution with 50:50 (v/v) acetonitrile:water.
Sample Preparation Protocol
A protein precipitation method is employed for the extraction of atenolol and the internal standard from human plasma.
-
Sample Thawing: Thaw plasma samples at room temperature.
-
Aliquoting: To a 1.5 mL microcentrifuge tube, add 100 µL of plasma sample, calibration standard, or quality control sample.
-
Internal Standard Addition: Add 200 µL of the internal standard working solution (100 ng/mL this compound in acetonitrile) to each tube. The acetonitrile also acts as the precipitating agent.
-
Precipitation: Vortex the mixture for 30 seconds to ensure complete protein precipitation.
-
Centrifugation: Centrifuge the samples at 12,000 x g for 10 minutes at 4°C.
-
Supernatant Transfer: Carefully transfer the supernatant to a clean autosampler vial.
-
Injection: Inject 5 µL of the supernatant into the LC-MS/MS system.
LC-MS/MS Method
Liquid Chromatography:
| Parameter | Condition |
| HPLC System | Standard LC System |
| Column | C18 reversed-phase column (e.g., 50 mm x 2.1 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
| Gradient Program | |
| Time (min) | %B |
| 0.0 | 5 |
| 0.5 | 5 |
| 2.5 | 95 |
| 3.5 | 95 |
| 3.6 | 5 |
| 5.0 | 5 |
Mass Spectrometry:
| Parameter | Condition |
| Mass Spectrometer | Triple Quadrupole Mass Spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MRM Transitions | See Table 1 |
| Source Temperature | 150°C |
| Desolvation Temperature | 400°C |
| Capillary Voltage | 0.71 kV |
Table 1: MRM Transitions for Atenolol and this compound
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (eV) |
| Atenolol | 267.2 | 145.1 (Quantifier) | 100 | 20 |
| 267.2 | 190.1 (Qualifier) | 100 | 15 | |
| This compound | 274.2 | 152.1 (Quantifier) | 100 | 20 |
Results and Discussion
Method Validation Summary
The LC-MS/MS method was validated for linearity, precision, accuracy, and recovery. The results demonstrate that the method is reliable for the intended application.
Table 2: Linearity and Range
| Analyte | Calibration Range (ng/mL) | Correlation Coefficient (r²) |
| Atenolol | 1 - 1000 | >0.995 |
Table 3: Precision and Accuracy
| QC Level | Concentration (ng/mL) | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Accuracy (%) |
| LLOQ | 1 | <15 | <15 | 85 - 115 |
| Low | 3 | <10 | <10 | 90 - 110 |
| Medium | 100 | <10 | <10 | 90 - 110 |
| High | 800 | <10 | <10 | 90 - 110 |
Table 4: Recovery
| Analyte | Extraction Recovery (%) |
| Atenolol | >85% |
Visualizations
Experimental Workflow
Caption: LC-MS/MS workflow for atenolol quantification.
Chemical Structures
Caption: Structures of Atenolol and its internal standard.
Conclusion
The LC-MS/MS method described in this application note provides a reliable, sensitive, and high-throughput solution for the quantification of atenolol in human plasma. The use of a stable isotope-labeled internal standard, this compound, ensures accuracy and precision, while the simple protein precipitation sample preparation allows for rapid sample processing. This method is well-suited for use in clinical and pharmaceutical research settings.
Solid Phase Extraction Protocol for Atenolol with (S)-Atenolol-d7 Internal Standard
Application Note and Protocol for the Quantification of Atenolol in Human Plasma using LC-MS/MS
This document provides a detailed protocol for the solid phase extraction (SPE) of atenolol from human plasma samples for quantitative analysis by Liquid Chromatography with tandem mass spectrometry (LC-MS/MS). The method incorporates the use of a deuterated internal standard, (S)-Atenolol-d7, to ensure accuracy and precision.
Introduction
Atenolol is a beta-blocker medication primarily used to treat high blood pressure and other cardiovascular conditions.[1][2] Accurate measurement of atenolol concentrations in biological matrices like plasma is crucial for pharmacokinetic studies and therapeutic drug monitoring. Solid phase extraction is a widely used technique for sample clean-up and concentration of analytes from complex biological samples prior to chromatographic analysis.[3][4] This protocol details a robust SPE method using a strong cation exchange (SCX) mechanism, which is effective for the selective extraction of basic compounds like atenolol.[5]
Quantitative Data Summary
The following table summarizes typical quantitative performance parameters for the analysis of atenolol using SPE followed by LC-MS/MS. These values are representative of what can be achieved with a well-optimized method.
| Parameter | Typical Value |
| Linearity Range | 2.5 - 250 pg/mL[5] |
| Lower Limit of Quantification (LLOQ) | 2.5 pg/mL[5] |
| Recovery | 62.9% - 81.0%[6] |
| Intra-day Precision (%CV) | < 15%[7] |
| Inter-day Precision (%CV) | < 15%[7] |
| Mass Transition (Atenolol) | m/z 267 -> 145[5] |
| Mass Transition (this compound) | m/z 274 -> 145 (Predicted) |
Experimental Protocol
This protocol is intended for the extraction of atenolol from human plasma samples.
Materials and Reagents:
-
Atenolol analytical standard
-
This compound (Internal Standard)
-
Methanol (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Formic acid (LC-MS grade)
-
Ammonium hydroxide
-
Water (LC-MS grade)
-
Human plasma (blank)
-
Strong Cation Exchange (SCX) SPE cartridges (e.g., 100 mg, 3 mL)
-
Centrifuge tubes
-
SPE vacuum manifold
-
Nitrogen evaporator
Procedure:
-
Preparation of Stock and Working Solutions:
-
Prepare a stock solution of atenolol in methanol at a concentration of 1 mg/mL.
-
Prepare a stock solution of this compound in methanol at a concentration of 1 mg/mL.
-
From the stock solutions, prepare working solutions of atenolol and the internal standard by serial dilution in methanol:water (50:50, v/v).
-
-
Sample Preparation:
-
Thaw plasma samples to room temperature.
-
To a 500 µL aliquot of plasma in a centrifuge tube, add a specific volume of the this compound working solution to achieve a final concentration appropriate for the expected atenolol concentration range.
-
Vortex the sample for 30 seconds.
-
Acidify the sample by adding 500 µL of 2% formic acid in water. Vortex for another 30 seconds.
-
Centrifuge the sample at 4000 rpm for 10 minutes to precipitate proteins.
-
-
Solid Phase Extraction (SPE):
-
Conditioning: Condition the SCX SPE cartridge by passing 2 mL of methanol followed by 2 mL of water through the cartridge. Do not allow the cartridge to dry.
-
Loading: Load the supernatant from the centrifuged plasma sample onto the conditioned SPE cartridge.
-
Washing:
-
Wash the cartridge with 2 mL of 0.1% formic acid in water to remove polar interferences.
-
Wash the cartridge with 2 mL of methanol to remove non-polar interferences.
-
-
Elution: Elute the atenolol and internal standard from the cartridge by passing 2 mL of 5% ammonium hydroxide in methanol into a clean collection tube.
-
-
Dry-down and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at approximately 40°C.
-
Reconstitute the dried residue in 100 µL of the mobile phase used for LC-MS/MS analysis (e.g., 10 mM formic acid and methanol).[5]
-
Vortex for 30 seconds to ensure complete dissolution.
-
Transfer the reconstituted sample to an autosampler vial for analysis.
-
-
LC-MS/MS Analysis:
-
Inject the sample into an LC-MS/MS system.
-
Separation is typically achieved on a C18 reversed-phase column with a gradient elution using a mobile phase consisting of 10 mM formic acid and methanol.[5]
-
Quantitation is performed using a triple quadrupole mass spectrometer in multiple reaction monitoring (MRM) mode.[7]
-
Visualizations
Experimental Workflow Diagram:
Caption: Solid Phase Extraction Workflow for Atenolol.
Atenolol Signaling Pathway:
Caption: Atenolol's Mechanism of Action.
References
- 1. Atenolol - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Atenolol Mechanism of Action: How Does Atenolol Work? - GoodRx [goodrx.com]
- 3. phmethods.net [phmethods.net]
- 4. phmethods.net [phmethods.net]
- 5. A highly sensitive LC-MS/MS method capable of simultaneously quantitating celiprolol and atenolol in human plasma for a cassette cold-microdosing study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. psecommunity.org [psecommunity.org]
- 7. researchgate.net [researchgate.net]
Application of (S)-Atenolol-d7 in Pharmacokinetic Studies: A Detailed Guide for Researchers
Introduction
(S)-Atenolol-d7, the deuterated stable isotope-labeled form of the active (S)-enantiomer of atenolol, serves as an invaluable tool in pharmacokinetic (PK) research. Its primary application is as an internal standard (IS) in bioanalytical methods, particularly those employing liquid chromatography-tandem mass spectrometry (LC-MS/MS), for the precise and accurate quantification of atenolol in biological matrices such as plasma, blood, and urine. The use of a stable isotope-labeled internal standard is the gold standard in quantitative bioanalysis as it mimics the analyte's behavior during sample preparation and ionization in the mass spectrometer, thus correcting for matrix effects and variability in extraction and injection volumes. This document provides detailed application notes and protocols for researchers, scientists, and drug development professionals on the utilization of this compound in pharmacokinetic studies.
While the active enantiomer is (S)-atenolol, it is common practice in bioanalytical assays to use a racemic mixture of the deuterated internal standard (Atenolol-d7). This is because it co-elutes with the analyte and effectively compensates for analytical variability. The protocols and data presented herein are applicable to the use of Atenolol-d7 as an internal standard for the quantification of atenolol.
Application Notes
This compound is a critical component for establishing robust and reliable bioanalytical methods to support various stages of drug development, including preclinical and clinical pharmacokinetic and bioequivalence studies.
Key Applications:
-
Internal Standard in LC-MS/MS Assays: The most prominent application of this compound is as an internal standard for the quantification of atenolol in biological samples. Its identical chemical properties to the unlabeled drug, with the exception of its mass, ensure that it experiences similar extraction recovery, ionization efficiency, and chromatographic retention, leading to highly accurate and precise measurements.
-
Pharmacokinetic Studies: Accurate determination of atenolol concentrations in biological fluids over time is essential to understand its absorption, distribution, metabolism, and excretion (ADME) properties. This compound enables the generation of reliable concentration-time profiles required to calculate key pharmacokinetic parameters such as Cmax (maximum concentration), Tmax (time to maximum concentration), AUC (area under the curve), and elimination half-life (t½)[1][2][3].
-
Bioequivalence Studies: Bioequivalence studies are crucial for the approval of generic drug products. These studies compare the pharmacokinetic profiles of a generic formulation to a reference product. The use of this compound as an internal standard ensures the high precision and accuracy required to confidently assess bioequivalence[1].
-
Therapeutic Drug Monitoring (TDM): In certain clinical situations, monitoring plasma concentrations of atenolol may be necessary to optimize therapy and ensure patient safety. Assays utilizing this compound can provide the necessary accuracy for TDM.
-
Drug-Drug Interaction Studies: Investigating the effect of co-administered drugs on the pharmacokinetics of atenolol requires a validated bioanalytical method. This compound plays a key role in ensuring the reliability of the data generated in such studies.
Pharmacokinetic Parameters of Atenolol
The following table summarizes typical pharmacokinetic parameters of atenolol in healthy adult volunteers following oral administration, as determined in studies that would typically employ a deuterated internal standard for bioanalysis.
| Parameter | Value | Reference |
| Bioavailability | ~50% | [4][5] |
| Time to Peak (Tmax) | 2 - 4 hours | [3][4] |
| Peak Plasma Conc. (Cmax) | 330 - 1330 ng/mL (for a 100 mg dose) | [6] |
| Elimination Half-life (t½) | 6 - 9 hours | [5] |
| Volume of Distribution (Vd) | 0.83 ± 0.15 L/kg | |
| Protein Binding | < 5% | [5] |
| Renal Clearance | Predominantly via kidneys | [5][7] |
Experimental Protocols
A detailed protocol for a typical pharmacokinetic study of atenolol involving sample collection, preparation, and analysis using LC-MS/MS with this compound as an internal standard is provided below.
Study Design and Sample Collection
-
Subjects: Healthy adult volunteers under fasting conditions.
-
Dosing: A single oral dose of an atenolol formulation (e.g., 50 mg or 100 mg tablet).
-
Blood Sampling: Venous blood samples (e.g., 5 mL) are collected into tubes containing an anticoagulant (e.g., EDTA or heparin) at pre-dose (0 h) and at specified time points post-dose (e.g., 0.5, 1, 1.5, 2, 3, 4, 6, 8, 12, 24, and 48 hours).
-
Plasma Preparation: Blood samples are centrifuged (e.g., at 2000 x g for 10 minutes at 4°C) to separate the plasma. The resulting plasma is transferred to labeled cryovials and stored at -80°C until analysis.
Sample Preparation (Plasma)
The following is a common protein precipitation method for the extraction of atenolol from plasma.
-
Reagents:
-
This compound internal standard working solution (e.g., 100 ng/mL in methanol).
-
Acetonitrile (ACN), HPLC grade.
-
Methanol (MeOH), HPLC grade.
-
Formic acid, LC-MS grade.
-
-
Procedure:
-
Thaw plasma samples at room temperature.
-
Vortex the plasma samples to ensure homogeneity.
-
To a 1.5 mL microcentrifuge tube, add 100 µL of the plasma sample.
-
Add 20 µL of the this compound internal standard working solution and vortex briefly.
-
Add 300 µL of acetonitrile to precipitate the plasma proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube or a 96-well plate.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase (e.g., 85:15 v/v, 5 mM ammonium acetate:acetonitrile).
-
Vortex and transfer to an autosampler vial for LC-MS/MS analysis.
-
LC-MS/MS Analysis
-
Instrumentation: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system coupled to a triple quadrupole mass spectrometer.
-
Chromatographic Conditions (Example):
-
Column: C18 reversed-phase column (e.g., 50 x 2.1 mm, 3.5 µm).
-
Mobile Phase A: 5 mM Ammonium Acetate in water with 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid.
-
Gradient: An isocratic or gradient elution can be used. For example, an isocratic elution with 85% Mobile Phase A and 15% Mobile Phase B.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
Column Temperature: 40°C.
-
-
Mass Spectrometric Conditions (Example):
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Atenolol: m/z 267.2 → 145.1
-
This compound: m/z 274.2 → 152.1
-
-
Instrument Parameters: Optimize ion source parameters (e.g., capillary voltage, source temperature, gas flows) and collision energy for maximum signal intensity.
-
Data Analysis and Pharmacokinetic Calculations
-
Quantification: Generate a calibration curve by plotting the peak area ratio of atenolol to this compound against the concentration of the calibration standards. Determine the concentration of atenolol in the unknown samples using the regression equation of the calibration curve.
-
Pharmacokinetic Analysis: Use non-compartmental analysis to calculate pharmacokinetic parameters from the plasma concentration-time data for each subject.
Visualizations
Atenolol Pharmacokinetic Pathway
The following diagram illustrates the absorption, distribution, metabolism, and excretion (ADME) of atenolol in the human body. Atenolol is primarily absorbed from the gut, distributed throughout the body via the bloodstream, undergoes minimal metabolism in the liver, and is predominantly excreted unchanged by the kidneys[4][5][7].
Caption: Pharmacokinetic pathway of atenolol (ADME).
Experimental Workflow for a Pharmacokinetic Study
This diagram outlines the key steps involved in a typical pharmacokinetic study of atenolol using this compound as an internal standard.
References
- 1. scispace.com [scispace.com]
- 2. lawdata.com.tw [lawdata.com.tw]
- 3. Studies on the pharmacokinetics and pharmacodynamics of atenolol in man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Atenolol - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Clinical pharmacokinetics of atenolol--a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. ClinPGx [clinpgx.org]
Application Note: Quantitative Analysis of Atenolol in Human Plasma by LC-MS/MS Using (S)-Atenolol-d7 as an Internal Standard
Audience: Researchers, scientists, and drug development professionals.
Introduction
Atenolol is a beta-blocker medication primarily used to treat high blood pressure and heart-related chest pain. Accurate and reliable quantification of atenolol in human plasma is crucial for pharmacokinetic studies, bioequivalence assessments, and therapeutic drug monitoring. This application note details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of atenolol in human plasma, employing (S)-Atenolol-d7 as the internal standard (IS) to ensure high accuracy and precision. The use of a stable isotope-labeled internal standard like this compound minimizes variability due to sample preparation and matrix effects.
Experimental Protocols
This section provides detailed methodologies for the key experiments involved in the quantitative analysis of atenolol in human plasma.
Materials and Reagents
-
Atenolol reference standard
-
This compound internal standard
-
Methanol (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Formic acid (LC-MS grade)
-
Water (deionized, 18 MΩ·cm)
-
Human plasma (drug-free)
Standard Solution Preparation
-
Stock Solutions (1 mg/mL): Prepare stock solutions of atenolol and this compound by dissolving the appropriate amount of each compound in methanol.
-
Working Standard Solutions: Prepare serial dilutions of the atenolol stock solution with a 50:50 mixture of methanol and water to create calibration standards.
-
Internal Standard Working Solution: Dilute the this compound stock solution with the same diluent to a final concentration of 500 ng/mL.[1]
Sample Preparation (Protein Precipitation)
-
Pipette 100 µL of human plasma into a microcentrifuge tube.
-
Add 20 µL of the this compound internal standard working solution.
-
Add 300 µL of acetonitrile to precipitate the plasma proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 10,000 x g for 10 minutes to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Instrumentation and Conditions
Liquid Chromatography (LC)
-
Column: C18 reversed-phase column (e.g., Phenomenex® C-18)[2]
-
Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in methanol (B).[3]
-
Flow Rate: 0.33 mL/min[3]
-
Injection Volume: 1 µL[3]
-
Column Temperature: 40°C
-
Autosampler Temperature: 10°C[3]
Tandem Mass Spectrometry (MS/MS)
-
Ionization Mode: Positive electrospray ionization (ESI)[3]
-
Detection Mode: Multiple Reaction Monitoring (MRM)
-
Spray Voltage: 4200 V[4]
-
Capillary Temperature: 320°C[4]
-
Sheath Gas Pressure: 9 arbitrary units[4]
-
Auxiliary Gas Pressure: 2 arbitrary units[4]
Data Presentation
The quantitative data for the LC-MS/MS analysis of atenolol is summarized in the tables below.
Table 1: LC-MS/MS Parameters
| Parameter | Atenolol | This compound (IS) |
| Precursor Ion (m/z) | 267.2 | 274.2 |
| Product Ion (m/z) | 145.1 | 152.1 |
| Dwell Time (ms) | 200 | 200 |
| Collision Energy (eV) | 20 | 20 |
| Retention Time (min) | ~4.26 | ~4.26 |
Note: The exact m/z values and collision energies may require optimization based on the specific instrument used.
Table 2: Method Validation Summary
| Parameter | Result |
| Linearity Range | 1.6 - 3200 ng/mL[1] |
| Correlation Coefficient (r²) | > 0.99 |
| Lower Limit of Quantification (LLOQ) | 1.6 ng/mL[1] |
| Lower Limit of Detection (LLOD) | 0.78 ng/mL[1] |
| Intra-day Precision (%CV) | < 15% |
| Inter-day Precision (%CV) | < 15% |
| Accuracy (% Bias) | Within ±15% |
| Recovery | 58 - 82%[1] |
Visualizations
Experimental Workflow
Caption: Workflow for the quantitative analysis of atenolol in human plasma.
Logical Relationship of Method Validation
Caption: Key parameters for bioanalytical method validation.
References
Application Notes & Protocols: (S)-Atenolol-d7 for Dried Blood Spot (DBS) Analysis
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the utilization of (S)-Atenolol-d7 as an internal standard in the quantitative analysis of atenolol in dried blood spot (DBS) samples. The methodologies outlined are based on validated liquid chromatography-mass spectrometry (LC-MS) techniques, offering high sensitivity and specificity for bioanalytical applications.
Introduction
Dried blood spot (DBS) sampling is a minimally invasive technique that simplifies sample collection, storage, and transportation.[1][2] This method is particularly advantageous in therapeutic drug monitoring, clinical trials, and pharmacokinetic studies, especially in pediatric or remote settings.[1][2][3] Atenolol, a beta-blocker used to treat cardiovascular diseases, can be effectively monitored using DBS samples.[3][4] For accurate quantification by LC-MS, a stable isotope-labeled internal standard is crucial to compensate for variations in sample preparation and matrix effects. This compound is an ideal internal standard for this purpose due to its chemical similarity to the analyte and its distinct mass-to-charge ratio (m/z).[5][6]
Logical Relationship: Analyte and Internal Standard
The use of a deuterated internal standard like this compound is fundamental for accurate quantification in LC-MS-based bioanalysis. It is introduced at a known concentration early in the sample preparation process to mimic the analyte's behavior through extraction and ionization, correcting for potential variability.
Caption: Relationship between analyte and internal standard.
Experimental Protocols
This section details the materials and methods for the quantitative analysis of atenolol in DBS samples using this compound as an internal standard.
Materials and Reagents
-
Atenolol analytical standard
-
This compound analytical standard
-
Human whole blood (with anticoagulant, e.g., K2EDTA)
-
Methanol (HPLC grade)
-
Water (HPLC grade)
-
Formic acid (LC-MS grade)
-
Pipettes and general laboratory equipment
-
Vortex mixer, sonicator, and centrifuge
Preparation of Standards and Quality Controls
-
Stock Solutions: Prepare individual stock solutions of atenolol and this compound in methanol at a concentration of 1 mg/mL.
-
Working Standard Solutions: Prepare serial dilutions of the atenolol stock solution with methanol:water (50:50, v/v) to create calibration standards.
-
Internal Standard Working Solution: Dilute the this compound stock solution with the extraction solvent to a final concentration (e.g., 100 ng/mL).
-
Spiked Blood Samples: Spike human whole blood with the atenolol working standard solutions to prepare calibration standards and quality control (QC) samples at low, medium, and high concentrations.
Dried Blood Spot (DBS) Sample Preparation
-
Apply a small, fixed volume (e.g., 30 µL) of the spiked whole blood onto the DBS collection card.[3][5][6]
-
Allow the spots to dry completely at ambient temperature for at least 3 hours.
-
Store the DBS cards in a sealed bag with desiccant at room temperature until analysis.
Sample Extraction
-
Punch a fixed-diameter disc (e.g., 5 mm) from the center of the dried blood spot.[3][5][6]
-
Place the disc into a clean microcentrifuge tube.
-
Add a precise volume (e.g., 200 µL) of the extraction solvent (e.g., methanol:water, 60:40, v/v) containing the this compound internal standard.[3][5][6]
-
Vortex the tube for a specified time (e.g., 1 minute).[3][5][6]
-
Sonicate for a specified period (e.g., 15 minutes).[3][5][6]
-
Centrifuge the sample (e.g., at 10,000 x g for 5 minutes) to pellet the card debris.[3][5][6]
-
Transfer the supernatant to a clean vial for LC-MS/MS analysis.
Experimental Workflow
The following diagram illustrates the complete workflow from sample collection to data analysis.
Caption: DBS sample analysis workflow.
LC-MS/MS Method Parameters
The following tables summarize typical LC-MS/MS parameters for the analysis of atenolol.
Table 1: Liquid Chromatography Parameters
| Parameter | Value |
| Column | Ascentis Express C18 (100 mm x 2.1 mm)[3][5][6] |
| Mobile Phase | Gradient elution with solvents such as water and methanol with formic acid |
| Flow Rate | 0.2 mL/min[3][5][6] |
| Column Temperature | 30 °C[3][5][6] |
| Injection Volume | 5-10 µL |
Table 2: Mass Spectrometry Parameters
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Positive[3][5][6] |
| Atenolol (Analyte) | m/z 267.1703[3][5][6] |
| This compound (IS) | m/z 274.2143[3][5][6] |
| Detection Mode | High-Resolution Mass Spectrometry (HRMS) or Multiple Reaction Monitoring (MRM) |
Method Validation Data
The following tables present a summary of the quantitative performance of the method, based on published data.
Table 3: Method Linearity and Sensitivity
| Parameter | Result |
| Calibration Range | 25 - 1500 ng/mL[3][5][6] |
| Correlation Coefficient (r²) | > 0.99 |
| Limit of Quantification (LOQ) | 25 ng/mL[3][5][6] |
Table 4: Precision and Accuracy
| QC Level | Precision (%CV) | Accuracy (%RE) |
| Low | ≤ 15% | Within ±15% |
| Medium | ≤ 15% | Within ±15% |
| High | ≤ 15% | Within ±15% |
| Data derived from studies showing precision and accuracy values within ≤ 5%[5]. |
Table 5: Recovery and Stability
| Parameter | Result |
| Extraction Recovery | 96 ± 5%[3][5][6] |
| Matrix Effect | Investigated and found to be minimal with the use of the internal standard. |
| DBS Stability | Stable for at least 10 weeks at room temperature[3][5][6] |
Conclusion
The use of this compound as an internal standard for the quantification of atenolol in dried blood spots by LC-MS/MS provides a robust, accurate, and precise bioanalytical method. The protocols and data presented herein demonstrate the suitability of this approach for therapeutic drug monitoring and other clinical and research applications, offering the benefits of minimally invasive sampling and simplified logistics.
References
- 1. The Use of Dried Blood Spots for the Quantification of Antihypertensive Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Therapeutic Drug Monitoring by Dried Blood Spot: Progress to Date and Future Directions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Quantitative determination of atenolol in dried blood spot samples by LC-HRMS: a potential method for assessing medication adherence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Quantitative determination of atenolol in dried blood spot samples by LC-HRMS: a potential method for assessing medication adherence. | Sigma-Aldrich [sigmaaldrich.com]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols for the High-Resolution Mass Spectrometry Analysis of (S)-Atenolol-d7
Audience: Researchers, scientists, and drug development professionals.
Introduction
(S)-Atenolol is a selective β1-adrenergic receptor antagonist, widely prescribed for the management of hypertension and angina pectoris. For pharmacokinetic studies, therapeutic drug monitoring, and bioequivalence assessment, it is crucial to have a robust and sensitive analytical method for its quantification in biological matrices. The use of a stable isotope-labeled internal standard, such as (S)-Atenolol-d7, is the gold standard for quantitative analysis by mass spectrometry as it corrects for matrix effects and variability in sample processing.
These application notes provide a comprehensive overview of the high-resolution mass spectrometry (HRMS) parameters and detailed protocols for the analysis of this compound. The methodologies described are applicable to various HRMS platforms, including Time-of-Flight (TOF) and Orbitrap mass spectrometers.
Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C₁₄H₁₅D₇N₂O₃[1] |
| Molecular Weight | 273.38 g/mol [1] |
| Exact Mass | 273.2070 |
| Isotopic Purity | ≥97.0% |
High-Resolution Mass Spectrometry (HRMS) Parameters
Accurate mass measurement is critical for the selective detection of this compound. The analysis is typically performed in positive electrospray ionization (ESI+) mode.
Mass Spectrometry Parameters
| Parameter | Recommended Value |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Precursor Ion (m/z) | 274.2143[2][3] |
| Product Ions (m/z) | 197.1, 152.1, 123.1 |
| Capillary Voltage | 0.71 kV |
| Cone Voltage | 2 - 34 V |
| Source Temperature | 150 °C |
| Desolvation Temperature | 400 °C |
| Desolvation Gas Flow | 800 L/h |
| Cone Gas Flow | 150 L/h |
| Collision Gas | Argon |
| Collision Energy | 10 - 40 eV (optimization recommended) |
| Mass Resolution | >10,000 FWHM |
Note: The optimal collision energy should be determined experimentally for the specific instrument being used to maximize the signal of the desired product ions.
Fragmentation of Atenolol and this compound
The fragmentation of atenolol in MS/MS experiments primarily involves the cleavage of the ether bond and the loss of the isopropylamino group. The major product ions for non-deuterated atenolol are observed at m/z 190.1 and 116.1. Further fragmentation of the m/z 190.1 ion can produce a granddaughter ion at m/z 145.1. For this compound, the corresponding product ions will be shifted by the mass of the deuterium atoms.
Experimental Protocols
Sample Preparation (from Dried Blood Spots - DBS)
This protocol is adapted from a validated method for the analysis of atenolol in dried blood spots.[2][3]
-
Spotting: Spot 30 µL of whole blood onto a specimen collection card and allow it to dry completely.
-
Disc Punching: Punch a 5 mm disc from the center of the dried blood spot.
-
Extraction:
-
Place the disc in a clean microcentrifuge tube.
-
Add 200 µL of extraction solution (Methanol:Water, 60:40, v/v) containing the internal standard, this compound, at a known concentration.
-
Vortex the tube for 30 seconds.
-
Sonicate for 15 minutes.
-
Centrifuge at 10,000 x g for 5 minutes.
-
-
Sample Transfer: Transfer the supernatant to a clean vial for LC-HRMS analysis.
Liquid Chromatography (LC) Conditions
A gradient chromatographic separation is recommended to achieve good peak shape and resolution from matrix components.
| Parameter | Recommended Condition |
| Column | Ascentis Express C18, 100 x 2.1 mm, 2.7 µm[2][3] |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.2 mL/min[2][3] |
| Column Temperature | 30 °C[2][3] |
| Injection Volume | 5 µL |
| Gradient Program | Time (min) |
| 0.0 | |
| 1.0 | |
| 5.0 | |
| 7.0 | |
| 7.1 | |
| 10.0 |
Experimental Workflow and Signaling Pathway Diagrams
The following diagrams illustrate the experimental workflow for the HRMS analysis of this compound and the logical relationship of the key analytical stages.
Caption: Experimental workflow for this compound analysis.
Caption: Key parameters in the LC-HRMS method.
References
Application Notes and Protocols for the Quantification of Atenolol and (S)-Atenolol-d7 using Multiple Reaction Monitoring (MRM)
These application notes provide a detailed protocol for the quantitative analysis of atenolol, a selective β1-adrenergic receptor antagonist, and its deuterated internal standard, (S)-Atenolol-d7, in biological matrices using liquid chromatography-tandem mass spectrometry (LC-MS/MS) with multiple reaction monitoring (MRM). This methodology is crucial for researchers, scientists, and drug development professionals involved in pharmacokinetic studies, therapeutic drug monitoring, and bioequivalence studies.
Introduction
Atenolol is a widely prescribed medication for the treatment of hypertension and other cardiovascular conditions. Accurate and precise quantification of atenolol in biological samples is essential for understanding its absorption, distribution, metabolism, and excretion (ADME) properties. LC-MS/MS has emerged as the gold standard for bioanalytical studies due to its high sensitivity, specificity, and throughput. The use of a stable isotope-labeled internal standard, such as this compound, is critical for correcting for matrix effects and variations in sample processing and instrument response, thereby ensuring the reliability of the quantitative results.
MRM Transitions and Mass Spectrometric Parameters
Multiple Reaction Monitoring (MRM) is a highly specific and sensitive mass spectrometry technique used for quantification. It involves the selection of a specific precursor ion (Q1) for the analyte and its internal standard, fragmentation of this ion in the collision cell, and detection of a specific product ion (Q3). The precursor ion for atenolol is its protonated molecule [M+H]⁺, which has a mass-to-charge ratio (m/z) of 267.2. For this compound, which has seven deuterium atoms, the protonated molecule [M+H]⁺ has an m/z of 274.3.[1]
Two MRM transitions are typically monitored for each compound: a primary transition for quantification and a secondary transition for confirmation.
Table 1: MRM Transitions for Atenolol and this compound
| Compound | Precursor Ion (Q1) (m/z) | Product Ion (Q3) (m/z) | Transition Type |
| Atenolol | 267.2 | 145.1 | Quantifier |
| Atenolol | 267.2 | 190.1 | Qualifier |
| This compound | 274.3 | 145.1 | Quantifier |
| This compound | 274.3 | 197.1 | Qualifier |
Note: The selection of quantifier and qualifier ions may vary depending on the instrument and optimization results.
Table 2: Typical Mass Spectrometer Parameters
| Parameter | Setting |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Capillary Voltage | 3500 V[2] |
| Source Temperature | 120 °C |
| Desolvation Temperature | 350 °C |
| Desolvation Gas Flow | 800 L/hr |
| Collision Gas | Argon |
| Dwell Time | 100 ms |
Experimental Protocols
Sample Preparation (Protein Precipitation)
This protocol is suitable for the extraction of atenolol from plasma or serum samples.
-
Sample Thawing: Thaw plasma/serum samples at room temperature.
-
Aliquoting: To a 1.5 mL microcentrifuge tube, add 100 µL of the plasma/serum sample.
-
Internal Standard Spiking: Add 10 µL of the this compound working solution (e.g., 1 µg/mL in methanol) to each sample, except for the blank matrix samples.
-
Protein Precipitation: Add 300 µL of ice-cold acetonitrile to each tube.
-
Vortexing: Vortex the tubes for 1 minute to ensure thorough mixing and protein precipitation.
-
Centrifugation: Centrifuge the tubes at 14,000 rpm for 10 minutes at 4°C.
-
Supernatant Transfer: Carefully transfer the supernatant to a new set of tubes or a 96-well plate.
-
Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried residue in 100 µL of the mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid).
-
Injection: Inject an appropriate volume (e.g., 5-10 µL) into the LC-MS/MS system.
Liquid Chromatography Conditions
Table 3: Liquid Chromatography Parameters
| Parameter | Setting |
| HPLC System | Agilent 1290 Infinity II or equivalent |
| Column | Agilent ZORBAX Eclipse Plus C18 (2.1 x 50 mm, 1.8 µm) or equivalent |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 5% B to 95% B over 5 minutes, hold at 95% B for 1 minute, return to 5% B and equilibrate for 2 minutes |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 5 µL |
Visualizations
Caption: Experimental workflow for atenolol quantification.
Caption: MRM logic for atenolol and its internal standard.
References
Application Note: High-Recovery Liquid-Liquid Extraction of Atenolol and (S)-Atenolol-d7 from Human Urine for LC-MS/MS Analysis
Introduction
Atenolol is a widely prescribed beta-blocker for treating cardiovascular diseases such as hypertension.[1][2] Monitoring its concentration in urine is crucial for therapeutic drug monitoring, pharmacokinetic studies, and in the context of sports anti-doping control. This application note details a robust and reproducible liquid-liquid extraction (LLE) protocol for the simultaneous quantification of atenolol and its stable isotope-labeled internal standard, (S)-Atenolol-d7, from human urine samples. The subsequent analysis is performed by Liquid Chromatography with tandem mass spectrometry (LC-MS/MS), a method offering high sensitivity and specificity. The use of a deuterated internal standard like this compound is standard practice for quantitative analysis by LC-MS, as it effectively corrects for matrix effects and variations in extraction recovery and instrument response.[3]
Principle
This method employs a liquid-liquid extraction technique to isolate atenolol and this compound from the complex urine matrix. The urine sample is first alkalinized to ensure the analytes are in their non-ionized form, which enhances their partitioning into an organic solvent. A mixture of chloroform and an alcohol (e.g., butanol or 2-propanol) is used as the extraction solvent.[1][2][4] Following extraction, the organic layer is evaporated, and the residue is reconstituted in a mobile phase-compatible solution for injection into the LC-MS/MS system.
Experimental Protocols
Materials and Reagents
-
Atenolol analytical standard
-
Chloroform (HPLC grade)
-
n-Butanol or 2-Propanol (HPLC grade)
-
Sodium Hydroxide (NaOH), 1 M solution
-
Methanol (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Formic Acid (LC-MS grade)
-
Deionized water (18.2 MΩ·cm)
-
Human urine (blank)
-
15 mL polypropylene centrifuge tubes
-
Vortex mixer
-
Centrifuge
-
Nitrogen evaporator
-
Autosampler vials
Preparation of Standard and Quality Control Solutions
-
Stock Solutions (1 mg/mL): Prepare individual stock solutions of atenolol and this compound in methanol.
-
Working Standard Solutions: Serially dilute the atenolol stock solution with a 50:50 methanol:water mixture to prepare working standards for the calibration curve.
-
Internal Standard (IS) Working Solution: Dilute the this compound stock solution to a final concentration of 500 ng/mL in a 50:50 methanol:water mixture.[1]
-
Calibration Standards and Quality Control (QC) Samples: Spike appropriate amounts of the atenolol working standard solutions into blank human urine to prepare calibration standards at concentrations ranging from 10 to 5000 ng/mL.[4] Prepare QC samples at low, medium, and high concentrations (e.g., 30, 250, and 4000 ng/mL) in the same manner.
Sample Preparation and Extraction Protocol
-
Sample Thawing: Thaw frozen urine samples at room temperature and vortex to ensure homogeneity.[6]
-
Aliquoting: Transfer 0.5 mL of each urine sample (blank, calibration standard, QC, or unknown) into a 15 mL polypropylene centrifuge tube.[1]
-
Internal Standard Addition: Add 0.2 mL of the 500 ng/mL this compound internal standard working solution to each tube (except for the blank matrix sample).[1]
-
Alkalinization: Add 0.5 mL of 1 M sodium hydroxide solution to each tube to adjust the pH.[1][2] Vortex mix for 5 seconds.
-
Liquid-Liquid Extraction: Add 3 mL of the extraction solvent mixture (chloroform:n-butanol, 4:1, v/v) to each tube.[1][2]
-
Vortexing and Centrifugation: Cap the tubes and vortex vigorously for 30 seconds to ensure thorough mixing.[1] Centrifuge the samples at 3000 rpm for 7 minutes to separate the aqueous and organic layers.[1]
-
Solvent Transfer: Carefully transfer the upper organic layer to a clean tube.
-
Evaporation: Evaporate the organic solvent to dryness under a gentle stream of nitrogen at approximately 40°C.
-
Reconstitution: Reconstitute the dried residue in 100 µL of the mobile phase (e.g., 0.1% formic acid in 20% methanol) and vortex to dissolve.[7]
-
Final Transfer: Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Analytical Conditions (Example)
-
LC Column: C18 reversed-phase column (e.g., XTerra MS C18, 2.1 x 20 mm, 3.5 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.[7]
-
Mobile Phase B: 0.1% Formic Acid in Methanol.[7]
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 10 µL.
-
Ionization Mode: Positive Electrospray Ionization (ESI+).[7]
-
Detection Mode: Multiple Reaction Monitoring (MRM).[7]
-
MRM Transitions:
-
Atenolol: [Precursor Ion] > [Product Ion]
-
Atenolol-d7: [Precursor Ion+7] > [Product Ion]
-
Data Presentation
The performance of the liquid-liquid extraction method for atenolol from urine is summarized in the tables below, based on data from various studies.
Table 1: Method Performance and Validation Parameters for Atenolol Extraction from Urine
| Parameter | Result | Reference |
| Linearity Range | 10 - 5,000 ng/mL | [4] |
| 50 - 750 ng/mL | [1][2] | |
| 5 - 150 ng/mL | [8] | |
| Limit of Quantification (LOQ) | 10 ng/mL | [4] |
| 50 ng/mL | [1][2] | |
| 5 ng/mL | [8] | |
| Limit of Detection (LOD) | 1.5 ng/mL | [8] |
| 15 ng/mL | [1] | |
| 0.30 µg/mL | [6] | |
| Analytical Recovery | 91% (average) | [1][2] |
| 93.0 - 98.8% | [8] | |
| Intra-day Precision (%RSD) | < 5.0% | [1][2] |
| < 6.09% | [8] | |
| Inter-day Precision (%RSD) | < 5.0% | [1][2] |
| < 6.09% | [8] | |
| Accuracy (Relative Error) | < 7.0% | [1][2] |
| < 5.50% | [8] |
Table 2: Comparison of Different Liquid-Liquid Extraction Solvents for Atenolol
| Extraction Solvent System | Matrix | Efficacy/Recovery | Reference |
| Chloroform:Butanol (4:1, v/v) | Urine (basic pH) | Average recovery of 91% | [1][2] |
| Chloroform:2-Propanol (4:1, v/v) | Urine/Plasma (alkalinized) | Efficient recovery, low interferents | [4] |
| Ethyl Acetate | Plasma (alkalinized) | Efficient extraction | [9] |
| Dichloromethane | Urine/Plasma | Commonly used for beta-blockers | [8] |
Visualizations
Experimental Workflow Diagram
Caption: Workflow for the liquid-liquid extraction of atenolol from urine.
References
- 1. academic.oup.com [academic.oup.com]
- 2. Determination of atenolol in human urine by gas chromatography-mass spectrometry method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Enantioselective analysis of atenolol in biologic fluids: comparison of liquid-liquid and solid-phase extraction methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. caymanchem.com [caymanchem.com]
- 6. Determination of Atenolol and Trimetazidine in Pharmaceutical Tablets and Human Urine Using a High Performance Liquid Chromatography-Photo Diode Array Detection Method - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. Liquid chromatographic analysis of atenolol enantiomers in human plasma and urine - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Chiral Separation and Quantification of Atenolol Enantiomers Using (S)-Atenolol-d7 as an Internal Standard
Audience: Researchers, scientists, and drug development professionals.
Introduction
Atenolol is a selective β1-adrenergic receptor antagonist widely prescribed for cardiovascular diseases such as hypertension.[1] It possesses a single chiral center, existing as two enantiomers: (S)-atenolol and (R)-atenolol. The pharmacological activity of atenolol resides almost exclusively in the (S)-enantiomer, which is responsible for the β-blocking effect.[1][2] The (R)-enantiomer is considered inactive.[2][3] Although commercially available as a racemic mixture, the significant differences in pharmacological activity between the enantiomers necessitate the use of stereoselective analytical methods for pharmacokinetic, pharmacodynamic, and quality control studies.
This application note provides a detailed protocol for the chiral separation and quantification of atenolol enantiomers using High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase. The method employs (S)-Atenolol-d7 as an internal standard for accurate and precise quantification. While deuterated standards are not used for the separation itself, they are crucial for correcting analytical variations during sample preparation and detection, particularly in complex biological matrices.
Pharmacological Significance of Atenolol Enantiomers
The differential pharmacology of atenolol enantiomers underscores the importance of chiral separation. The (S)-enantiomer is a potent β1-adrenoceptor antagonist, while the (R)-enantiomer exhibits significantly lower affinity for these receptors.[2] This stereoselectivity is a key consideration in drug development and clinical pharmacology.
Experimental Protocols
This section details the necessary reagents, equipment, and procedures for the chiral separation of atenenol enantiomers.
Materials and Reagents
-
(R)-Atenolol and (S)-Atenolol reference standards
-
This compound (Internal Standard)
-
Hexane (HPLC grade)
-
Ethanol (HPLC grade)
-
Diethylamine (DEA)
-
Methanol (HPLC grade)
-
Deionized water
-
Pharmaceutical tablets containing racemic atenolol
Instrumentation
-
High-Performance Liquid Chromatography (HPLC) system with UV detector
-
Chiral Stationary Phase Column: Chiralcel OD (Cellulose tris(3,5-dimethylphenylcarbamate) coated on silica gel) or a similar cellulose-based chiral column can be used.[4][5]
-
Data acquisition and processing software
Standard Solution Preparation
-
Stock Solutions (1 mg/mL): Accurately weigh and dissolve (R)-atenolol, (S)-atenolol, and this compound in methanol to prepare individual stock solutions of 1 mg/mL.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solutions with the mobile phase to achieve concentrations ranging from 10 to 100 µg/mL for both (R)- and (S)-atenolol.[6]
-
Internal Standard Spiking: Spike each working standard solution and sample with a fixed concentration of the this compound internal standard.
Sample Preparation (from Tablets)
-
Weigh and finely powder a number of tablets to obtain a representative sample.
-
Accurately weigh a portion of the powdered tablets equivalent to a single dose of atenolol.
-
Dissolve the powder in a suitable volume of methanol and sonicate for 15 minutes to ensure complete dissolution.
-
Filter the solution through a 0.45 µm syringe filter to remove any undissolved excipients.
-
Dilute the filtered solution with the mobile phase to a concentration within the calibration range.
-
Spike the final diluted sample with the internal standard, this compound.
Chromatographic Conditions
The following chromatographic conditions have been shown to be effective for the chiral separation of atenolol enantiomers:
| Parameter | Condition |
| Column | Chiralcel OD (250 x 4.6 mm, 10 µm)[5] |
| Mobile Phase | Hexane:Ethanol:Diethylamine (75:25:0.1, v/v/v)[5] |
| Flow Rate | 0.7 mL/min[5] |
| Detection | UV at 276 nm[5] |
| Injection Volume | 20 µL |
| Column Temperature | Ambient |
Data Presentation and Analysis
The described HPLC method provides a clear separation of the (R) and (S) enantiomers of atenolol. The use of this compound as an internal standard allows for accurate quantification.
Quantitative Data Summary
| Parameter | (R)-Atenolol | (S)-Atenolol | Reference |
| Linearity Range (µg/mL) | 10 - 190 | 10 - 190 | [4] |
| Coefficient of Variation (%) | 0.60 - 0.69 | 0.59 - 0.63 | [5] |
| Average Recovery (%) | 100.37 - 100.63 | 99.78 - 100.33 | [5] |
Experimental Workflow
The overall experimental workflow for the chiral separation and quantification of atenolol enantiomers is depicted below.
Conclusion
The protocol outlined in this application note provides a reliable and reproducible method for the chiral separation and quantification of atenolol enantiomers in pharmaceutical formulations. The use of a cellulose-based chiral stationary phase allows for effective separation, while the incorporation of this compound as an internal standard ensures high accuracy and precision in quantification. This method is suitable for routine quality control, as well as for pharmacokinetic and pharmacodynamic studies where the stereoselective disposition and action of atenolol are of interest.
References
- 1. Bioassay, determination and separation of enantiomers of atenolol by direct and indirect approaches using liquid chromatography: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Stereoselective features of (R)- and (S)-atenolol: clinical pharmacological, pharmacokinetic, and radioligand binding studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Stereoselective vascular effects of the (R)- and (S)-enantiomers of propranolol and atenolol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Enantiomeric separation and quantitative determination of atenolol in tablets by chiral high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. globalresearchonline.net [globalresearchonline.net]
Troubleshooting & Optimization
Troubleshooting isotopic crosstalk with (S)-Atenolol-d7.
Technical Support Center: (S)-Atenolol-d7
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with this compound. The information is presented in a question-and-answer format to directly address common issues encountered during experimental work, with a focus on troubleshooting isotopic crosstalk.
Frequently Asked Questions (FAQs)
Q1: What is isotopic crosstalk and why is it a concern when using this compound?
Isotopic crosstalk refers to the interference between the mass signal of an analyte and its stable isotope-labeled internal standard (SIL-IS). In the case of (S)-Atenolol and this compound, this can occur in two primary ways:
-
Contribution from the analyte to the SIL-IS channel: The natural isotopic abundance of elements (primarily ¹³C) in unlabeled (S)-Atenolol can result in a small percentage of molecules having a mass that overlaps with the mass of this compound. This becomes problematic at high concentrations of (S)-Atenolol, where this isotopic shoulder can artificially inflate the signal of the internal standard, leading to an underestimation of the true analyte concentration.
-
Contribution from the SIL-IS to the analyte channel: Impurities in the this compound standard, specifically the presence of unlabeled (S)-Atenolol (M+0), can contribute to the analyte signal. This is particularly concerning at the lower limit of quantification (LLOQ), where it can lead to an overestimation of the analyte concentration.[1]
Q2: What are the typical purity requirements for this compound to minimize crosstalk?
To ensure reliable and accurate results, this compound should have high chemical and isotopic purity. Reputable suppliers provide a certificate of analysis detailing these purities. Generally, the following is recommended:
High isotopic purity is crucial to minimize the amount of unlabeled analyte present in the internal standard solution.[2]
Q3: Can the position of the deuterium labels on this compound affect crosstalk?
Yes, the stability of the deuterium labels is critical. This compound has deuterium atoms on the isopropyl group. This position is generally stable and not prone to back-exchange with hydrogen atoms from the solvent or matrix under typical LC-MS conditions. However, it is good practice to be aware of the labeling position and to conduct stability tests if you suspect isotopic exchange.[4]
Troubleshooting Guides
Issue 1: Suspected Crosstalk from Unlabeled (S)-Atenolol to the this compound Channel
Symptoms:
-
Non-linear calibration curves, particularly at the high end of the concentration range.
-
Inaccurate quantification of high-concentration samples.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for suspected crosstalk from analyte to internal standard.
Issue 2: Suspected Crosstalk from this compound to the Unlabeled (S)-Atenolol Channel
Symptoms:
-
Elevated baseline in the analyte channel for blank samples containing only the internal standard.
-
Inaccurate quantification at the Lower Limit of Quantification (LLOQ).
Troubleshooting Workflow:
Caption: Troubleshooting workflow for suspected crosstalk from internal standard to analyte.
Quantitative Data
Table 1: Mass Spectrometric Parameters for (S)-Atenolol and this compound
| Compound | Precursor Ion (m/z) | Product Ion(s) (m/z) |
| (S)-Atenolol | 267.2 | 190.1, 145.1[5][6] |
| This compound | 274.2 | 190.1[5] |
Table 2: Representative Isotopic Distribution
This table presents a theoretical isotopic distribution for Atenolol. The actual contribution to the this compound channel should be experimentally determined.
| Isotope | Mass (Da) | Relative Abundance (%) |
| M+0 | 266.16 | 100.00 |
| M+1 | 267.16 | 16.33 |
| M+2 | 268.17 | 2.08 |
| M+3 | 269.17 | 0.19 |
| M+4 | 270.17 | 0.01 |
| M+5 | 271.18 | <0.01 |
| M+6 | 272.18 | <0.01 |
| M+7 | 273.18 | <0.01 |
Experimental Protocols
Protocol 1: Assessment of Crosstalk from Analyte to Internal Standard
Objective: To quantify the contribution of unlabeled (S)-Atenolol to the this compound signal.
Methodology:
-
Prepare Calibration Standards: Prepare a series of calibration standards of unlabeled (S)-Atenolol in the appropriate matrix (e.g., plasma, buffer) at concentrations spanning the analytical range. Do not add this compound.
-
Sample Analysis: Analyze the calibration standards using the established LC-MS/MS method.
-
Data Monitoring: Monitor the MRM transition for this compound (e.g., m/z 274.2 -> 190.1) in each sample.
-
Data Analysis:
-
Measure the peak area of any signal detected in the this compound channel for each calibration standard.
-
Plot the observed peak area in the this compound channel against the concentration of unlabeled (S)-Atenolol.
-
A linear relationship indicates isotopic crosstalk. The slope of this line can be used to quantify the percentage of crosstalk.
-
Protocol 2: Assessment of Isotopic Purity of this compound
Objective: To determine the contribution of unlabeled (S)-Atenolol present as an impurity in the this compound standard.
Methodology:
-
Prepare Internal Standard Solution: Prepare a solution of this compound in a suitable solvent at the working concentration used in the analytical method.
-
Sample Analysis: Analyze the this compound solution using the established LC-MS/MS method.
-
Data Monitoring: Monitor the MRM transition for unlabeled (S)-Atenolol (e.g., m/z 267.2 -> 190.1).
-
Data Analysis:
-
Measure the peak area of any signal detected in the unlabeled (S)-Atenolol channel.
-
To quantify the percentage of unlabeled analyte, compare this response to the response of a known concentration of an (S)-Atenolol standard.
-
Visualizations
Fragmentation Pathways
The following diagram illustrates the proposed fragmentation of (S)-Atenolol and the corresponding fragment for this compound. The shared fragment at m/z 190.1 is a common choice for quantification.
Caption: Proposed fragmentation of (S)-Atenolol and this compound.
References
Technical Support Center: Optimizing Chromatographic Separation of Atenolol from (S)-Atenolol-d7
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the chromatographic separation of atenolol from its deuterated internal standard, (S)-Atenolol-d7. This resource offers troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to facilitate successful and efficient separations.
Troubleshooting Guide
This guide addresses common issues encountered during the chiral chromatographic separation of atenolol and this compound.
Problem: Poor or No Enantiomeric Resolution
Possible Causes and Solutions:
-
Inappropriate Chiral Stationary Phase (CSP): The choice of CSP is critical for chiral recognition. Polysaccharide-based columns are often effective for beta-blocker separations.
-
Recommendation: If resolution is poor, consider switching to a different type of chiral column. Commonly successful CSPs for atenolol include cellulose or amylose derivatives.
-
-
Incorrect Mobile Phase Composition: The type and ratio of organic modifiers and additives significantly impact selectivity.
-
Recommendation: Systematically vary the mobile phase composition. For normal-phase chromatography, adjust the ratio of the non-polar solvent to the alcohol modifier. In reversed-phase, alter the aqueous buffer pH and the organic modifier concentration. Basic additives like diethylamine (DEA) or isopropylamine are often necessary to improve peak shape and resolution for basic compounds like atenolol.[1]
-
-
Temperature Fluctuations: Temperature can affect the chiral recognition mechanism and, consequently, the separation.
-
Recommendation: Maintain a constant and optimized column temperature. While lower temperatures can sometimes improve resolution, this is not always the case for atenolol, where the separation can be entropy-driven.[2][3] Experiment with a range of temperatures (e.g., 25-45°C) to find the optimal condition.[2][3]
-
-
Flow Rate Too High: A high flow rate can lead to insufficient interaction time between the analytes and the CSP.
-
Recommendation: Reduce the flow rate to allow for better equilibration and interaction, which can enhance resolution.
-
Logical Troubleshooting Workflow for Poor Resolution:
References
- 1. Enantiomeric separation and quantitative determination of atenolol in tablets by chiral high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Simultaneous enantioseparation and simulation studies of atenolol, metoprolol and propranolol on Chiralpak® IG column using supercritical fluid chromatography - ProQuest [proquest.com]
- 3. Simultaneous enantioseparation and simulation studies of atenolol, metoprolol and propranolol on Chiralpak® IG column using supercritical fluid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: (S)-Atenolol-d7 Analysis by LC-MS/MS
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing matrix effects for the quantitative analysis of (S)-Atenolol-d7 in biological samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how do they impact the analysis of this compound?
A1: Matrix effects are the alteration of ionization efficiency for an analyte by the presence of co-eluting, undetected components in the sample matrix.[1][2][3] In the analysis of this compound, this can lead to either ion suppression or enhancement, resulting in inaccurate and imprecise quantification.[4] These effects arise from competition for ionization in the MS source between the analyte and matrix components.[5] Common sources of matrix effects in biological samples like plasma include phospholipids, salts, and metabolites.[6][7]
Q2: Why is a deuterated internal standard like this compound used?
A2: A deuterated internal standard (IS) is a stable isotope-labeled version of the analyte that is chemically and physically almost identical to the compound of interest.[8] By adding a known amount of this compound to the sample at the beginning of the workflow, it experiences the same sample processing variations, including extraction efficiency and, crucially, any matrix effects, as the unlabeled (S)-Atenolol.[8][9] This allows for the correction of these variabilities, leading to more accurate and precise quantification.[10][11]
Q3: What are the most common sources of matrix effects in plasma samples for this compound analysis?
A3: Phospholipids are a primary cause of matrix effects in plasma samples.[5][6] Due to their amphipathic nature, they can co-extract with the analyte and often elute in the same chromatographic window, leading to ion suppression.[6] Other endogenous components such as proteins, salts, and metabolites can also contribute to matrix effects.[7]
Q4: Can the use of this compound completely eliminate matrix effects?
A4: While this compound is a powerful tool to compensate for matrix effects, it may not completely eliminate them.[4] A phenomenon known as "differential matrix effects" can occur where the analyte and the deuterated internal standard are affected differently by the matrix.[11] This can happen if there is a slight chromatographic separation between the two, known as the deuterium isotope effect.[4] Therefore, careful method development is still crucial.
Troubleshooting Guides
Issue 1: High variability in this compound signal between samples.
Possible Cause: Inconsistent matrix effects due to inadequate sample cleanup.
Troubleshooting Steps:
-
Evaluate Sample Preparation: If using protein precipitation (PPT), consider switching to a more rigorous technique like liquid-liquid extraction (LLE) or solid-phase extraction (SPE) to achieve a cleaner sample extract.[5][12][13]
-
Incorporate Phospholipid Removal: Implement a specific phospholipid removal step, such as using specialized SPE cartridges or plates designed to remove these interfering compounds.[6][14][15]
-
Optimize Chromatography: Adjust the chromatographic gradient to better separate (S)-Atenolol from the regions where matrix components, particularly phospholipids, elute.[16] A post-column infusion experiment can help identify these regions of ion suppression.[1]
Issue 2: Poor recovery of this compound.
Possible Cause: Suboptimal extraction conditions.
Troubleshooting Steps:
-
Optimize Extraction Solvent: For LLE, test different organic solvents and pH conditions to ensure efficient partitioning of (S)-Atenolol. For SPE, evaluate different sorbents (e.g., C8, C18, mixed-mode) and elution solvents.[17][18]
-
Check pH: Ensure the pH of the sample is optimized for the chosen extraction method to maximize the recovery of (S)-Atenolol.[19]
-
Review Extraction Protocol: For SPE, ensure each step (conditioning, loading, washing, and eluting) is performed correctly with appropriate volumes and flow rates.[14]
Issue 3: Inconsistent analyte-to-internal standard area ratios.
Possible Cause: Differential matrix effects or instability of the analyte or internal standard.
Troubleshooting Steps:
-
Verify Co-elution: Ensure that (S)-Atenolol and this compound co-elute as closely as possible. A slight separation can lead to differential ionization suppression.[4]
-
Assess Stability: Investigate the stability of both the analyte and the internal standard throughout the sample preparation and analysis process. Degradation of either can lead to inconsistent ratios.[20]
-
Monitor Internal Standard Response: Track the peak area of this compound across all samples in a batch. Significant variation can indicate unresolved matrix effects.[8]
Experimental Protocols
Protocol 1: Liquid-Liquid Extraction (LLE) for (S)-Atenolol from Plasma
This protocol is adapted from a method for atenolol extraction from plasma.[21]
-
Sample Preparation: To 0.5 mL of plasma in a glass test tube, add 25 µL of the this compound internal standard working solution.
-
Alkalinization: Add 25 µL of 10M sodium hydroxide solution and vortex.
-
Extraction: Add 3 mL of n-butanol-n-hexane (1:1, v/v) and vortex at high speed for 30 seconds.
-
Centrifugation: Centrifuge the samples to separate the organic and aqueous layers.
-
Evaporation: Transfer the organic layer to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitution: Reconstitute the residue in the mobile phase for LC-MS/MS analysis.
Protocol 2: Solid-Phase Extraction (SPE) for (S)-Atenolol from Plasma
This is a general protocol for SPE that can be optimized for (S)-Atenolol.[14][17]
-
Conditioning: Condition a C8 SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Loading: Load the plasma sample (pre-treated as necessary) onto the SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of a weak organic solvent solution (e.g., 25% methanol in water) to remove polar interferences.
-
Elution: Elute the (S)-Atenolol and this compound with an appropriate volume of a strong organic solvent (e.g., methanol or acetonitrile).
-
Evaporation and Reconstitution: Evaporate the eluate and reconstitute in the mobile phase for analysis.
Data Presentation
Table 1: Comparison of Sample Preparation Techniques for Phospholipid Removal
| Sample Preparation Method | Relative Phospholipid Removal Efficiency | Analyte Recovery | Reference |
| Protein Precipitation (PPT) | Low | High | [13][15] |
| Liquid-Liquid Extraction (LLE) | Moderate to High | Variable | [12][18] |
| Solid-Phase Extraction (SPE) | High | High | [12][14] |
| Phospholipid Removal Plates | Very High (>99%) | High (>90%) | [6] |
Table 2: Recovery of Atenolol Using Different Extraction Methods
| Extraction Method | Matrix | Recovery (%) | Reference |
| Liquid-Liquid Extraction | Plasma | > 66.1% | [21] |
| Solid-Phase Extraction (MI-SPE) | Spiked Blood Serum | 93.65 ± 1.29% | [22] |
| Liquid-Liquid Extraction | Plasma | 98.4% | [23][24] |
| Organic Solvent Extraction | Dried Plasma Spots | 62.9% to 81.0% | [25] |
Visualizations
Caption: Experimental workflow for LC-MS/MS analysis of this compound.
Caption: Troubleshooting logic for minimizing matrix effects.
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. Matrix effect elimination during LC-MS/MS bioanalytical method development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. longdom.org [longdom.org]
- 4. waters.com [waters.com]
- 5. Two Distinct Sample Prep Approaches to Overcome Matrix Effect in LC/MS of Serum or Plasma Samples [sigmaaldrich.com]
- 6. elementlabsolutions.com [elementlabsolutions.com]
- 7. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 8. benchchem.com [benchchem.com]
- 9. m.youtube.com [m.youtube.com]
- 10. Do deuterium labeled internal standards correct for matrix effects in LC-MS/MS assays? A case study using plasma free metanephrine and normetanephrine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Extraction methods for the removal of phospholipids and other endogenous material from a biological fluid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. chromatographyonline.com [chromatographyonline.com]
- 15. spectroscopyonline.com [spectroscopyonline.com]
- 16. amitpatel745.wordpress.com [amitpatel745.wordpress.com]
- 17. Enantioselective analysis of atenolol in biologic fluids: comparison of liquid-liquid and solid-phase extraction methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Systematic and comprehensive strategy for reducing matrix effects in LC/MS/MS analyses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. chromatographyonline.com [chromatographyonline.com]
- 20. ijprajournal.com [ijprajournal.com]
- 21. academic.oup.com [academic.oup.com]
- 22. Extraction of atenolol from spiked blood serum using a molecularly imprinted polymer sorbent obtained by precipitation polymerization - PMC [pmc.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. HPLC method for determination of atenolol in human plasma and application to a pharmacokinetic study in Turkey - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. psecommunity.org [psecommunity.org]
Technical Support Center: (S)-Atenolol-d7 Analysis
This guide provides troubleshooting assistance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve poor peak shape issues encountered during the chromatographic analysis of (S)-Atenolol-d7.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound peak showing significant tailing?
Peak tailing, where the latter half of the peak is drawn out, is a common issue when analyzing basic compounds like atenolol. The primary causes include:
-
Secondary Silanol Interactions: this compound, being a basic compound, can interact with acidic residual silanol groups (Si-OH) on the surface of silica-based reversed-phase columns.[1][2][3] At mobile phase pH levels above 3-4, these silanol groups become ionized (Si-O⁻) and can form strong ionic bonds with the protonated amine group of atenolol, slowing the elution of some molecules and causing tailing.[1][2]
-
Column Overload (Mass Overload): Injecting a sample with too much mass can saturate the stationary phase, leading to peak tailing.[4][5] Classic symptoms of this type of overload include a gradual decrease in retention time as the injected mass increases, with the peak shape often resembling a right triangle.[5]
-
Column Degradation: A deteriorated column can lead to poor peak shape for all analytes. This can be caused by a partially blocked inlet frit, the formation of a void at the column head, or the degradation of the stationary phase itself, especially when operating outside the recommended pH range (typically 2-8).[5]
-
Inadequate Mobile Phase Buffering: If the mobile phase pH is not properly buffered or is too close to the pKa of atenolol, both ionized and unionized forms of the analyte may exist simultaneously, leading to distorted peaks.[6]
Q2: My this compound peak is fronting. What are the likely causes?
Peak fronting, where the first half of the peak is broader than the second, is generally less common than tailing for basic compounds but can occur due to several factors:
-
Column Overload (Concentration/Volume Overload): This is the most frequent cause of peak fronting.[4][7] It can happen if the sample concentration is too high or the injection volume is too large for the column's capacity.[7][8][9][10]
-
Sample Solvent Incompatibility: If the sample is dissolved in a solvent that is significantly stronger (more eluting power) than the mobile phase, the analyte band can spread out upon injection, leading to a distorted, fronting peak.[7][8] It is always best practice to dissolve the sample in the initial mobile phase.[7]
-
Column Collapse or Poor Packing: Physical degradation of the column bed, such as a collapse from excessive pressure or the use of incompatible conditions, can create channels that lead to uneven flow and peak fronting.[8][9]
Q3: How does mobile phase pH affect the peak shape of this compound?
Mobile phase pH is a critical parameter for ionizable compounds like atenolol.[6][11]
-
Analyte Ionization: Atenolol has a pKa of approximately 9.6. To ensure it is in a single, stable, protonated form, the mobile phase pH should be adjusted to at least two pH units below its pKa (i.e., pH < 7.6). For optimal results and to suppress unwanted silanol interactions, working at a lower pH (e.g., pH 3-4) is often recommended.[2][11] Studies have shown that atenolol solutions have maximum stability at pH 4.[12]
-
Silanol Group Suppression: At a low mobile phase pH (< 3), the acidic silanol groups on the silica stationary phase are fully protonated (unionized), which minimizes the strong ionic interactions that cause peak tailing with basic analytes.[2][13]
-
Peak Splitting: If the mobile phase pH is too close to the analyte's pKa, both the ionized and unionized forms can be present, potentially leading to peak splitting or severe broadening.[6]
Q4: What are the best practices for sample preparation to avoid peak shape issues?
Proper sample preparation is crucial for robust and reproducible chromatography.
-
Solvent Matching: Whenever possible, dissolve and dilute this compound standards and samples in the initial mobile phase composition.[7] If this is not feasible, use a solvent that is weaker than the mobile phase.
-
Filtration: Filter all samples through a 0.22 µm or 0.45 µm syringe filter before injection to remove particulates that could block the column frit and cause peak distortion.[13]
-
Concentration Control: Ensure the sample concentration is within the linear dynamic range of the method to avoid column overload. If fronting or tailing is observed, try diluting the sample.[4][7]
Q5: When should I suspect column overload, and how do I confirm it?
Column overload should be suspected if peak shape deteriorates as the sample concentration increases.
-
Confirmation: The easiest way to confirm overload is to inject a series of dilutions of your sample (e.g., 1:2, 1:5, 1:10). If the peak shape improves (becomes more symmetrical) and the retention time increases slightly with dilution, the column was overloaded.[5]
-
Distinguishing Overload Types:
Q6: Could my column be the problem? How do I check for and resolve column-related issues?
If peak shape issues persist after optimizing the mobile phase and sample conditions, the column may be the source of the problem.
-
Guard Column: If you are using a guard column, remove it and re-inject the sample. If the peak shape improves, the guard column is contaminated or worn out and should be replaced.[5]
-
Column Contamination: If all peaks in the chromatogram show tailing or broadening, the column inlet frit may be partially blocked with particulates.[5] You can attempt to resolve this by back-flushing the column (reversing the column direction and flushing with a strong solvent to waste).
-
Column Failure: Columns have a finite lifetime. If the column has been used for many injections (>500) or with aggressive mobile phases, it may be permanently damaged (e.g., void formation, stationary phase loss).[5] The most definitive test is to replace the suspect column with a new one of the same type. If the problem is resolved, the old column has failed.[5]
Data Summary Tables
Table 1: Troubleshooting Summary for Poor this compound Peak Shape
| Symptom | Potential Cause | Recommended Solution |
| Peak Tailing | Secondary interaction with residual silanol groups.[2][3] | Lower mobile phase pH to < 4; add a competitive base (e.g., 0.1% Triethylamine) to the mobile phase; use a modern, end-capped column.[14] |
| Mass overload.[4][5] | Reduce the mass of sample injected by lowering the concentration or injection volume. | |
| Column frit blockage or contamination.[5] | Back-flush the column; replace the guard column if one is in use. | |
| Peak Fronting | Concentration or volume overload.[4][7][8] | Reduce sample concentration or injection volume. |
| Sample solvent is stronger than the mobile phase.[7][8] | Dissolve the sample in the initial mobile phase or a weaker solvent. | |
| Column bed collapse or void.[9][10] | Replace the column. Avoid sudden pressure shocks. | |
| Split Peaks | Mobile phase pH is too close to the analyte's pKa.[6] | Adjust mobile phase pH to be at least 2 units away from the pKa of atenolol (~9.6). |
| Co-elution with an interfering compound. | Modify the method (e.g., change mobile phase or gradient) to improve resolution.[9] | |
| Blocked column frit or column void.[9] | Remove the guard column to test; back-flush the analytical column; replace the column if necessary. |
Table 2: Recommended Starting Conditions for Mobile Phase Optimization
| Parameter | Recommendation for Reversed-Phase | Rationale |
| pH | 3.0 - 4.0[12] | Ensures this compound is fully protonated and suppresses ionization of silanol groups, minimizing peak tailing.[2] |
| Buffer | 10-25 mM Phosphate or Formate.[15][16] | Maintains a stable pH throughout the analysis, preventing retention time drift and peak shape changes.[6] Formate is volatile and suitable for LC-MS. |
| Additive | 0.1% Formic Acid (for LC-MS) or 0.1% Triethylamine (for UV).[14][17] | Formic acid acts as a pH modifier and proton source for MS.[17] Triethylamine acts as a competing base, binding to active silanol sites to improve peak shape for basic analytes.[14] |
| Organic Modifier | Acetonitrile or Methanol | Common organic solvents for reversed-phase chromatography. The choice may affect selectivity. |
Visual Troubleshooting Guides
Experimental Protocols
Protocol 1: Reversed-Phase LC-MS/MS Analysis of this compound
This protocol is a representative method for quantifying this compound in a biological matrix, such as plasma or dried blood spots, where it is used as an internal standard.
-
Sample Preparation (from Dried Blood Spot): [18]
-
A 5mm disc is punched from the dried blood spot and placed into a microcentrifuge tube.
-
Add an extraction solvent (e.g., 200 µL of Methanol:Water 60:40, v/v).[18][19]
-
Vortex the sample for 1 minute, sonicate for 15 minutes, and then centrifuge to pellet debris.[18][19]
-
Transfer the supernatant to an autosampler vial for analysis.
-
-
Chromatographic Conditions:
-
Column: Ascentis Express C18, 100 mm x 2.1 mm, 2.7 µm (or equivalent high-purity, end-capped C18 column).[18]
-
Mobile Phase A: 0.1% Formic Acid in Water.[17]
-
Mobile Phase B: 0.1% Formic Acid in Methanol.[17]
-
Gradient: A typical gradient would start at a low percentage of B (e.g., 5-20%), ramp up to a high percentage (e.g., 95%) to elute the analyte, hold for washing, and then return to initial conditions for re-equilibration.[17]
-
Flow Rate: 0.3 mL/min.[17]
-
Injection Volume: 1-5 µL.[17]
-
-
Mass Spectrometry Detection (Triple Quadrupole):
-
Ionization Mode: Electrospray Ionization, Positive (ESI+).
-
MRM Transition: For Atenolol-d7, the transition would be m/z 274.2 → [Product Ion]. The specific product ion would be determined by direct infusion and optimization. For non-deuterated atenolol, a common transition is m/z 267.2 → 145.1.
-
Protocol 2: Chiral HPLC-UV Separation of Atenolol Enantiomers
This protocol is a representative method for separating the (S) and (R) enantiomers of atenolol. The same principles apply to the deuterated standard.
-
Sample Preparation:
-
Accurately weigh and dissolve the atenolol sample in the mobile phase to a known concentration (e.g., 100 µg/mL).[20]
-
Filter the solution through a 0.45 µm filter before injection.
-
-
Chromatographic Conditions (Normal Phase): [20][21]
-
Column: Chiralcel OD (250 x 4.6 mm, 10 µm) or equivalent cellulose-based chiral stationary phase.[20][21]
-
Mobile Phase: A mixture of Hexane:Ethanol:Diethylamine (75:25:0.1, v/v/v).[20][21] The diethylamine is a crucial additive that acts as a competing base to improve the peak shape of the basic atenolol enantiomers.
-
Temperature: Ambient.
-
Injection Volume: 20 µL.[20]
-
-
UV Detection:
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. pharmagrowthhub.com [pharmagrowthhub.com]
- 3. youtube.com [youtube.com]
- 4. pharmaguru.co [pharmaguru.co]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. chromatographytoday.com [chromatographytoday.com]
- 7. What is Peak Fronting? | PerkinElmer [perkinelmer.com]
- 8. Understanding Peak Fronting in HPLC | Phenomenex [phenomenex.com]
- 9. acdlabs.com [acdlabs.com]
- 10. support.waters.com [support.waters.com]
- 11. agilent.com [agilent.com]
- 12. Preformulation studies of atenolol in oral liquid dosage form. I. Effect of pH and temperature - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Advanced Guide to HPLC Troubleshooting: solve 7 common issues like a pro! [pharmacores.com]
- 14. agilent.com [agilent.com]
- 15. longdom.org [longdom.org]
- 16. chromatographyonline.com [chromatographyonline.com]
- 17. mdpi.com [mdpi.com]
- 18. Quantitative determination of atenolol in dried blood spot samples by LC-HRMS: a potential method for assessing medication adherence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. psecommunity.org [psecommunity.org]
- 20. tandfonline.com [tandfonline.com]
- 21. researchgate.net [researchgate.net]
Improving extraction recovery of (S)-Atenolol-d7 from biological samples
This technical support guide provides troubleshooting advice and answers to frequently asked questions concerning the extraction of (S)-Atenolol-d7 from biological samples. It is intended for researchers, scientists, and drug development professionals aiming to optimize their analytical methods.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for extracting this compound from biological matrices?
The most common extraction techniques for atenolol and its deuterated analogs from biological fluids like plasma and urine are Solid-Phase Extraction (SPE), Liquid-Liquid Extraction (LLE), and Protein Precipitation (PPT).[1][2] The choice of method depends on factors such as the desired level of sample cleanup, required sensitivity, sample volume, and available equipment.
Q2: What is a typical extraction recovery percentage for atenolol?
Extraction recovery can vary significantly based on the chosen method and optimization of its parameters. Recoveries can range from over 66% to greater than 93%, with highly specialized techniques like Molecularly Imprinted Solid-Phase Extraction (MI-SPE) achieving recoveries of up to 93.65%.[3][4] For a detailed comparison, refer to the data summary table below.
Q3: How stable is this compound in biological samples?
Atenolol is generally stable in plasma under various storage conditions, including long-term storage at -20°C (for at least 18 months), freeze-thaw cycles, and bench-top conditions.[3] However, it is always best practice to conduct stability studies under your specific laboratory conditions to ensure sample integrity.[3]
Q4: Can I use the same extraction method for both plasma and urine?
Yes, both LLE and SPE procedures have been successfully developed for the analysis of atenolol in both plasma and urine.[1] However, optimization of parameters such as sample pH or wash steps may be required to account for the differences in the sample matrices.
Troubleshooting Guide: Low or Inconsistent Recovery
Low and variable recovery is a common issue in bioanalytical sample preparation. The following guide addresses potential causes and solutions, categorized by extraction technique.
General Troubleshooting Workflow
The diagram below outlines a logical approach to diagnosing the root cause of low extraction recovery.
Caption: Troubleshooting workflow for low extraction recovery.
Issues with Liquid-Liquid Extraction (LLE)
Q: My LLE recovery is low. How can I improve it?
A: Low LLE recovery is often related to incorrect solvent choice or suboptimal pH.
-
pH Adjustment: Atenolol has a pKa of 9.6.[5] To ensure it is in its neutral, more organic-soluble form, the pH of the aqueous sample (plasma, urine) should be adjusted to be basic (pH > 10). Extraction from alkalinized body fluids is a common practice.[1]
-
Solvent Selection: The polarity of the extraction solvent should be matched to the analyte.[6] For atenolol, a mixture of a nonpolar and a polar organic solvent, such as chloroform-2-propanol (4:1, v/v), has been shown to be effective.[1] Pure acetonitrile is reported to be a poor solvent for atenolol extraction.[7]
-
Emulsion Formation: Vigorous mixing can lead to emulsions, which trap the analyte and lead to poor phase separation. If emulsions occur, try a gentler mixing technique (e.g., gentle inversion instead of vortexing) or centrifugation to break the emulsion.
-
Incomplete Phase Separation: Ensure complete separation of the aqueous and organic layers before aspirating the organic phase. Incomplete separation can lead to carryover of the aqueous phase and inconsistent volumes.
Issues with Solid-Phase Extraction (SPE)
Q: I'm losing my analyte during the SPE procedure. What should I check?
A: Analyte loss in SPE can occur at several stages. A systematic approach is needed to identify the source of the loss.[8] It's crucial to collect and analyze the fractions from each step (load, wash, and elution) to pinpoint where the this compound is being lost.[8]
Caption: Standard workflow for Solid-Phase Extraction (SPE).
-
Analyte Lost in Loading Effluent (Flow-through): This indicates the analyte did not bind to the sorbent.
-
Improper Conditioning/Equilibration: Ensure the sorbent (e.g., C8) is properly activated with a solvent like methanol and then equilibrated with a solution similar in composition to the sample matrix (minus the analyte).[1][8]
-
Incorrect Sample pH: For a reverse-phase sorbent like C8, atenolol should be in its charged (protonated) state to be retained effectively. Ensure the sample pH is acidic (pH < 7.6).
-
-
Analyte Lost in Wash Eluate: This means the wash solvent is too strong and is eluting the analyte along with interferences.
-
Solution: Decrease the organic solvent percentage in your wash solution or use a weaker solvent.
-
-
Analyte Remains on the Sorbent (No/Low Elution): This suggests the elution solvent is too weak to displace the analyte from the sorbent.
-
Solution: Increase the strength of the elution solvent. For atenolol on a C8 column, methanol is often effective.[1] Adding a modifier like a small amount of acid (e.g., formic acid) can help disrupt interactions and improve elution.
-
Issues with Protein Precipitation (PPT)
Q: My recovery after PPT is acceptable, but I'm seeing significant ion suppression in my LC-MS analysis. Why?
A: While PPT is a simple and fast method, it provides minimal sample cleanup, often leaving behind endogenous matrix components like phospholipids that can cause ion suppression.[9][10] Ion suppression occurs when co-eluting compounds interfere with the ionization of the analyte of interest in the mass spectrometer source, leading to a reduced signal.[11][12]
-
Choice of Precipitation Solvent: Acetonitrile is a common choice and generally precipitates proteins more effectively than methanol.[2][9]
-
Solvent-to-Sample Ratio: A typical ratio is 3:1 (solvent:plasma). Using too little solvent may result in incomplete protein precipitation.
-
Mitigating Ion Suppression:
-
Chromatographic Separation: Optimize your LC method to achieve chromatographic separation between this compound and the region where ion suppression occurs (often where phospholipids elute).[10]
-
Further Cleanup: Perform a post-precipitation cleanup step, such as LLE or SPE, to remove the interfering components.
-
Internal Standard: The use of a stable isotope-labeled internal standard like this compound is critical as it co-elutes with the analyte and is affected by ion suppression in a similar way, allowing for accurate quantification.[12][13]
-
Data on Extraction Recovery of Atenolol
The following table summarizes reported recovery values for atenolol from various biological matrices using different extraction techniques.
| Extraction Method | Matrix | Key Parameters | Reported Recovery (%) | Reference |
| Organic Solvent Extraction | Dried Plasma Spots | Solvent: MeOH:H₂O (60:40, v/v), Temp: 40°C | Optimized | [7] |
| Liquid-Liquid Extraction | Plasma & Urine | Solvent: Chloroform-2-propanol (4:1, v/v) | Efficient, >66.1% | [1][3] |
| Solid-Phase Extraction | Plasma | Sorbent: C8, Elution: Methanol | Efficient | [1] |
| MI-SPE | Spiked Blood Serum | Sorbent: Molecularly Imprinted Polymer | 93.65 ± 1.29% | [4] |
Key Experimental Protocols
Protocol 1: Liquid-Liquid Extraction (LLE)
This protocol is a general guideline based on established methods.[1]
-
To 1 mL of plasma/urine sample, add the internal standard (this compound).
-
Alkalinize the sample by adding an appropriate volume of a base (e.g., 1M NaOH) to reach a pH > 10.
-
Add 5 mL of extraction solvent (e.g., chloroform-2-propanol, 4:1 v/v).
-
Mix gently by inversion for 10-15 minutes to prevent emulsion formation.
-
Centrifuge at 2000 x g for 10 minutes to separate the layers.
-
Carefully transfer the upper organic layer to a clean tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at ~40°C.
-
Reconstitute the residue in a suitable volume of the mobile phase for LC-MS analysis.
Protocol 2: Solid-Phase Extraction (SPE)
This protocol is a general guideline for a reverse-phase C8 cartridge.[1]
-
Condition: Pass 1 mL of methanol through the SPE cartridge.
-
Equilibrate: Pass 1 mL of water or an appropriate buffer (e.g., phosphate buffer, pH adjusted to be acidic) through the cartridge. Do not let the sorbent bed go dry.
-
Load: Load the pre-treated sample (e.g., 1 mL of plasma diluted with buffer) onto the cartridge at a slow, steady flow rate (~1 mL/min).
-
Wash: Pass 1 mL of a weak wash solvent (e.g., 5-10% methanol in water) to remove hydrophilic interferences.
-
Elute: Elute the this compound with 1 mL of an appropriate elution solvent (e.g., methanol) into a clean collection tube.
-
Evaporate the eluate to dryness and reconstitute as described in the LLE protocol.
Protocol 3: Protein Precipitation (PPT)
This protocol is based on common "solvent-first" or traditional approaches.[2][9]
-
Add the internal standard (this compound) to a microcentrifuge tube.
-
Add 100 µL of plasma sample.
-
Add 300 µL of ice-cold acetonitrile (or methanol).
-
Vortex vigorously for 1-2 minutes to ensure thorough mixing and protein denaturation.
-
Centrifuge at high speed (e.g., >10,000 x g) for 10 minutes to pellet the precipitated proteins.
-
Carefully collect the supernatant and transfer it to a clean tube or a 96-well plate for direct injection or further processing (e.g., evaporation and reconstitution).
References
- 1. Enantioselective analysis of atenolol in biologic fluids: comparison of liquid-liquid and solid-phase extraction methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Extraction of atenolol from spiked blood serum using a molecularly imprinted polymer sorbent obtained by precipitation polymerization - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Characterization of Liquid Dosage Forms of Atenolol and Enalapril Maleate for Oral and Enteral Feeding Administration - PMC [pmc.ncbi.nlm.nih.gov]
- 6. elementlabsolutions.com [elementlabsolutions.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. norlab.com [norlab.com]
- 10. waters.com [waters.com]
- 11. Ion suppression in mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Ion suppression in liquid chromatography–mass spectrometry - Wikipedia [en.wikipedia.org]
- 13. faa.gov [faa.gov]
Impact of low isotopic purity of (S)-Atenolol-d7 on assay results.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the impact of low isotopic purity of (S)-Atenolol-d7 on bioanalytical assay results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in bioanalysis?
This compound is a stable isotope-labeled version of the active enantiomer of atenolol, a beta-blocker used to treat cardiovascular diseases. In quantitative bioanalysis, particularly with liquid chromatography-mass spectrometry (LC-MS/MS), this compound is an ideal internal standard (IS) for the quantification of (S)-Atenolol.[1] Since it is structurally almost identical to the analyte, it co-elutes and exhibits similar behavior during sample extraction, chromatography, and ionization, which helps to correct for variability in the analytical process.[1]
Q2: What is isotopic purity and why is it critical for an internal standard like this compound?
Isotopic purity refers to the percentage of the internal standard that is fully labeled with the stable isotope (in this case, deuterium). High isotopic purity (typically >98%) is crucial because low purity can lead to several analytical issues. The primary concern is the presence of unlabeled (S)-Atenolol (d0) as an impurity within the this compound standard.[2][3] This unlabeled analyte contributes to the signal of the substance being measured, leading to inaccurate and unreliable results.[2]
Q3: What are the acceptable levels of isotopic purity for deuterated standards in regulated bioanalysis?
Regulatory bodies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) recommend the use of stable isotope-labeled internal standards whenever possible for mass spectrometry-based assays.[4] While specific acceptance criteria for isotopic purity are not rigidly defined in all guidelines, it is a critical parameter to assess during method development and validation. Generally, the contribution of the internal standard to the analyte signal at the Lower Limit of Quantitation (LLOQ) should be minimal, typically not more than 20% of the LLOQ response.[2] High-quality deuterated standards often have an isotopic purity of 98% or greater.
Troubleshooting Guide
Issue 1: Inaccurate quantification and positive bias in my atenolol assay.
If you are observing consistently higher than expected concentrations of atenolol, especially at the lower end of your calibration curve, it could be due to low isotopic purity of your this compound internal standard.
Root Cause Analysis:
The primary cause of this inaccuracy is the presence of unlabeled atenolol (d0) as an impurity in the deuterated internal standard.[2][3] This unlabeled analyte contributes to the overall signal of the analyte of interest, leading to an overestimation of its concentration. This phenomenon is often referred to as "crosstalk" or isotopic contribution.[3]
Troubleshooting Workflow:
References
Ion suppression effects on (S)-Atenolol-d7 ionization efficiency
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering ion suppression effects on (S)-Atenolol-d7 ionization efficiency during LC-MS/MS analysis.
Frequently Asked Questions (FAQs)
Q1: What is ion suppression and why is it a concern for this compound analysis?
A1: Ion suppression is a type of matrix effect that occurs during liquid chromatography-mass spectrometry (LC-MS) analysis. It is a reduction in the ionization efficiency of the target analyte, in this case, this compound, due to the presence of co-eluting interfering compounds from the sample matrix.[1][2] This can lead to inaccurate and unreliable quantitative results, including decreased sensitivity and poor reproducibility.[3]
Q2: What are the common causes of ion suppression for this compound?
A2: Ion suppression for this compound can be caused by a variety of endogenous and exogenous substances that co-elute with the analyte. Common sources include:
-
Endogenous matrix components: Phospholipids, salts, proteins, and other biological molecules from plasma, blood, or tissue samples are major contributors.[4][5]
-
Exogenous substances: These can be introduced during sample collection and preparation. Examples include plasticizers from collection tubes, mobile phase additives, and ion-pairing agents.[3][6]
-
High concentrations of other drugs or metabolites: If other medications are present in the sample, they can compete with this compound for ionization.[4]
-
Column bleed: Hydrolysis products from the LC column's stationary phase can also cause ion suppression.[6]
Q3: How can I detect ion suppression in my this compound analysis?
A3: There are several experimental methods to detect and evaluate ion suppression:
-
Post-column infusion: A solution of this compound is continuously infused into the mass spectrometer after the LC column. A blank matrix sample is then injected. A dip in the constant signal baseline of this compound indicates the retention time at which ion-suppressing components are eluting.[1][4]
-
Matrix effect calculation: The peak area of this compound in a post-extraction spiked blank matrix sample is compared to the peak area of this compound in a neat solvent solution at the same concentration. A lower response in the matrix sample indicates ion suppression.[1] The matrix factor can be calculated, where a value less than 1 signifies suppression.[6]
-
Internal Standard Response Monitoring: A stable isotope-labeled internal standard like this compound is expected to have a consistent response across all samples. Significant variation in its peak area can indicate the presence of ion suppression. However, it's important to note that a high concentration of the internal standard itself can cause ion suppression.[3]
Q4: Can using a deuterated internal standard like this compound completely eliminate ion suppression effects?
A4: While using a stable isotope-labeled internal standard like this compound is a highly effective strategy to compensate for matrix effects, it may not completely eliminate them. The underlying assumption is that the analyte and the internal standard co-elute and experience the same degree of ion suppression.[3] However, chromatographic separation differences, even minor ones, can lead to differential ion suppression. Therefore, it is still crucial to minimize ion suppression as much as possible through proper sample preparation and chromatographic optimization.
Troubleshooting Guides
This section provides a systematic approach to troubleshooting common issues related to ion suppression of this compound.
Issue 1: Low or Inconsistent this compound Signal Intensity
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Co-eluting Matrix Components | 1. Optimize Chromatographic Separation: Modify the gradient, mobile phase composition, or use a different column chemistry (e.g., C18, HILIC) to separate this compound from interfering peaks.[3][7] 2. Improve Sample Preparation: Employ more rigorous sample clean-up techniques such as solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to remove a broader range of interferences compared to simple protein precipitation.[8] | Improved signal intensity and consistency. A stable baseline around the this compound peak. |
| High Concentration of Interferents | 1. Dilute the Sample: A simple dilution of the sample can reduce the concentration of interfering species, thereby lessening their impact on ionization.[3] | Increased signal-to-noise ratio, although overall signal intensity might decrease. |
| Ion Source Contamination | 1. Clean the Mass Spectrometer Ion Source: Follow the manufacturer's instructions for cleaning the ion source components (e.g., capillary, skimmer). | Restoration of normal signal intensity and stability. |
Issue 2: Poor Reproducibility and Accuracy
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Variable Matrix Effects Between Samples | 1. Use Matrix-Matched Calibrators and Quality Controls: Prepare calibration standards and QCs in the same biological matrix as the study samples to ensure that they are affected by ion suppression in a similar manner.[3] | Improved accuracy and precision of the quantitative results. |
| Inadequate Internal Standard Concentration | 1. Optimize Internal Standard Concentration: An excessively high concentration of this compound can cause self-suppression.[3] Evaluate a range of concentrations to find the optimal level that provides a stable signal without impacting the analyte's ionization. | Consistent internal standard response and improved accuracy. |
Quantitative Data on Ion Suppression
The following table summarizes reported data on the recovery and matrix effect for atenolol, which can be indicative of the potential for ion suppression for its deuterated analog, this compound.
| Parameter | Matrix | Sample Preparation | Value | Reference |
| Recovery | Dried Plasma Spots | Protein Precipitation | 62.9% - 81.0% | [9] |
| Matrix Effect | Dried Plasma Spots | Protein Precipitation | 65.4% - 79.4% | [9] |
| Extraction Efficiency | Postmortem Fluid and Tissue | Not specified | 58% - 82% | [10] |
| Recovery | Wastewater | Not specified | 67% - 106% | [11] |
Experimental Protocols
Protocol 1: Evaluation of Matrix Effect using Post-Extraction Spiking
-
Prepare two sets of samples:
-
Set A (Neat Solution): Spike a known amount of this compound into the mobile phase or a reconstitution solvent.
-
Set B (Post-extraction Spiked Matrix): Extract a blank biological matrix sample (e.g., plasma, urine) using your established sample preparation method. Spike the same known amount of this compound into the final, extracted matrix.
-
-
Analyze both sets of samples using the LC-MS/MS method.
-
Calculate the Matrix Effect (ME): ME (%) = (Peak Area in Set B / Peak Area in Set A) * 100
-
An ME of 100% indicates no matrix effect.
-
An ME < 100% indicates ion suppression.
-
An ME > 100% indicates ion enhancement.
-
Protocol 2: Post-Column Infusion for Identifying Ion Suppression Zones
-
Set up a post-column infusion system:
-
Use a syringe pump to deliver a constant flow of a standard solution of this compound.
-
Connect the syringe pump outlet to a T-junction placed between the LC column outlet and the mass spectrometer inlet.
-
-
Infuse the this compound solution at a constant flow rate while the LC is running with the mobile phase gradient. This will establish a stable baseline signal for this compound.
-
Inject a blank, extracted matrix sample onto the LC column.
-
Monitor the this compound signal: Any significant drop in the baseline signal indicates the retention times at which matrix components are eluting and causing ion suppression.
Visualizations
Caption: Experimental workflow illustrating how co-eluting matrix interferents can cause ion suppression in the ion source, leading to a reduced signal for this compound.
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. longdom.org [longdom.org]
- 3. Ion suppression in liquid chromatography–mass spectrometry - Wikipedia [en.wikipedia.org]
- 4. Ion suppression in mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Ion suppression in Biological Sample Analysis: You May or May Not See It but It’s There | Separation Science [sepscience.com]
- 6. Electrospray ionization mass spectrometry ion suppression/enhancement caused by column bleed for three mixed‐mode reversed‐phase/anion‐exchange high‐performance liquid chromatography columns - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ssi.shimadzu.com [ssi.shimadzu.com]
- 8. researchgate.net [researchgate.net]
- 9. psecommunity.org [psecommunity.org]
- 10. faa.gov [faa.gov]
- 11. Stereoisomer quantification of the beta-blocker drugs atenolol, metoprolol, and propranolol in wastewaters by chiral high-performance liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: (S)-Atenolol-d7 Calibration Curve Non-Linearity
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address issues with calibration curve non-linearity during the analysis of (S)-Atenolol-d7.
Frequently Asked Questions (FAQs)
Q1: What are the common causes of non-linearity in my this compound calibration curve, even when using a deuterated internal standard?
A1: Non-linearity in calibration curves, even with a deuterated internal standard like this compound, can stem from several factors. At high analyte concentrations, common causes include detector saturation or ion suppression due to competition for ionization in the mass spectrometer source.[1][2][3] The formation of analyte multimers (e.g., dimers) at these high concentrations can also lead to a non-linear response. Additionally, the concentration of the internal standard itself can influence the linearity of the response ratio.
Q2: My this compound internal standard doesn't seem to be compensating for variability in my samples. What could be the reason?
A2: This issue is often due to "differential matrix effects," where the analyte and the deuterated internal standard are affected differently by the sample matrix.[4] A primary cause for this is a slight difference in their chromatographic retention times. Even a small separation can expose the analyte and the internal standard to different matrix components as they elute, leading to varied degrees of ion suppression or enhancement.[4]
Q3: Can the position of the deuterium labels on my this compound internal standard affect my results?
A3: Yes, the position and stability of the deuterium labels are critical. If deuterium atoms are in chemically labile positions, they can undergo back-exchange with protons from the solvent or matrix.[5] This can lead to a loss of the isotopic label, compromising the accuracy of the assay. It is crucial to use internal standards where the deuterium atoms are placed in stable, non-exchangeable positions.
Q4: I'm observing a signal for the unlabeled (S)-Atenolol in my blank samples that are only spiked with the deuterated internal standard. What is happening?
A4: This phenomenon is likely due to either isotopic contribution from the analyte to the internal standard channel (crosstalk) or the presence of unlabeled analyte as an impurity in the internal standard material.[5] Crosstalk can occur when the naturally occurring heavy isotopes of the analyte contribute to the mass spectrometric signal of the deuterated internal standard, especially if the mass difference is small.[5]
Troubleshooting Guides
Issue 1: Non-Linearity at High Concentrations
This guide will help you diagnose and resolve non-linearity that is specifically observed at the upper end of your calibration curve for (S)-Atenolol.
Troubleshooting Workflow
References
- 1. Calibration Practices in Clinical Mass Spectrometry: Review and Recommendations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Probing Liquid Chromatography–Tandem Mass Spectrometry Response Dynamics and Nonlinear Effects for Response Level Defined Calibration Strategies with Simple Methods To Expand Linear Dynamic Ranges - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
Validation & Comparative
Bioanalytical method validation for atenolol using (S)-Atenolol-d7.
A Comprehensive Analysis of LC-MS/MS Methods Utilizing (S)-Atenolol-d7, Pantoprazole, and Metoprolol as Internal Standards
For researchers, scientists, and professionals in drug development, the robust and reliable quantification of atenolol in biological matrices is paramount for pharmacokinetic, bioequivalence, and toxicological studies. The choice of internal standard is a critical factor influencing the accuracy and precision of a bioanalytical method. This guide provides an objective comparison of three distinct liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods for the determination of atenolol in human plasma, each employing a different internal standard: the stable isotope-labeled this compound, and two structurally unrelated compounds, pantoprazole and metoprolol.
This comparison encompasses a detailed breakdown of their experimental protocols and a summary of their validation performance, offering a comprehensive resource to assist in the selection of the most appropriate method for specific research needs.
Performance Comparison of Bioanalytical Methods
The selection of an internal standard is a pivotal decision in the development of a robust bioanalytical method. A suitable internal standard should mimic the analyte's behavior during sample preparation and analysis, thus compensating for variability. Here, we compare a method using a stable isotope-labeled internal standard, this compound, against two methods that use structurally unrelated internal standards, pantoprazole and metoprolol.
| Validation Parameter | Method 1: this compound IS | Method 2: Pantoprazole IS | Method 3: Metoprolol IS |
| Linearity Range (ng/mL) | 1.6 - 3200[1] | 200 - 12000[2] | 5 - 150[3] |
| Correlation Coefficient (r²) | > 0.995[1] | > 0.99 | 0.999 |
| Lower Limit of Quantification (LLOQ) (ng/mL) | 1.6[1] | 200[2] | 5[3] |
| Accuracy (% Bias) | Within ±15% | Within ±5%[2] | < 5.5%[3] |
| Precision (% CV) | < 15% | < 5%[2] | < 6.1%[3] |
| Recovery (%) | 58 - 82[1] | 98.55[2] | 98.4[3] |
| Stability (Freeze-Thaw) | Stable | Stable | Stable |
| Stability (Short-Term) | Stable | Stable | Stable |
| Stability (Long-Term) | Stable for at least 12 months in methanol[1] | Not explicitly stated | Not explicitly stated |
Note: The data presented is a synthesis of information from multiple sources. Direct comparison should be made with caution as experimental conditions may vary between studies.
Experimental Protocols
Detailed methodologies for the three compared bioanalytical methods are outlined below. These protocols cover the critical steps from sample preparation to LC-MS/MS analysis.
Method 1: this compound as Internal Standard
This method utilizes a stable isotope-labeled internal standard, which is considered the gold standard in quantitative bioanalysis due to its ability to track the analyte of interest with high fidelity through extraction and ionization processes.
1. Sample Preparation: Solid-Phase Extraction (SPE)
-
Conditioning: SPE cartridges (e.g., C18) are conditioned sequentially with 1 mL of methanol followed by 1 mL of deionized water.
-
Loading: 500 µL of human plasma, spiked with this compound internal standard solution, is loaded onto the conditioned SPE cartridge.
-
Washing: The cartridge is washed with 1 mL of a weak organic solvent (e.g., 5% methanol in water) to remove interfering matrix components.
-
Elution: Atenolol and the internal standard are eluted with 1 mL of methanol.
-
Evaporation and Reconstitution: The eluate is evaporated to dryness under a stream of nitrogen and the residue is reconstituted in 100 µL of the mobile phase.
2. Liquid Chromatography
-
Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 3 µm).
-
Mobile Phase: A gradient elution is employed using:
-
Solvent A: 10 mM formic acid in water.
-
Solvent B: Methanol.
-
-
Flow Rate: 0.2 mL/min.
-
Injection Volume: 10 µL.
3. Mass Spectrometry
-
Ionization: Positive ion electrospray ionization (ESI+).
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
Atenolol: m/z 267 → 145[4]
-
This compound: m/z 274.3 → [Daughter ion to be specified based on experimental data]
-
Method 2: Pantoprazole as Internal Standard
This method employs pantoprazole, a proton pump inhibitor, as the internal standard. While not structurally similar to atenolol, its chromatographic and ionization characteristics are suitable for this application.
1. Sample Preparation: Solid-Phase Extraction (SPE)
-
SPE Cartridge: Samprep SPE columns C18 (50µg, 70A) are used.[2]
-
The specific conditioning, loading, washing, and elution steps follow a standard SPE protocol for basic compounds on a C18 sorbent.
2. Liquid Chromatography
-
Column: Phenomenex C18 column.[2]
-
Mobile Phase: An isocratic mobile phase consisting of acetonitrile and 0.5% formic acid in water.[2]
-
Flow Rate: Not explicitly stated.
-
Injection Volume: Not explicitly stated.
3. Mass Spectrometry
-
Ionization: ESI+.
-
Detection Mode: MRM.
-
MRM Transitions:
Method 3: Metoprolol as Internal Standard
Metoprolol, another beta-blocker, is used as the internal standard in this method. Its structural similarity to atenolol can be advantageous in mimicking its behavior during analysis.
1. Sample Preparation: Liquid-Liquid Extraction (LLE)
-
To 500 µL of plasma, add the metoprolol internal standard solution.
-
Add a suitable organic extraction solvent (e.g., a mixture of diethyl ether and dichloromethane).
-
Vortex to mix and then centrifuge to separate the layers.
-
The organic layer is transferred to a clean tube and evaporated to dryness.
-
The residue is reconstituted in the mobile phase.
2. Liquid Chromatography
-
Column: ODS analytical column (100 mm x 2.1 mm, 3 µm).[4]
-
Mobile Phase: A gradient elution with 10 mM formic acid and methanol.[4]
-
Flow Rate: 0.2 mL/min.[4]
-
Injection Volume: Not explicitly stated.
3. Mass Spectrometry
-
Ionization: Turbo-ion spray in positive mode.[4]
-
Detection Mode: MRM.
-
MRM Transitions:
-
Atenolol: m/z 267 → 145[4]
-
Metoprolol: [Parent ion → Daughter ion to be specified based on experimental data]
-
Visualizing the Bioanalytical Workflow
To provide a clear understanding of the analytical process, the following diagrams illustrate the key stages of the bioanalytical method for atenolol using this compound as the internal standard.
Caption: Experimental workflow for atenolol bioanalysis.
Caption: Solid-Phase Extraction (SPE) workflow.
References
- 1. faa.gov [faa.gov]
- 2. BIOANALYTICAL METHOD DEVELOPMENT AND VALIDATION OF ATENOLOL IN HUMAN PLASMA BY LCMS | Semantic Scholar [semanticscholar.org]
- 3. Bioanalytical Method Development and Validation for the Estimation of Metoprolol in Human K2EDTA Plasma Using Liquid Chromatography Tandem–Mass Spectrometry | PDF [slideshare.net]
- 4. mdpi.com [mdpi.com]
The Gold Standard vs. The Structural Analog: A Comparative Guide to Internal Standards for (S)-Atenolol-d7 Quantification
In the precise world of bioanalysis, the choice of an internal standard is paramount to achieving accurate and reliable quantification of an analyte. This is particularly true for the analysis of chiral compounds like (S)-Atenolol, a beta-blocker used to treat cardiovascular diseases. The use of a stable isotope-labeled internal standard, such as (S)-Atenolol-d7, is often considered the "gold standard." However, structural analogs also present a viable, and often more cost-effective, alternative. This guide provides an objective comparison of this compound with a structural analog internal standard, supported by experimental data, to aid researchers in making an informed decision for their analytical needs.
The Ideal Internal Standard: A Brief Overview
An ideal internal standard should mimic the analyte's behavior throughout the entire analytical process, including sample preparation, chromatography, and ionization in the mass spectrometer.[1] This mimicry allows it to compensate for variations in extraction efficiency, injection volume, and matrix effects, ultimately leading to more accurate and precise results.[1] The two primary choices for an internal standard are a stable isotope-labeled (SIL) version of the analyte, like this compound, or a structural analog, a different molecule with similar chemical properties.
Head-to-Head: Performance Data
It is crucial to note that the following data is compiled from different studies, and direct comparison should be made with caution as experimental conditions may vary.
Table 1: Performance Comparison of this compound (Deuterated IS) vs. Structural Analog IS
| Performance Metric | This compound (Deuterated IS) | Structural Analog IS (Metoprolol) | Structural Analog IS (Pindolol) |
| Linearity (r²) | > 0.99[2] | > 0.995[3] | > 0.999[4] |
| Accuracy (% Bias) | Within ±15%[2] | 90.66% to 98.15%[5] | Not explicitly stated |
| Precision (%RSD) | < 15%[2] | < 10.9%[3] | < 6.1% (Intra-day) |
| Recovery (%) | Not explicitly stated | 85.3% - 92.1%[5] | 98.4% |
| Matrix Effect | Generally minimized | 89% (considered acceptable)[6] | Not explicitly stated |
General Performance of Deuterated vs. Structural Analog Internal Standards (Non-Atenolol Specific Study)
To illustrate the typical performance differences observed in a controlled study, data from a comparative analysis of a deuterated and a structural analog internal standard for the anticancer agent kahalalide F is presented below. This provides a strong indication of the advantages a deuterated standard can offer.
Table 2: Comparative Performance of a Deuterated vs. Structural Analog IS for Kahalalide F
| Internal Standard Type | Mean Bias (%) | Standard Deviation (%) |
| Structural Analog | 96.8 | 8.6 |
| Deuterated (D8) Standard | 100.3 | 7.6 |
| Data from a study on the analysis of kahalalide F, demonstrating a significant improvement in both precision and accuracy with a deuterated internal standard.[7] |
The data suggests that while both types of internal standards can provide acceptable linearity, deuterated standards often exhibit superior performance in terms of accuracy and precision due to their ability to more effectively compensate for matrix effects and other sources of analytical variability.[7][8]
Experimental Methodologies
Detailed experimental protocols are essential for replicating and validating analytical methods. Below are representative protocols for the quantification of atenolol using either this compound or a structural analog as the internal standard.
LC-MS/MS Method using this compound Internal Standard
This method is adapted from a study on the simultaneous estimation of amlodipine and atenolol in human plasma.[2]
-
Sample Preparation:
-
To 200 µL of human plasma, add the internal standard solution (this compound).
-
Perform solid-phase extraction (SPE) for sample clean-up.
-
Evaporate the eluate to dryness and reconstitute in the mobile phase.
-
-
Chromatographic Conditions:
-
Column: C18 analytical column.
-
Mobile Phase: Isocratic elution with a suitable mixture of organic solvent (e.g., acetonitrile) and aqueous buffer (e.g., ammonium formate).
-
Flow Rate: Optimized for separation, typically around 0.5-1.0 mL/min.
-
Injection Volume: 10 µL.
-
-
Mass Spectrometric Conditions:
-
Ionization: Electrospray Ionization (ESI) in positive mode.
-
Detection: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
Atenolol: Precursor ion → Product ion (e.g., m/z 267.2 → 145.1)
-
Atenolol-d7: Precursor ion → Product ion (e.g., m/z 274.2 → 152.1)
-
-
HPLC Method using a Structural Analog (Pindolol) Internal Standard
This method is based on a stability-indicating HPLC method for the determination of atenolol.
-
Sample Preparation:
-
Prepare a stock solution of atenolol and the internal standard (pindolol) in a suitable solvent (e.g., methanol).
-
For calibration standards, add a fixed concentration of the internal standard to varying concentrations of the atenolol standard.
-
For samples, add the internal standard solution to the sample solution.
-
-
Chromatographic Conditions:
-
Column: C8 analytical column (e.g., 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase: A mixture of acetonitrile, methanol, and a phosphate buffer (e.g., 20:20:60 v/v/v).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at a specified wavelength (e.g., 226 nm).
-
Injection Volume: 20 µL.
-
Visualizing the Workflow and Rationale
To better understand the processes and logical relationships involved, the following diagrams are provided.
References
Cross-validation of atenolol assays between different laboratories
For Researchers, Scientists, and Drug Development Professionals
This guide provides a framework for the cross-validation of analytical assays for the quantification of atenenol between different laboratories. Ensuring consistency and comparability of results across multiple sites is critical for robust drug development, multi-center clinical trials, and post-market surveillance. This document outlines the key performance parameters to be compared, provides detailed experimental protocols, and offers a logical framework for data analysis and interpretation.
Introduction to Inter-Laboratory Cross-Validation
Inter-laboratory validation, also known as a round-robin or collaborative study, is the process of confirming that a specific analytical method will produce comparable results in different laboratories. It is a critical step to ensure the transferability and ruggedness of an assay. The goal is to identify and understand any potential systemic bias between laboratories and to ensure that the method is sufficiently robust to withstand minor variations in environmental conditions, equipment, and personnel.
Commonly Employed Analytical Techniques for Atenolol Quantification
Several analytical methods are routinely used for the quantification of atenolol in various matrices, including pharmaceutical formulations and biological fluids.[1][2] The most common of these are High-Performance Liquid Chromatography (HPLC) with UV detection, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and UV-Visible Spectrophotometry.
-
High-Performance Liquid Chromatography (HPLC): This is a widely used technique for the determination of atenolol in pharmaceutical formulations.[1] It offers high sensitivity, precision, and the ability to separate atenolol from potential interfering substances.[1]
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This method combines the separation power of liquid chromatography with the high specificity and sensitivity of mass spectrometry.[1] It is particularly useful for quantifying atenolol in complex biological matrices like plasma.[1]
-
UV-Visible Spectrophotometry: This is a simpler and more cost-effective method for the determination of atenolol in pharmaceutical products.[1] However, it may be less specific than chromatographic methods.[1]
Key Performance Parameters for Comparison
The following tables summarize the key performance parameters that should be evaluated and compared during an inter-laboratory cross-validation study. The data presented are representative values derived from single-laboratory validation studies and serve as a benchmark for what to expect.
Table 1: Comparison of Linearity and Range
| Parameter | HPLC-UV | LC-MS/MS | UV-Vis Spectrophotometry |
| Linearity Range | 0.05 - 10 µg/mL[3] | 5 - 1000 ng/mL[4] | 2 - 10 µg/mL[5] |
| Correlation Coefficient (r²) | > 0.999[6] | > 0.995[7] | > 0.999[5][8] |
Table 2: Comparison of Accuracy and Precision
| Parameter | HPLC-UV | LC-MS/MS | UV-Vis Spectrophotometry |
| Accuracy (% Recovery) | 99.0%[6] | 98.0 - 102.0%[9] | 99.5 ± 0.16%[5] |
| Intra-day Precision (%RSD) | < 1%[10] | < 15%[4] | < 2%[11] |
| Inter-day Precision (%RSD) | < 2%[9] | < 15%[4] | < 2%[11] |
Table 3: Comparison of Sensitivity
| Parameter | HPLC-UV | LC-MS/MS | UV-Vis Spectrophotometry |
| Limit of Detection (LOD) | 0.01 µg/mL[3] | 0.1 - 0.5 ng/mL[7] | 0.22 µg/mL[2][8] |
| Limit of Quantitation (LOQ) | 0.03 µg/mL[3] | 0.1 - 0.5 ng/mL[7] | 0.66 µg/mL[2][8] |
Experimental Protocol for Cross-Validation
A detailed protocol should be established and agreed upon by all participating laboratories before the commencement of the study. This ensures that the method is performed as uniformly as possible.
Study Coordinator
A central study coordinator should be designated to prepare and distribute the samples, collect and analyze the data, and manage communication between the participating laboratories.
Sample Preparation and Distribution
-
The study coordinator will prepare a set of identical samples. These should include:
-
Atenolol standard of known purity.
-
At least three validation samples with different known concentrations of atenolol (low, medium, and high).
-
A blank matrix sample.
-
-
Samples should be aliquoted, coded, and distributed to each participating laboratory under appropriate storage and shipping conditions.
Analytical Procedure
Each laboratory must adhere strictly to the pre-defined analytical method protocol. Any deviations must be documented and reported to the study coordinator. The protocol should detail:
-
Instrumentation and Columns: Specifics of the HPLC, LC-MS/MS, or spectrophotometer, including the analytical column for chromatographic methods.
-
Reagents and Standards: Preparation of mobile phases, buffers, and standard solutions.
-
Sample Preparation: Detailed steps for the extraction of atenolol from the provided matrix.
-
Instrumental Parameters: Flow rate, injection volume, detection wavelength (for HPLC and UV-Vis), and mass spectrometric conditions (for LC-MS/MS).
-
Calibration: Procedure for generating the calibration curve.
-
Data Acquisition and Processing: Software and integration parameters to be used.
Data Reporting
Each laboratory should report the following data to the study coordinator:
-
Raw data, including chromatograms or spectra.
-
Calibration curve data (equation and correlation coefficient).
-
Calculated concentrations for each of the three validation samples, reported in triplicate.
-
Calculated LOD and LOQ.
-
A summary of any deviations from the protocol.
Data Analysis and Acceptance Criteria
The study coordinator will perform a statistical analysis of the data submitted by all laboratories. The objective is to assess the inter-laboratory variability and to determine if the method performs consistently across all sites.
-
Repeatability (Intra-laboratory precision): The precision of each individual laboratory is assessed.
-
Reproducibility (Inter-laboratory precision): The precision between laboratories is calculated. This is a key indicator of the method's ruggedness.
-
Statistical Analysis: Analysis of variance (ANOVA) is a suitable statistical method to compare the means and variances of the results from the different laboratories.
-
Acceptance Criteria: The acceptance criteria should be pre-defined. Typically, the Relative Standard Deviation (RSD) for the reproducibility of the assay across all laboratories should be within a pre-specified limit (e.g., ≤15-20%). The mean concentration reported by each laboratory for the validation samples should also be within a certain percentage (e.g., ±15%) of the known concentration.
Visualizations
Workflow for Inter-Laboratory Cross-Validation
Caption: Workflow for conducting an inter-laboratory cross-validation study for an atenolol assay.
Logical Relationship of Validation Parameters
References
- 1. phmethods.net [phmethods.net]
- 2. researchgate.net [researchgate.net]
- 3. longdom.org [longdom.org]
- 4. psecommunity.org [psecommunity.org]
- 5. ajrconline.org [ajrconline.org]
- 6. The assay and resolution of the beta-blocker atenolol from its related impurities in a tablet pharmaceutical dosage form - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Application of UHPLC-QqQ-MS/MS Method for Quantification of Beta-Adrenergic Blocking Agents (β-Blockers) in Human Postmortem Specimens - PMC [pmc.ncbi.nlm.nih.gov]
- 8. rjptonline.org [rjptonline.org]
- 9. sysrevpharm.org [sysrevpharm.org]
- 10. ijprajournal.com [ijprajournal.com]
- 11. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
(S)-Atenolol-d7: A Comparative Guide to Accuracy and Precision in Bioanalysis
For Researchers, Scientists, and Drug Development Professionals
In the landscape of bioanalytical assays, the pursuit of accuracy and precision is paramount. This guide provides a comprehensive comparison of analytical methods for the quantification of atenolol, with a particular focus on the use of (S)-Atenolol-d7 as an internal standard. Through the presentation of experimental data, detailed protocols, and visual workflows, this document aims to equip researchers with the necessary information to make informed decisions for their analytical needs.
The Critical Role of Internal Standards in Atenolol Analysis
Atenolol, a beta-blocker commonly prescribed for cardiovascular conditions, exists as a racemic mixture of (R)- and (S)-enantiomers. The (S)-enantiomer is responsible for the majority of the therapeutic activity. Consequently, stereoselective analytical methods are often required to accurately determine its concentration in biological matrices. The use of an appropriate internal standard (IS) is crucial to correct for variability during sample preparation and analysis, thereby ensuring the accuracy and precision of the results.
Deuterated stable isotope-labeled internal standards, such as this compound, are considered the gold standard in quantitative mass spectrometry-based bioanalysis. Their physicochemical properties are nearly identical to the analyte of interest, leading to similar behavior during extraction, chromatography, and ionization. This co-elution and co-ionization minimize the impact of matrix effects and other sources of analytical variability.
Performance Comparison: this compound vs. Alternative Internal Standards
While this compound is often the preferred internal standard for atenolol analysis, other compounds have also been successfully employed. This section compares the performance of methods using this compound with those utilizing structurally similar analogs like metoprolol, pindolol, and pantoprazole. The following tables summarize the validation parameters from various studies.
Table 1: Method Performance using this compound as Internal Standard
| Analyte(s) | Matrix | Method | Linearity (ng/mL) | Accuracy (%) | Precision (%RSD) | Recovery (%) |
| Atenolol | Dried Blood Spot | LC-HRMS | 25 - 1500 | Within ±5% | ≤ 5% | 96 ± 5% |
| Atenolol, Metoprolol, Propranolol | Postmortem Fluids/Tissues | LC/MS/MS | 1.6 - 3200 | Not specified | Not specified | 58 - 82% |
Table 2: Method Performance using Alternative Internal Standards
| Internal Standard | Analyte(s) | Matrix | Method | Linearity (ng/mL) | Accuracy (% of nominal) | Precision (%RSD) | Recovery (%) |
| Metoprolol | Atenolol, Celiprolol | Human Plasma | LC-MS/MS | 2.5 - 250 (Atenolol) | Not specified | Not specified | Not specified |
| Pindolol | Atenolol | Pharmaceutical Preparations | HPLC-UV | 0.05 - 10 (µg/mL) | 100.14 ± 1.04 to 100.75 ± 0.67 | Not specified | Not specified |
| Pantoprazole | Atenolol | Human Plasma | LC-MS | 200 - 12000 | Within 5% | Within 5% | 98.55%[1][2] |
Discussion:
The data presented highlights that while methods using alternative internal standards can achieve acceptable levels of accuracy and precision, the use of a deuterated internal standard like this compound generally offers superior performance, particularly in complex matrices like blood. The near-identical chemical nature of this compound to the analyte ensures that it effectively compensates for variations throughout the analytical process, leading to highly reliable and reproducible results. Methods using alternative standards may be more susceptible to differential matrix effects and variations in extraction recovery, which can compromise data quality.
Experimental Protocols
Detailed methodologies are crucial for replicating and validating analytical methods. Below are representative protocols for the analysis of atenolol using different internal standards.
Protocol 1: LC-HRMS Analysis of Atenolol in Dried Blood Spots using Atenolol-d7
1. Sample Preparation:
- Spike whole blood with known concentrations of atenolol standards.
- Spot 30 µL of the spiked blood onto a specimen collection card and allow to dry.
- Punch a 5mm disc from the dried blood spot.
- Extract the disc with a methanol:water (60:40, v/v) solution containing Atenolol-d7 as the internal standard.
- Vortex, sonicate, and centrifuge the extract.
2. Chromatographic Conditions:
- Column: Ascentis Express C18 (100mm × 2.1mm)
- Mobile Phase: Gradient elution with a suitable mobile phase.
- Flow Rate: 0.2 mL/min
- Column Temperature: 30 °C
3. Mass Spectrometric Detection:
- Ionization Mode: Electrospray Positive Ion (ESI+)
- Target Ions: m/z 267.1703 for atenolol and 274.2143 for Atenolol-d7.
Protocol 2: LC-MS/MS Analysis of Atenolol and Celiprolol in Human Plasma using Metoprolol
1. Sample Preparation:
- To 500 µL of human plasma, add metoprolol as the internal standard.
- Perform solid-phase extraction (SPE) using strong cation exchange (SCX) cartridge columns for selective extraction.
2. Chromatographic Conditions:
- Column: ODS analytical column (100 mm length × 2.1 mm id, 3 µm)
- Mobile Phase: Gradient elution with 10 mM formic acid and methanol.
- Flow Rate: 0.2 mL/min
3. Mass Spectrometric Detection:
- Ionization Mode: Turbo-ion spray in positive mode.
- Detection: Triple quadrupole mass spectrometer using selected reaction monitoring (SRM).
- Transitions: m/z 267 to m/z 145 for atenolol.
Protocol 3: HPLC-UV Analysis of Atenolol in Pharmaceutical Preparations using Pindolol
1. Sample Preparation:
- Accurately weigh and dissolve the pharmaceutical preparation in a suitable solvent to create a stock solution.
- Prepare working standard solutions of atenolol and a stock solution of pindolol (internal standard).
- Create a series of calibration standards by spiking known concentrations of atenolol with a fixed concentration of pindolol.
2. Chromatographic Conditions:
- Column: C8 Column (250 mm × 4.6 mm i.d., 5 µm)
- Mobile Phase: Acetonitrile:methanol:0.02 M phosphate buffer, pH 5 (20:20:60)
- Flow Rate: 1 mL/min
- Detection: UV at 226 nm
Visualizing the Workflow and Key Considerations
To further clarify the analytical process and the factors influencing its accuracy and precision, the following diagrams are provided.
Caption: Experimental workflow for bioanalysis of (S)-Atenolol using this compound.
Caption: Factors influencing the accuracy and precision of bioanalytical methods.
Conclusion
The selection of an appropriate internal standard is a critical determinant of the accuracy and precision of bioanalytical methods for (S)-atenolol. While structurally similar analogs can provide acceptable results, the use of a deuterated internal standard, this compound, is strongly recommended for achieving the highest level of data quality and reliability. Its ability to mimic the behavior of the analyte throughout the analytical process effectively minimizes variability and ensures robust and defensible results, which are essential in research and drug development. This guide provides the necessary data and protocols to assist scientists in selecting and implementing the most appropriate analytical strategy for their specific needs.
References
A Comparative Guide to Linearity and Range Determination for Atenolol Quantification
For researchers, scientists, and drug development professionals, accurate quantification of active pharmaceutical ingredients (APIs) like atenolol is paramount for ensuring product quality, safety, and efficacy. A critical aspect of analytical method validation is the determination of linearity and range, which establishes the relationship between the concentration of an analyte and the analytical instrument's response. This guide provides a comparative overview of various analytical techniques for atenolol quantification, focusing on their linearity and range, supported by experimental data and detailed protocols.
Comparative Analysis of Analytical Methods
The selection of an analytical method for atenolol quantification depends on several factors, including the required sensitivity, selectivity, sample matrix, and available instrumentation. High-Performance Liquid Chromatography (HPLC) and UV-Visible Spectrophotometry are the most common techniques, while Liquid Chromatography-Mass Spectrometry (LC-MS), High-Performance Thin-Layer Chromatography (HPTLC), and Capillary Electrophoresis (CE) offer alternative advantages.
Quantitative Data Summary
The following tables summarize the linearity and range data for atenolol quantification using different analytical methods as reported in various studies.
Table 1: Linearity and Range Data for HPLC Methods
| Linearity Range (µg/mL) | Correlation Coefficient (r²) | Column | Mobile Phase | Detection Wavelength (nm) | Reference |
| 5 - 40 | 1 | HiQSil C18HS (250 x 4.6 mm, 5 µm) | 20 mM Ammonium Acetate Buffer (pH 5): Acetonitrile (80:20) | 273 | [1] |
| 125 - 375 | 0.9999 | Purospher RP-18 (250 x 4.6 mm, 5 µm) | 10 mM Ammonium Acetate Buffer (pH 7.0): Acetonitrile (80:20 v/v) | 275 | [2] |
| 30 - 70 | Not Specified | Phenomenox C-18 (250 x 4.6 mm, 5 µm) | Methanol: Acetonitrile: Water (40:40:20 v/v), pH 3.0 | 235 | [3] |
| 0.05 - 10 | >0.99 | C8 (250 x 4.6 mm, 5 µm) | Acetonitrile: Methanol: 0.02 M Phosphate Buffer, pH 5 (20:20:60) | 226 | [4][5] |
| 1.6 - 3.2 | Not Specified | C18 BDS Hypersil (125 x 4.0 mm, 5 µm) | Octane-1-Sulphonic acid sodium salt, Tetra-n-butyl ammonium hydrogen Sulphate in Tetrahydrofuran, Methanol, and Potassium dihydrogen phosphate solution | Not Specified | [6] |
| 5 - 150 (ng/mL) | >0.99 | Ace C18 | Methanol: Water (50:50, v/v) with 0.1% trifluoroacetic acid | Not Specified (in plasma) | [7] |
| 640 - 960 | Not Specified | C-18 | 0.02M KH2PO4 buffer: Methanol: Acetonitrile (60:30:10 v/v) | 275 | [8] |
| 25 - 75 | >0.99 | Not Specified | Buffer, Acetonitrile, and Methanol | 228 | [9] |
Table 2: Linearity and Range Data for UV-Visible Spectrophotometry Methods
| Linearity Range (µg/mL) | Correlation Coefficient (r²) | Solvent | Detection Wavelength (nm) | Reference |
| 8.28 - 16.60 | 0.9986 | Sodium Acetate Solution | 226 | [2] |
| 2 - 10 | 0.9999 | Distilled Water (after reaction) | 650 | [10] |
| 5 - 25 | 0.9999 | Not Specified | Not Specified | [10] |
| 50 - 150 | Not Specified | Not Specified | Not Specified | [8] |
| 1 - 30 | Not Specified | Methanol | 224 | |
| 5 - 40 | 0.9979 | 0.1N Hydrochloric Acid | 225 | |
| 0.5 - 30 | Not Specified | Ethanol (after reaction) | 495 | [11] |
| 4 - 22 | 0.9987 | Not Specified | 535 | [12] |
Table 3: Linearity and Range Data for Other Analytical Methods
| Method | Linearity Range | Correlation Coefficient (r²) | Key Experimental Details | Reference |
| LC-MS | 1.6 - 3200 ng/mL | Not Specified | Gradient elution, positive chemical ionization. | [1] |
| LC-MS/MS | 200 - 12000 ng/mL | Not Specified | C18 column, mobile phase: Acetonitrile: 0.5% Formic acid. | [13] |
| LC-MS/MS | 1 - 800 ng/mL | 0.9995 | C-18 column, gradient elution. | [14] |
| HPTLC | 100 - 600 ng/spot | 0.9977 | Mobile phase: n-butanol:water:acetic acid (8:2:0.2 v/v/v). | [15] |
| Capillary Electrophoresis | Two to three orders of magnitude | Not Specified | Tris(2,2'-bipyridyl)ruthenium(II) electrochemiluminescence detection. | [10] |
Experimental Protocols
Detailed methodologies are crucial for reproducing experimental results. Below are representative protocols for determining the linearity and range of atenolol quantification using HPLC and UV-Visible Spectrophotometry.
High-Performance Liquid Chromatography (HPLC) Method
This protocol is a composite based on several cited methods and represents a typical approach.
1. Instrumentation:
-
HPLC system with a UV detector
-
C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
2. Reagents and Materials:
-
Atenolol reference standard
-
HPLC grade acetonitrile
-
HPLC grade methanol
-
Ammonium acetate
-
Deionized water
-
0.45 µm membrane filters
3. Preparation of Mobile Phase:
-
Prepare a 20 mM Ammonium Acetate buffer by dissolving the appropriate amount of ammonium acetate in deionized water and adjusting the pH to 5.0 with a suitable acid (e.g., acetic acid).
-
The mobile phase consists of a mixture of the buffer and acetonitrile in a ratio of 80:20 (v/v).
-
Filter the mobile phase through a 0.45 µm membrane filter and degas before use.
4. Preparation of Standard Stock Solution:
-
Accurately weigh about 25 mg of atenolol reference standard and transfer it to a 25 mL volumetric flask.
-
Dissolve and dilute to volume with the mobile phase to obtain a stock solution of 1000 µg/mL.
5. Preparation of Calibration Standards:
-
From the stock solution, prepare a series of at least five calibration standards by serial dilution with the mobile phase to cover the desired concentration range (e.g., 5, 10, 20, 30, and 40 µg/mL).[1]
6. Chromatographic Conditions:
-
Flow rate: 1.0 mL/min
-
Injection volume: 20 µL
-
Column temperature: Ambient
-
Detection wavelength: 273 nm[1]
7. Linearity and Range Determination:
-
Inject each calibration standard in triplicate.
-
Record the peak area for each injection.
-
Construct a calibration curve by plotting the mean peak area against the corresponding concentration of atenolol.
-
Perform a linear regression analysis on the data to obtain the equation of the line (y = mx + c) and the correlation coefficient (r²). The method is considered linear if the r² value is typically ≥ 0.999.
-
The range is the interval between the upper and lower concentrations of the analyte that have been demonstrated to be determined with a suitable level of precision, accuracy, and linearity.
UV-Visible Spectrophotometry Method
This protocol is a generalized procedure based on common practices.
1. Instrumentation:
-
UV-Visible Spectrophotometer with matched quartz cuvettes (1 cm path length)
2. Reagents and Materials:
-
Atenolol reference standard
-
Methanol (or other suitable solvent like 0.1N HCl)
3. Preparation of Standard Stock Solution:
-
Accurately weigh about 10 mg of atenolol reference standard and transfer it to a 100 mL volumetric flask.
-
Dissolve and dilute to volume with the chosen solvent to obtain a stock solution of 100 µg/mL.
4. Preparation of Calibration Standards:
-
From the stock solution, prepare a series of at least five calibration standards by serial dilution with the solvent to cover the desired concentration range (e.g., 5, 10, 15, 20, and 25 µg/mL).
5. Determination of Wavelength of Maximum Absorbance (λmax):
-
Scan one of the standard solutions (e.g., 15 µg/mL) over a UV range (e.g., 200-400 nm) against a solvent blank to determine the λmax. For atenolol in methanol, this is typically around 224 nm or 275 nm.
6. Linearity and Range Determination:
-
Measure the absorbance of each calibration standard at the determined λmax.
-
Construct a calibration curve by plotting the absorbance against the corresponding concentration of atenolol.
-
Perform a linear regression analysis to determine the regression equation and the correlation coefficient (r²). A value of r² ≥ 0.998 is generally considered acceptable.[2]
-
The range is established by confirming that the method provides acceptable linearity, accuracy, and precision within that concentration interval.
Experimental Workflow Visualization
The following diagram illustrates the general workflow for determining the linearity and range of an analytical method for atenolol quantification.
Caption: Experimental workflow for determining the linearity and range of an analytical method.
References
- 1. faa.gov [faa.gov]
- 2. researchgate.net [researchgate.net]
- 3. merckmillipore.com [merckmillipore.com]
- 4. Development and Validation of a Sensitive LC-MS/MS Method for the Determination of N-Nitroso-Atenolol in Atenolol-Based Pharmaceuticals [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. latamjpharm.org [latamjpharm.org]
- 7. Atenolol Tablet Analyzed with HPLC - AppNote [mtc-usa.com]
- 8. Devlopment & validation of UV spectrophotometric method for determination of ATENOLOL | PPTX [slideshare.net]
- 9. researchgate.net [researchgate.net]
- 10. Determination of atenolol and metoprolol by capillary electrophoresis with tris(2,2'-bipyridyl)ruthenium(ii) electrochemiluminescence detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. scispace.com [scispace.com]
- 12. researchgate.net [researchgate.net]
- 13. BIOANALYTICAL METHOD DEVELOPMENT AND VALIDATION OF ATENOLOL IN HUMAN PLASMA BY LCMS | Semantic Scholar [semanticscholar.org]
- 14. researchgate.net [researchgate.net]
- 15. scispace.com [scispace.com]
Stability of Atenolol in Plasma: A Comparative Guide to Bioanalytical Methods Utilizing (S)-Atenolol-d7 and Other Internal Standards
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of bioanalytical methods for determining the stability of atenolol in human plasma, with a particular focus on the use of the stable isotope-labeled internal standard, (S)-Atenolol-d7, versus other common, non-isotopically labeled internal standards. The objective is to furnish researchers with the necessary data and methodologies to make informed decisions for their own bioanalytical assays.
Executive Summary
The stability of an analyte in a biological matrix is a critical parameter in pharmacokinetic and bioequivalence studies. The choice of internal standard can significantly impact the accuracy and precision of these assessments. This guide presents a comparative analysis of atenolol stability data from studies employing a stable isotope-labeled internal standard (atenolol-d7) and those utilizing structurally analogous, non-isotopically labeled internal standards such as metoprolol, procainamide, and nadolol.
The presented data indicates that while atenolol is generally stable under typical laboratory storage and handling conditions, the use of a stable isotope-labeled internal standard like this compound is considered the gold standard. This is due to its ability to more effectively compensate for variability in sample processing and matrix effects, thereby providing more reliable and accurate quantification of the analyte.
Data Presentation: Quantitative Stability of Atenolol in Plasma
The following tables summarize the stability of atenolol in human plasma under various conditions, as reported in different studies. The data is categorized by the type of internal standard used in the analysis.
Table 1: Stability of Atenolol in Plasma using Atenolol-d7 as an Internal Standard
| Stability Parameter | Condition | Duration | Concentration Tested (ng/mL) | Stability Outcome (% Recovery or Deviation) |
| Freeze-Thaw Stability | 3 cycles (-20°C to RT) | N/A | 0.50 (LQC), 400 (HQC) | Within ±15% of nominal concentration |
| Short-Term (Bench-Top) Stability | Room Temperature | 6 hours | 0.50 (LQC), 400 (HQC) | Within ±15% of nominal concentration |
| Long-Term Stability | -20°C | 30 days | 0.50 (LQC), 400 (HQC) | Within ±15% of nominal concentration |
| Post-Preparative Stability | Autosampler (4°C) | 24 hours | 0.50 (LQC), 400 (HQC) | Within ±15% of nominal concentration |
LQC: Low Quality Control; HQC: High Quality Control; RT: Room Temperature; N/A: Not Applicable. Data synthesized from a study utilizing UPLC-MS/MS.
Table 2: Comparative Stability of Atenolol in Plasma using Non-Isotopically Labeled Internal Standards
| Internal Standard | Stability Parameter | Condition | Duration | Concentration Tested (ng/mL) | Stability Outcome (% Error, Deviation, or Recovery) |
| Metoprolol | Bench-Top Stability | Room Temperature | 6 hours | 10 (LQC), 150 (HQC) | Within ±15% |
| Autosampler Stability | 10°C | 24 hours | 10 (LQC), 150 (HQC) | Within ±15% | |
| Freeze-Thaw Stability | 3 cycles (-20°C to RT) | N/A | 10 (LQC), 150 (HQC) | Within ±15% | |
| Dry Extract Stability | -20°C | 24 hours | 10 (LQC), 150 (HQC) | Within ±15% | |
| Procainamide | Freeze-Thaw Stability | 3 cycles | N/A | 50 (LQC), 500 (HQC) | Error < 2.23% |
| Short-Term Stability | Room Temperature | 24 hours | 50 (LQC), 500 (HQC) | Error < 2.47% | |
| Nadolol | Short-Term (Unprocessed) | Room Temperature | 4 hours | N/A | ≥ 96% |
| Long-Term (Unprocessed) | -20°C | 4 weeks | N/A | ≥ 92% | |
| Freeze-Thaw (Unprocessed) | 3 cycles | N/A | N/A | ≥ 92% | |
| Short-Term (Processed) | Room Temperature | 16 hours | N/A | ≥ 96% | |
| Long-Term (Processed) | -20°C | 48 hours | N/A | ≥ 94% |
LQC: Low Quality Control; HQC: High Quality Control; RT: Room Temperature; N/A: Not Applicable or Not Specified. Data compiled from multiple studies utilizing HPLC with fluorescence detection or RP-HPLC.[1][2][3]
Experimental Protocols
Detailed methodologies for the key experiments are provided below to allow for replication and critical evaluation.
Method 1: UPLC-MS/MS with Atenolol-d7 Internal Standard
-
Sample Preparation: To 100 µL of human plasma, the internal standard (atenolol-d7) is added. The samples are then subjected to solid-phase extraction (SPE) on Phenomenex Strata-X cartridges.
-
Chromatographic Conditions:
-
Column: Acquity UPLC BEH C18 (50 mm × 2.1 mm, 1.7 µm)
-
Mobile Phase: Gradient elution with a mixture of acetonitrile and an aqueous buffer.
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 10 µL
-
-
Mass Spectrometric Conditions:
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Detection: Multiple Reaction Monitoring (MRM).
-
Transitions: Specific precursor to product ion transitions for atenolol and atenolol-d7 are monitored.
-
-
Stability Assessment:
-
Freeze-Thaw: Three cycles of freezing at -20°C and thawing at room temperature.
-
Short-Term: Samples are kept on the bench-top at room temperature for a specified period.
-
Long-Term: Samples are stored at -20°C for an extended duration.
-
Post-Preparative: Extracted samples are stored in the autosampler at a controlled temperature before injection.
-
Method 2: HPLC with Fluorescence Detection using Procainamide Internal Standard [1]
-
Sample Preparation: To 0.5 mL of plasma, procainamide (internal standard) is added. The samples undergo liquid-liquid extraction with a mixture of n-butanol and n-hexane. The organic layer is then back-extracted into an acidic aqueous phase.[1]
-
Chromatographic Conditions:
-
Column: Cyano analytical column (100 × 4.6 mm i.d., 5 µm particle size).[1]
-
Mobile Phase: Isocratic elution with an aqueous solution containing 5 mM triethylamine, 10 mM phosphoric acid, and 7 mM 1-octanesulfonic acid sodium salt with acetonitrile (60/40, v/v).[1]
-
Flow Rate: 0.5 mL/min.[1]
-
Injection Volume: 50 µL.[1]
-
-
Detection:
-
Fluorescence Detector: Excitation at 229 nm and emission at 309 nm.[1]
-
-
Stability Assessment:
Method 3: RP-HPLC with UV Detection using Metoprolol Internal Standard [2]
-
Sample Preparation: Liquid-liquid extraction of plasma samples with an appropriate organic solvent after the addition of metoprolol as the internal standard.[2]
-
Chromatographic Conditions:
-
Detection:
-
UV Detector: Wavelength set to an appropriate value for atenolol detection (e.g., 226 nm).
-
-
Stability Assessment:
Visualizations
Logical Diagram: Advantage of Stable Isotope-Labeled Internal Standards
Caption: Superiority of this compound as an internal standard.
Experimental Workflow: Atenolol Plasma Stability Study
Caption: Workflow for assessing atenolol stability in plasma.
References
Navigating Regulatory Landscapes: A Comparative Guide to FDA and EMA Guidelines for Stable Isotope-Labeled Internal Standards
For researchers, scientists, and drug development professionals, the precise quantification of analytes in biological matrices is a critical cornerstone of pharmacokinetic and toxicokinetic studies. Stable isotope-labeled internal standards (SIL-ISs) are the gold standard for achieving accuracy and precision in liquid chromatography-mass spectrometry (LC-MS) based bioanalysis. This guide provides a detailed comparison of the guidelines and recommendations set forth by the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) for the use of SIL-ISs, supported by experimental protocols and data presentation.
The use of a suitable internal standard is a mandatory requirement from both the FDA and EMA to ensure the reliability of bioanalytical data.[1][2] SIL-ISs are highly recommended by both agencies as they closely mimic the analyte's behavior during sample preparation and analysis, thereby compensating for variability.[1][3] The harmonization of bioanalytical method validation guidelines under the International Council for Harmonisation (ICH) M10 guideline has further aligned the expectations of the FDA and EMA.[4] This guide will delve into the specific quantitative requirements and experimental procedures pertinent to the validation of bioanalytical methods employing SIL-ISs.
Quantitative Acceptance Criteria: A Side-by-Side Comparison
The following tables summarize the key quantitative acceptance criteria from the FDA and EMA guidelines for the validation of bioanalytical methods using SIL-ISs. It is important to note that with the adoption of the ICH M10 guideline, the recommendations of both agencies are largely harmonized.[4]
Table 1: Selectivity and Crosstalk
| Parameter | FDA Recommendation (ICH M10) | EMA Recommendation (ICH M10) |
| Interference in Blank Matrix (Selectivity) | Response of interfering peak at the analyte's retention time should be ≤ 20% of the Lower Limit of Quantification (LLOQ).[1][4] | Response of interfering peak at the analyte's retention time should be ≤ 20% of the LLOQ.[2][4] |
| Response of interfering peak at the IS's retention time should be ≤ 5% of the IS response.[1][4] | Response of interfering peak at the IS's retention time should be ≤ 5% of the IS response.[2][4] | |
| Internal Standard Contribution to Analyte Signal (Crosstalk) | The contribution of the IS to the analyte signal should be ≤ 20% of the LLOQ response.[5][6] | The contribution of the IS to the analyte signal should be ≤ 20% of the LLOQ response.[5][6] |
| Analyte Contribution to Internal Standard Signal (Crosstalk) | The contribution of the analyte at the Upper Limit of Quantification (ULOQ) to the IS signal should be ≤ 5% of the IS response.[5][6] | The contribution of the analyte at the ULOQ to the IS signal should be ≤ 5% of the IS response.[5][6] |
Table 2: Accuracy, Precision, and Carryover
| Parameter | FDA Recommendation (ICH M10) | EMA Recommendation (ICH M10) |
| Accuracy (Mean Concentration) | Within ±15% of the nominal value (±20% at LLOQ).[7] | Within ±15% of the nominal value (±20% at LLOQ).[2] |
| Precision (Coefficient of Variation - CV) | ≤ 15% (≤ 20% at LLOQ).[7] | ≤ 15% (≤ 20% at LLOQ).[2] |
| Carryover | Analyte carryover in a blank sample following a high concentration standard should be ≤ 20% of the LLOQ.[8] | Analyte carryover in a blank sample following a high concentration standard should be ≤ 20% of the LLOQ.[2] |
| Internal standard carryover should be ≤ 5% of the IS response.[8] | Internal standard carryover should be ≤ 5% of the IS response.[2] |
Table 3: Isotopic Purity and Stability
| Parameter | FDA Recommendation | EMA Recommendation |
| Isotopic Purity | High isotopic purity is required to prevent interference.[3] No specific numerical limit is provided in the main guidance, but the absence of unlabeled analyte in the IS is critical.[3][9] | High isotopic purity is required.[10] The guideline emphasizes the need to ensure the quality of the reference standards, including the IS.[4] |
| Stability (Analyte and IS) | The mean concentration of stability samples should be within ±15% of the nominal concentration.[2] | The mean concentration of stability samples should be within ±15% of the nominal concentration.[2] |
Detailed Experimental Protocols
To meet the regulatory expectations, a series of validation experiments must be conducted. The following are detailed methodologies for key experiments related to the use of SIL-ISs.
Selectivity and Crosstalk Assessment
Objective: To demonstrate that the analytical method can differentiate and quantify the analyte and the IS from endogenous matrix components and to assess the mutual interference between the analyte and the IS.
Methodology:
-
Selectivity:
-
Crosstalk from IS to Analyte:
-
Prepare a blank matrix sample spiked with the SIL-IS at its working concentration.
-
Analyze this sample and measure the response at the mass transition of the analyte.
-
-
Crosstalk from Analyte to IS:
-
Prepare a blank matrix sample spiked with the analyte at the ULOQ.
-
Analyze this sample and measure the response at the mass transition of the SIL-IS.
-
Matrix Effect Evaluation
Objective: To assess the influence of the biological matrix on the ionization of the analyte and the SIL-IS.
Methodology:
-
Prepare two sets of samples using at least six different sources of the biological matrix:[4]
-
Set 1: Spike the analyte and SIL-IS into the post-extraction supernatant of the blank matrix samples at low and high concentrations.
-
Set 2: Prepare neat solutions of the analyte and SIL-IS in the reconstitution solvent at the same low and high concentrations.
-
-
Calculate the matrix factor (MF) for the analyte and the IS for each matrix source:
-
MF = (Peak response in the presence of matrix) / (Peak response in neat solution)
-
-
Calculate the IS-normalized MF. The coefficient of variation of the IS-normalized MF across the different matrix sources should not exceed 15%.[11]
Stability Assessment
Objective: To evaluate the stability of the analyte and the SIL-IS under various conditions to ensure that their concentrations do not change from sample collection to analysis.
Methodology:
-
Stock and Working Solution Stability:
-
Store stock and working solutions of the analyte and SIL-IS at their intended storage temperatures for a defined period.
-
Analyze these solutions and compare the responses to those of freshly prepared solutions. The mean concentration should be within ±15% of the nominal concentration.[2]
-
-
Freeze-Thaw Stability:
-
Spike a biological matrix with the analyte and SIL-IS at low and high concentrations.
-
Subject the samples to at least three freeze-thaw cycles.
-
Analyze the samples and compare the concentrations to those of freshly prepared samples. The mean concentration should be within ±15% of the nominal concentration.[12]
-
-
Bench-Top Stability:
-
Spike a biological matrix with the analyte and SIL-IS at low and high concentrations.
-
Keep the samples at room temperature for a period that simulates the sample handling process.
-
Analyze the samples and compare the concentrations to those of freshly prepared samples. The mean concentration should be within ±15% of the nominal concentration.[12]
-
-
Long-Term Stability:
-
Spike a biological matrix with the analyte and SIL-IS at low and high concentrations.
-
Store the samples at the intended storage temperature for a period equal to or longer than the duration of the study sample storage.
-
Analyze the samples and compare the concentrations to those of freshly prepared samples. The mean concentration should be within ±15% of the nominal concentration.[12]
-
Mandatory Visualizations
The following diagrams illustrate the experimental workflows and logical relationships involved in the validation of bioanalytical methods using SIL-ISs according to FDA and EMA guidelines.
Caption: Experimental workflow for bioanalytical method validation using a SIL-IS.
Caption: Comparison of key FDA and EMA requirements for SIL-IS, highlighting harmonization via ICH M10.
References
- 1. benchchem.com [benchchem.com]
- 2. ema.europa.eu [ema.europa.eu]
- 3. benchchem.com [benchchem.com]
- 4. ema.europa.eu [ema.europa.eu]
- 5. researchgate.net [researchgate.net]
- 6. Internal Standards in LC−MS Bioanalysis: Which, When, and How - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 7. academy.gmp-compliance.org [academy.gmp-compliance.org]
- 8. benchchem.com [benchchem.com]
- 9. avantiresearch.com [avantiresearch.com]
- 10. bioanalysisforum.jp [bioanalysisforum.jp]
- 11. Internal standard variability: root cause investigation, parallelism for evaluating trackability and practical considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 12. fda.gov [fda.gov]
A Comparative Guide to Matrix Effect Validation in Diverse Biological Tissues
For researchers, scientists, and drug development professionals, understanding and mitigating the impact of the biological matrix on analytical results is paramount for accurate drug quantification. The matrix effect, defined as the alteration of an analyte's response due to interfering components in the sample matrix, can lead to significant inaccuracies in pharmacokinetic and toxicokinetic studies.[1][2] This guide provides a comparative overview of matrix effect validation across different biological tissues, supported by experimental data and detailed methodologies.
The Challenge of Diverse Matrices
Biological matrices such as plasma, urine, and various tissue homogenates (e.g., liver, kidney, brain) differ significantly in their composition.[3] Tissues, in particular, present a greater challenge due to their heterogeneity and complex composition of lipids, proteins, and other endogenous substances, which can lead to more pronounced and variable matrix effects compared to plasma.[4] Therefore, a thorough validation of the matrix effect is a critical component of bioanalytical method development, as mandated by regulatory bodies like the FDA and EMA.[5][6]
Quantitative Comparison of Matrix Effects
The matrix effect is quantitatively assessed by calculating the Matrix Factor (MF). This is determined by comparing the peak response of an analyte in the presence of the matrix (spiked after extraction) to the peak response of the analyte in a neat solution at the same concentration.[1][2] An MF value of 1 indicates no matrix effect, a value less than 1 suggests ion suppression, and a value greater than 1 indicates ion enhancement.
The following tables summarize experimental data from a study investigating the matrix effect of Schisandrol B in various rat tissues, providing a direct comparison of its impact across different biological samples.
Table 1: Matrix Effect and Extraction Recovery of Schisandrol B in Rat Plasma and Various Tissue Homogenates
| Biological Matrix | Concentration (ng/mL) | Matrix Effect (Mean ± SD, n=6) | Extraction Recovery (Mean ± SD, n=6) |
| Plasma | 2 | 90.62% ± 7.51% | 85.17% ± 6.28% |
| 50 | 94.28% ± 6.93% | 88.34% ± 5.92% | |
| 500 | 97.83% ± 5.12% | 90.56% ± 4.88% | |
| Heart | 2 | 102.15% ± 8.33% | 83.92% ± 7.15% |
| 50 | 105.38% ± 7.14% | 86.77% ± 6.49% | |
| 500 | 108.92% ± 6.25% | 89.13% ± 5.83% | |
| Liver | 2 | 92.47% ± 8.91% | 80.29% ± 7.84% |
| 50 | 95.88% ± 7.62% | 82.46% ± 6.91% | |
| 500 | 99.13% ± 6.43% | 85.38% ± 5.72% | |
| Spleen | 2 | 105.73% ± 9.12% | 81.74% ± 8.03% |
| 50 | 109.26% ± 8.04% | 84.99% ± 7.16% | |
| 500 | 112.88% ± 7.31% | 87.21% ± 6.55% | |
| Lung | 2 | 98.64% ± 7.89% | 82.18% ± 7.02% |
| 50 | 101.93% ± 6.98% | 85.33% ± 6.27% | |
| 500 | 104.77% ± 5.87% | 88.06% ± 5.49% | |
| Kidney | 2 | 94.81% ± 8.54% | 79.83% ± 7.66% |
| 50 | 98.27% ± 7.29% | 81.95% ± 6.84% | |
| 500 | 101.56% ± 6.11% | 84.72% ± 6.01% | |
| Brain | 2 | 108.33% ± 9.56% | 78.91% ± 8.47% |
| 50 | 111.89% ± 8.41% | 81.63% ± 7.53% | |
| 500 | 114.08% ± 7.62% | 84.28% ± 6.88% | |
| Stomach | 2 | 96.37% ± 8.17% | 83.14% ± 7.29% |
| 50 | 99.82% ± 7.09% | 86.08% ± 6.61% | |
| 500 | 102.64% ± 6.33% | 88.97% ± 5.94% |
Data sourced from Shang et al., 2021.[7]
Experimental Protocols
Tissue Homogenization
A consistent and reproducible tissue homogenization protocol is the foundation for reliable bioanalysis.
Objective: To prepare a uniform tissue homogenate for the extraction of the analyte of interest.
Materials:
-
Tissue sample (e.g., liver, kidney, brain)
-
Homogenization buffer (e.g., phosphate-buffered saline (PBS), pH 7.4)
-
Mechanical homogenizer (e.g., bead beater, rotor-stator homogenizer)
-
Centrifuge
Procedure:
-
Accurately weigh the frozen tissue sample.
-
Add a pre-determined volume of ice-cold homogenization buffer (e.g., a 1:3 or 1:4 tissue weight to buffer volume ratio).
-
Homogenize the tissue sample using a mechanical homogenizer until no visible tissue fragments remain. Keep the sample on ice throughout the process to minimize degradation.
-
Centrifuge the homogenate at a high speed (e.g., 10,000 x g) for 10-15 minutes at 4°C.
-
Collect the resulting supernatant (tissue homogenate) for subsequent sample preparation and analysis.
Assessment of Matrix Effect (Post-Extraction Spike Method)
This is the standard method for quantitatively evaluating the matrix effect.
Objective: To determine the matrix factor (MF) by comparing the analyte response in a post-spiked matrix extract to that in a neat solution.
Procedure:
-
Prepare three sets of samples:
-
Set A (Neat Solution): Spike the analyte and internal standard (IS) into the final reconstitution solvent.
-
Set B (Post-Spiked Matrix): Process blank tissue homogenate from at least six different sources through the entire extraction procedure. Spike the analyte and IS into the final extract.
-
Set C (Spiked Matrix - for Recovery): Spike the analyte and IS into the tissue homogenate before the extraction process.
-
-
Analyze all three sets of samples using the developed LC-MS/MS method.
-
Calculate the Matrix Factor (MF):
-
MF (%) = (Mean peak area of analyte in Set B / Mean peak area of analyte in Set A) x 100
-
-
Calculate the IS-Normalized Matrix Factor (if applicable):
-
IS-Normalized MF = (MF of analyte) / (MF of IS)
-
-
Calculate Extraction Recovery:
-
Recovery (%) = (Mean peak area of analyte in Set C / Mean peak area of analyte in Set B) x 100
-
The coefficient of variation (CV%) of the IS-normalized matrix factor from the different sources should not be greater than 15%.
Visualizing the Workflow
The following diagrams illustrate the key workflows in matrix effect validation.
References
- 1. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. eijppr.com [eijppr.com]
- 3. bme.psu.edu [bme.psu.edu]
- 4. researchgate.net [researchgate.net]
- 5. Development and validation of an LC-MS/MS method for simultaneous quantification of eight drugs in plasma and brain: Application in a pharmacokinetic study in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. research-portal.uu.nl [research-portal.uu.nl]
- 7. HPLC-MS/MS-Mediated Analysis of the Pharmacokinetics, Bioavailability, and Tissue Distribution of Schisandrol B in Rats - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Internal Standards for Atenolol Quantification: ¹³C or ¹⁵N Labeled vs. (S)-Atenolol-d7
For Researchers, Scientists, and Drug Development Professionals
The accurate quantification of the beta-blocker atenolol in biological matrices is paramount for pharmacokinetic, bioequivalence, and clinical studies. The gold standard for such analyses is liquid chromatography-tandem mass spectrometry (LC-MS/MS) coupled with stable isotope dilution, which relies on the use of an appropriate internal standard. This guide provides an objective comparison of ¹³C or ¹⁵N labeled atenolol standards versus the more commonly used deuterated analog, (S)-Atenolol-d7. This comparison is based on established principles of bioanalytical method development and supported by data from analogous compounds, providing a framework for selecting the most suitable internal standard for your research needs.
Executive Summary: The Case for Superior Analytical Accuracy
While this compound is a widely used and cost-effective internal standard for atenolol quantification, ¹³C or ¹⁵N labeled standards are considered superior for applications demanding the highest level of accuracy and precision.[1][2] The primary advantages of ¹³C or ¹⁵N labeled standards lie in their identical chromatographic behavior to the unlabeled analyte and their exceptional isotopic stability. These characteristics lead to more effective compensation for matrix effects and a reduced risk of analytical variability, ultimately resulting in more reliable and robust data.[2][3]
Data Presentation: Performance Comparison
The following table summarizes the key performance differences between ¹³C or ¹⁵N labeled atenolol and this compound, based on well-documented principles of stable isotope-labeled internal standards in quantitative mass spectrometry.
| Performance Metric | ¹³C or ¹⁵N Labeled Atenolol | This compound | Key Considerations |
| Chromatographic Co-elution | Complete co-elution with unlabeled atenolol. The larger mass difference has a negligible effect on retention time.[1][3] | Potential for partial separation from unlabeled atenolol due to the deuterium isotope effect, which can alter the physicochemical properties of the molecule.[4][5] | Co-elution is critical for accurate compensation of matrix effects. Even slight separation can lead to differential ion suppression or enhancement, compromising accuracy.[4][5] |
| Isotopic Stability | High stability . The ¹³C and ¹⁵N labels are integrated into the carbon or nitrogen backbone of the molecule and are not susceptible to back-exchange under typical experimental conditions.[3] | Potential for instability . Deuterium atoms, especially if located at exchangeable positions, can be lost or exchanged with protons from the solvent, leading to inaccurate quantification.[4] | Careful selection of the deuteration site to non-exchangeable positions is crucial to minimize instability. |
| Matrix Effect Compensation | Superior compensation . Due to identical retention times and ionization characteristics, these standards effectively track and correct for variations in ion suppression or enhancement caused by the sample matrix.[3][6] | May be compromised . If chromatographic separation occurs, the internal standard and the analyte may be affected differently by co-eluting matrix components, leading to inaccurate results.[4] | The complexity of the biological matrix can significantly influence the degree of matrix effects. |
| Accuracy & Precision | Generally higher accuracy and precision . The ideal behavior of these standards leads to more reliable and reproducible quantification. | Can be excellent, but with caveats . While capable of providing good accuracy and precision, the potential for isotopic effects can introduce a higher degree of uncertainty. | Method validation should rigorously assess the impact of the internal standard on accuracy and precision across different matrix lots. |
| Cost | Typically more expensive to synthesize due to the higher cost of ¹³C and ¹⁵N starting materials.[7] | Generally less expensive and more readily available.[8] | The higher initial cost of ¹³C or ¹⁵N standards may be justified by the increased data quality and reduced need for troubleshooting during method development and validation. |
Experimental Protocols
Below are representative experimental protocols for the quantification of atenolol in human plasma using LC-MS/MS with either a ¹³C/¹⁵N-labeled or a deuterated internal standard.
Protocol 1: Atenolol Quantification using ¹³C or ¹⁵N Labeled Atenolol
Objective: To accurately quantify atenolol in human plasma using a stable isotope dilution LC-MS/MS method with a ¹³C or ¹⁵N labeled internal standard.
1. Sample Preparation (Solid-Phase Extraction - SPE)
-
To 200 µL of human plasma, add 25 µL of the ¹³C or ¹⁵N labeled atenolol internal standard working solution (e.g., 100 ng/mL in methanol).
-
Vortex for 30 seconds.
-
Add 500 µL of 0.1% formic acid in water and vortex.
-
Load the entire sample onto a pre-conditioned C18 SPE cartridge.
-
Wash the cartridge with 1 mL of water followed by 1 mL of 20% methanol in water.
-
Elute the analyte and internal standard with 1 mL of methanol.
-
Evaporate the eluate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
2. LC-MS/MS Analysis
-
LC System: UHPLC system
-
Column: C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.8 µm)
-
Mobile Phase A: 0.1% formic acid in water
-
Mobile Phase B: 0.1% formic acid in acetonitrile
-
Gradient: A suitable gradient to achieve separation (e.g., 5% B to 95% B over 3 minutes).
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
MS System: Triple quadrupole mass spectrometer with electrospray ionization (ESI) in positive ion mode.
-
MRM Transitions:
-
Atenolol: m/z 267.2 → 145.1
-
¹³C₆-Atenolol: m/z 273.2 → 151.1 (hypothetical)
-
¹⁵N₂-Atenolol: m/z 269.2 → 145.1 (hypothetical)
-
3. Quantification
-
Construct a calibration curve by plotting the peak area ratio of atenolol to the ¹³C or ¹⁵N labeled internal standard against the concentration of the calibration standards.
-
Determine the concentration of atenolol in the unknown samples from the calibration curve.
Protocol 2: Atenolol Quantification using this compound
Objective: To quantify atenolol in human plasma using a stable isotope dilution LC-MS/MS method with this compound as the internal standard.
1. Sample Preparation (Protein Precipitation)
-
To 100 µL of human plasma, add 25 µL of the this compound internal standard working solution (e.g., 100 ng/mL in methanol).
-
Add 300 µL of acetonitrile to precipitate proteins.
-
Vortex for 1 minute.
-
Centrifuge at 10,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
2. LC-MS/MS Analysis
-
LC System: UHPLC system
-
Column: C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.8 µm)
-
Mobile Phase A: 0.1% formic acid in water
-
Mobile Phase B: 0.1% formic acid in methanol
-
Gradient: A suitable gradient to achieve separation (e.g., 10% B to 90% B over 4 minutes).
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 10 µL
-
MS System: Triple quadrupole mass spectrometer with ESI in positive ion mode.
-
MRM Transitions:
3. Quantification
-
Construct a calibration curve by plotting the peak area ratio of atenolol to this compound against the concentration of the calibration standards.
-
Determine the concentration of atenolol in the unknown samples from the calibration curve.
Mandatory Visualization
References
- 1. phmethods.net [phmethods.net]
- 2. benchchem.com [benchchem.com]
- 3. HPLC method for determination of atenolol in human plasma and application to a pharmacokinetic study in Turkey - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. waters.com [waters.com]
- 5. Does a stable isotopically labeled internal standard always correct analyte response? A matrix effect study on a LC/MS/MS method for the determination of carvedilol enantiomers in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. IS Responses in LC-MS/MS Bioanalysis - BioPharma Services [biopharmaservices.com]
- 7. researchgate.net [researchgate.net]
- 8. longdom.org [longdom.org]
- 9. faa.gov [faa.gov]
Precision in Atenolol Assays: A Comparative Guide for Researchers
For researchers, scientists, and professionals in drug development, the precision of an analytical method is a critical parameter for ensuring the reliability and validity of experimental data. This guide provides a comparative overview of the inter-day and intra-day precision of common analytical methods used for the quantification of atenolol, a widely used beta-blocker. The information presented is supported by experimental data from various studies, offering a solid foundation for method selection and validation.
Comparison of Inter-day and Intra-day Precision
The precision of an analytical method is typically expressed as the Relative Standard Deviation (RSD) or Coefficient of Variation (CV), with lower values indicating higher precision. Intra-day precision (repeatability) measures the precision within a single day, while inter-day precision (intermediate precision) assesses the precision over different days, providing insight into the method's robustness.
High-Performance Liquid Chromatography (HPLC) and UV-Visible Spectrophotometry are the most prevalent techniques for atenolol analysis.[1] The following tables summarize the reported precision data for these methods.
High-Performance Liquid Chromatography (HPLC)
HPLC is a highly sensitive and specific method for atenolol quantification.[1] The precision of HPLC methods is influenced by factors such as the type of column, mobile phase composition, and detector settings.
| Concentration | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) | Reference |
| 5-150 ng/mL (in human plasma) | < 6.1 | < 6.1 | [2] |
| 200, 250, 300 µg/mL | 0.95 | 0.53 | [3] |
| 5 – 40 µg/ml | 0.3508 | 1.2135 | [4] |
| 0.50, 4.00, 8.00 µg/mL | 0.42 - 1.01 | 0.65 - 1.23 | [5] |
UV-Visible Spectrophotometry
UV-Visible Spectrophotometry offers a simpler and more cost-effective alternative to HPLC for atenolol analysis, though it may be less specific in complex matrices.[1]
| Concentration | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) | Reference |
| 2-10 µg/mL | 0.16 | 0.26 | [6] |
| 5, 20, 30 µg/mL | 0.049 - 0.23 | 0.026 - 0.18 | [7] |
| Not Specified | 0.81 | 1.28 | [3] |
| Not Specified | 0.27 - 0.082 | 0.25 - 0.075 | [8] |
Experimental Protocols
Detailed methodologies are crucial for replicating and validating analytical methods. Below are representative experimental protocols for HPLC and UV-Visible Spectrophotometric assays of atenolol.
HPLC Method for Atenolol in Pharmaceutical Preparations
This method is suitable for the determination of atenolol in tablets.
-
Instrumentation: A standard HPLC system equipped with a UV detector is used.
-
Column: A C8 column (250 mm × 4.6 mm i.d., 5 μm) is commonly employed.[5]
-
Mobile Phase: A mixture of acetonitrile, methanol, and a 0.02 M phosphate buffer (pH 5) in a ratio of 20:20:60 (v/v/v) is used.[5]
-
Flow Rate: The mobile phase is pumped at a flow rate of 1 mL/min.[5]
-
Detection: UV detection is performed at a wavelength of 226 nm.[5]
-
Internal Standard: Pindolol can be used as an internal standard.[5]
-
Sample Preparation:
-
Twenty tablets are weighed and finely powdered.
-
A quantity of the powder equivalent to 20.0 mg of atenolol is accurately weighed and transferred to a 100-mL volumetric flask.
-
The powder is dissolved in methanol and sonicated for 30 minutes.
-
The solution is then diluted to the mark with methanol and filtered.
-
The filtrate is further diluted as needed to fall within the calibration range.[5]
-
-
Calibration: A calibration curve is constructed by plotting the peak area ratio of atenolol to the internal standard against the concentration of the atenolol standard solutions.
UV-Visible Spectrophotometric Method for Atenolol in Tablets
This method provides a straightforward approach for the quantification of atenolol.
-
Instrumentation: A UV-Visible spectrophotometer.
-
Solvent: 0.1N Hydrochloric Acid.[7]
-
Wavelength: The absorbance is measured at the maximum wavelength (λmax) of atenolol, which is determined to be around 226 nm.[3]
-
Sample Preparation:
-
Twenty tablets are weighed and powdered.
-
An amount of powder equivalent to 25 mg of atenolol is weighed and dissolved in 40 mL of ethanol. The solution is heated to 60°C, shaken for 15 minutes, cooled, and sonicated for five minutes.
-
The solution is then made up to 100 mL with ethanol and filtered.
-
A 10 mL aliquot of the filtrate is diluted to 100 mL with distilled water to obtain a concentration of 100 mcg/mL.[6]
-
-
Analysis: The absorbance of the sample solution is measured against a blank (0.1N HCl), and the concentration of atenolol is determined from a calibration curve prepared using standard solutions of atenolol.
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for the HPLC analysis of atenolol in a pharmaceutical formulation.
Caption: Workflow for HPLC analysis of atenolol.
References
- 1. phmethods.net [phmethods.net]
- 2. HPLC method for determination of atenolol in human plasma and application to a pharmacokinetic study in Turkey - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. latamjpharm.org [latamjpharm.org]
- 4. rjptonline.org [rjptonline.org]
- 5. longdom.org [longdom.org]
- 6. ajrconline.org [ajrconline.org]
- 7. au.edu.sy [au.edu.sy]
- 8. Spectrophotometric method for simultaneous estimation of atenolol in combination with losartan potassium and hydrochlorothiazide in bulk and tablet formulation - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Safe Disposal of (S)-Atenolol-d7 in a Laboratory Setting
For researchers, scientists, and drug development professionals, the proper disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. (S)-Atenolol-d7, a deuterated form of the beta-blocker Atenolol, requires careful handling and disposal due to its potential health hazards. This guide provides a comprehensive, step-by-step procedure for its safe disposal, ensuring compliance with safety regulations and fostering a secure research environment.
Hazard Profile of Atenolol-d7
The Safety Data Sheet (SDS) for the closely related compound (±)-Atenolol-d7 indicates several potential hazards that necessitate its treatment as hazardous waste.[1] It is crucial to consult the specific SDS for this compound provided by the manufacturer for complete safety information.
| Hazard Classification | Description | GHS Hazard Statement |
| Carcinogenicity | Suspected of causing cancer. | H351 |
| Acute Oral Toxicity | Harmful if swallowed. | H302 |
| Eye Irritation | Causes serious eye irritation. | H319 |
| Reproductive Toxicity | May cause harm to breast-fed children. | H362 |
This data is based on the Safety Data Sheet for (±)-Atenolol-d7 and should be considered representative for handling this compound in a laboratory setting.
Step-by-Step Disposal Protocol for this compound
Adherence to the following procedural steps is mandatory for the safe disposal of this compound and its contaminated materials.
1. Waste Identification and Segregation:
-
Classification: Treat all this compound, including pure compound, solutions, and any materials contaminated with it (e.g., pipette tips, gloves, empty containers), as hazardous chemical waste.[2][3]
-
Segregation: Do not mix this compound waste with non-hazardous waste or other incompatible chemical waste streams.[4][5] Store it in a dedicated and clearly labeled waste container.
2. Personal Protective Equipment (PPE):
-
Always wear appropriate PPE when handling this compound waste. This includes:
-
Chemical-resistant gloves (e.g., nitrile).
-
Safety glasses or goggles.
-
A laboratory coat.[4]
-
3. Waste Accumulation and Storage:
-
Container: Use a compatible, leak-proof container with a secure screw-top cap for collecting this compound waste.[3][5] The container should be in good condition and made of a material that does not react with the chemical.
-
Labeling: Clearly label the waste container with the words "Hazardous Waste," the full chemical name "this compound," and the associated hazards (e.g., "Toxic," "Carcinogen Suspect").[2][3]
-
Storage Location: Store the waste container in a designated Satellite Accumulation Area (SAA) within the laboratory, at or near the point of generation.[3][5] This area should be inspected weekly for any signs of leakage.[5]
-
Container Management: Keep the waste container closed at all times, except when adding waste.[2][5]
4. Disposal Procedure:
-
Institutional Protocol: Follow your institution's specific procedures for hazardous waste disposal. This typically involves contacting the Environmental Health and Safety (EH&S) department to arrange for a waste pickup.[3][4]
-
Prohibited Disposal Methods:
5. Empty Container Disposal:
-
Empty containers that held this compound should be managed as hazardous waste. If institutional policy allows for the disposal of empty containers as regular trash, they must be triple-rinsed with a suitable solvent.[2] The rinsate must be collected and disposed of as hazardous chemical waste.[2] After rinsing, deface or remove all labels from the container before disposal.[2]
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Logical workflow for the disposal of this compound.
By adhering to these procedures, laboratory personnel can ensure the safe and compliant disposal of this compound, protecting both themselves and the environment. Always prioritize safety and consult your institution's specific guidelines.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
